What is the chemical structure of cis-terpin hydrate
An In-depth Technical Guide to cis-Terpin Hydrate (B1144303) Introduction cis-Terpin hydrate, a monocyclic terpene diol, is a well-known expectorant used to loosen mucus and alleviate congestion associated with respirato...
cis-Terpin hydrate, a monocyclic terpene diol, is a well-known expectorant used to loosen mucus and alleviate congestion associated with respiratory conditions like bronchitis.[1][2] It is a hydrate of terpin, derived from sources such as turpentine (B1165885) oil, oregano, thyme, and eucalyptus.[1][2] This document provides a comprehensive overview of the chemical structure, properties, and synthesis of cis-terpin hydrate, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
cis-Terpin hydrate is the monohydrate of the cis-isomer of p-menthane-1,8-diol.[3][4] The core structure is a cyclohexane (B81311) ring substituted with a methyl group at position 1 and a 2-hydroxypropan-2-yl group at position 4. In the cis isomer, the two hydroxyl groups are on the same side of the ring. The chemical formula for the hydrated form is C₁₀H₂₂O₃.[1][5][6]
The synthesis of cis-terpin hydrate can be achieved through the acid-catalyzed hydration of pinenes found in turpentine oil. Below are outlines of established experimental methodologies.
Protocol 1: Synthesis from Turpentine Oil using Sulfuric Acid
This method relies on the hydration of α-pinene and β-pinene, the main constituents of turpentine oil.[8][9]
Workflow Diagram:
Caption: Synthesis workflow of cis-terpin hydrate from turpentine.
Methodology:
Turpentine oil is mixed with a controlled amount of sulfuric acid.[8]
The mixture is subjected to vigorous and prolonged agitation, which can extend for over ninety hours. This promotes the formation of an emulsion.[8]
The reaction vessel is then left to stand, allowing the emulsion to break and the cis-terpin hydrate to crystallize out of the solution.[8]
The crystalline product is separated from the reaction mixture via filtration, for instance, using a Buchner funnel under suction.[8]
The collected crystals are washed sequentially with dilute ammonia to neutralize and remove residual acid, followed by washes with water to remove any remaining impurities.[8]
The purified crystals are then dried in an oven at a temperature of 60-70 °C to yield the final product.[8]
This alternative pathway synthesizes cis-terpin hydrate from limonene using trifluoroacetic acid.[9]
Signaling Pathway Diagram:
Caption: Two-step synthesis pathway from limonene.
Methodology:
Step 1: Formation of Terpin bis-trifluoroacetate: Limonene is reacted with trifluoroacetic acid in the presence of a sulfuric acid catalyst. This reaction yields terpin bis-trifluoroacetate.[9]
Step 2: Hydrolysis: The resulting terpin bis-trifluoroacetate is then hydrolyzed using sodium hydroxide (B78521) to produce p-menthane-1,8-diol monohydrate (cis-terpin hydrate).[9] This method has been reported to achieve a yield of 73%.[9]
Pharmacological Action
cis-Terpin hydrate functions as an expectorant by directly acting on the bronchial secretory cells.[2] It is believed to increase the volume of fluid in the respiratory tract, which helps to liquefy bronchial secretions and reduce mucus viscosity. This facilitates the removal of mucus, making coughs more productive.[2]
Conclusion
cis-Terpin hydrate is a well-characterized molecule with a long history of use in respiratory medicine. Its chemical structure is based on a p-menthane (B155814) diol framework, and it can be reliably synthesized from readily available natural terpenes. The data and protocols presented in this guide offer valuable technical information for professionals engaged in chemical research and drug development.
Synthesis of α-Terpineol from Terpin Hydrate: A Technical Guide
Introduction α-Terpineol, a monocyclic monoterpene alcohol, is a valuable ingredient in the fragrance, flavor, and pharmaceutical industries, prized for its characteristic lilac and pine aroma. One of the primary industr...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
α-Terpineol, a monocyclic monoterpene alcohol, is a valuable ingredient in the fragrance, flavor, and pharmaceutical industries, prized for its characteristic lilac and pine aroma. One of the primary industrial routes to α-terpineol is the acid-catalyzed dehydration of terpin hydrate (B1144303). This technical guide provides an in-depth overview of this synthesis, focusing on the reaction mechanism, experimental protocols, and a comparative analysis of various acid catalysts. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Mechanism and Product Distribution
The synthesis of α-terpineol from terpin hydrate proceeds via an acid-catalyzed dehydration reaction. The reaction is initiated by the protonation of one of the hydroxyl groups of terpin hydrate by an acid catalyst, forming a good leaving group (water). The departure of the water molecule generates a tertiary carbocation. This carbocation can then be stabilized by the elimination of a proton from an adjacent carbon atom, leading to the formation of a double bond and yielding a mixture of terpineol (B192494) isomers: α-terpineol, β-terpineol, and γ-terpineol. The predominant product is typically α-terpineol due to the formation of the most stable trisubstituted double bond within the cyclohexene (B86901) ring. The product distribution of the isomers is often reported to be approximately 7:2:2 for α-, β-, and γ-terpineol, respectively[1].
Terpin Hydrate: A Technical Guide to Natural Sources, Synthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of terpin hydrate (B1144303), a valuable expectorant in pharmaceutical formulations. While t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of terpin hydrate (B1144303), a valuable expectorant in pharmaceutical formulations. While traditionally associated with natural sources, the primary method for obtaining terpin hydrate is through the acid-catalyzed hydration of α-pinene, a major constituent of turpentine (B1165885) oil derived from pine species. This document details the natural origins of its precursor, outlines various synthetic protocols, and provides in-depth experimental procedures for its synthesis, purification, and analysis. Quantitative data on reaction yields with different catalysts are summarized for comparative evaluation. Furthermore, this guide presents the chemical pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for research, development, and manufacturing purposes.
Introduction
Terpin hydrate, chemically known as p-menthane-1,8-diol monohydrate, has a long history of use as an effective expectorant for relieving cough and congestion associated with bronchitis and other respiratory conditions.[1] It functions by increasing respiratory tract fluid, which helps to liquefy and clear mucus.[1] Although terpin hydrate can be found in trace amounts in some essential oils, it is not economically viable to isolate it directly from these natural sources. The principal and commercially established method for its production is the synthetic hydration of α-pinene, the main component of turpentine oil.[2][3] This guide focuses on this synthetic route, treating turpentine oil as the natural starting material.
Natural Precursor: Turpentine Oil
The primary natural source for the synthesis of terpin hydrate is turpentine oil, which is obtained from the resin of various pine tree species (Pinus sp.). Turpentine is a complex mixture of terpenes, with its composition varying depending on the pine species, geographical location, and distillation process. The most crucial component for terpin hydrate synthesis is α-pinene .
Table 1: Typical Composition of Turpentine Oil
Component
Chemical Formula
Typical Percentage (%)
α-Pinene
C₁₀H₁₆
58 - 65
β-Pinene
C₁₀H₁₆
20 - 30
Camphene
C₁₀H₁₆
4 - 8
Limonene
C₁₀H₁₆
< 5
Other Terpenes
Various
< 5
Synthesis of Terpin Hydrate from Turpentine/α-Pinene
The synthesis of terpin hydrate involves the acid-catalyzed hydration of the double bond in the α-pinene molecule. This reaction is typically carried out by reacting turpentine oil or purified α-pinene with a dilute mineral acid. Various acids have been employed as catalysts, each affecting the reaction rate and yield.
Reaction Mechanism
The acid-catalyzed hydration of α-pinene to terpin hydrate proceeds through a carbocation intermediate. The generally accepted mechanism is as follows:
Protonation: The double bond of α-pinene is protonated by the acid catalyst, leading to the formation of a tertiary carbocation.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
Second Nucleophilic Attack: Another water molecule attacks the second tertiary carbon, leading to the formation of the diol.
Deprotonation: The resulting oxonium ions are deprotonated to yield the final product, terpin hydrate.
Figure 1: Acid-catalyzed hydration of α-pinene to terpin hydrate.
Comparative Yields with Different Catalysts
The choice of acid catalyst significantly impacts the yield of terpin hydrate. The following table summarizes reported yields using various catalysts under different conditions.
Table 2: Quantitative Yield of Terpin Hydrate with Various Acid Catalysts
Reaction vessel with a stirrer and temperature control
Filtration apparatus (e.g., Büchner funnel and flask)
Beakers and other standard laboratory glassware
Procedure:
To a reaction vessel, add 2000 parts of a 25% sulfuric acid solution.
While stirring vigorously, slowly add 500 parts of turpentine oil to the acid solution. The rate of addition should be controlled to maintain the reaction temperature between 30-40°C.
Continue stirring the mixture for 30-40 hours at 30-40°C.[3]
After the reaction period, stop the stirring and allow the crystalline mass of terpin hydrate to separate.
Filter the crude terpin hydrate crystals using a Büchner funnel under suction.
Wash the crystals on the filter with a small amount of cold distilled water to remove the bulk of the acid.
Transfer the crystals to a beaker and wash with a 5% sodium carbonate solution to neutralize any remaining acid.
Wash the crystals again with cold distilled water until the washings are neutral to litmus (B1172312) paper.
The crude terpin hydrate is now ready for purification by recrystallization.
Purification of Terpin Hydrate by Recrystallization
This protocol describes the purification of crude terpin hydrate using a mixed solvent system of ethanol and water.
Materials:
Crude terpin hydrate
Ethanol (95%)
Distilled water
Erlenmeyer flasks
Hot plate
Filtration apparatus (Büchner funnel and flask)
Ice bath
Procedure:
Place the crude terpin hydrate in an Erlenmeyer flask.
Add a minimum amount of hot 95% ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
Filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal.
Heat the filtrate and slowly add hot distilled water until the solution becomes slightly turbid.
Add a few drops of hot ethanol until the turbidity just disappears.
Cover the flask and allow it to cool slowly to room temperature.
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
Collect the purified terpin hydrate crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold ethanol-water mixture.
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Analysis of Terpin Hydrate by Gas Chromatography (GC)
This method is adapted from the USP monograph for Terpin Hydrate and is suitable for determining the purity of the synthesized product.
Instrumentation and Conditions:
Gas Chromatograph: Equipped with a flame-ionization detector (FID).
Column: 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A.
Temperatures:
Injection port: 260°C
Detector: 260°C
Column: 120°C
Carrier Gas: Nitrogen, with a flow rate to achieve approximate retention times of 7 minutes for terpin and 11 minutes for the internal standard.
Standard Preparation: Accurately weigh about 170 mg of USP Terpin Hydrate Reference Standard into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.00 mL of the Internal Standard Solution, and dilute to volume with chloroform.
Assay Preparation: Accurately weigh about 170 mg of the synthesized terpin hydrate into a 100-mL volumetric flask. Follow the same procedure as for the Standard Preparation.
Procedure:
Inject approximately 1 µL of the Standard Preparation into the gas chromatograph and record the chromatogram.
Inject approximately 1 µL of the Assay Preparation and record the chromatogram.
Calculate the quantity of C₁₀H₂₀O₂ in the portion of Terpin Hydrate taken using the appropriate formula based on the peak area ratios of terpin to the internal standard in the Standard and Assay preparations.
Experimental Workflows
The following diagrams illustrate the overall workflow for the synthesis and purification of terpin hydrate.
Figure 2: General workflow for the synthesis of terpin hydrate.
Figure 3: Detailed workflow for the purification of terpin hydrate.
Conclusion
This technical guide has detailed the synthesis, purification, and analysis of terpin hydrate from its natural precursor, turpentine oil. The provided experimental protocols and comparative data on catalyst performance offer a valuable resource for researchers and professionals in the pharmaceutical industry. The synthesis via acid-catalyzed hydration of α-pinene remains the most efficient and economically viable method for producing this important expectorant. The methodologies described herein can be scaled and optimized for various research and production needs.
The Biosynthesis of p-Menthane Derivatives: A Technical Guide for Researchers
Abstract The p-menthane (B155814) derivatives represent a diverse class of monoterpenes with significant applications in the pharmaceutical, food, and cosmetic industries. Well-known compounds such as menthol, carvone (B...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
The p-menthane (B155814) derivatives represent a diverse class of monoterpenes with significant applications in the pharmaceutical, food, and cosmetic industries. Well-known compounds such as menthol, carvone (B1668592), and limonene (B3431351) are prized for their therapeutic properties and distinct aromas. Understanding the intricate biosynthetic pathways that produce these valuable molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of p-menthane derivatives, focusing on the well-characterized route in Mentha species. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the key processes.
Introduction
The biosynthesis of p-menthane monoterpenes originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are primarily generated through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The condensation of IPP and DMAPP by geranyl pyrophosphate synthase (GPPS) yields the acyclic C10 precursor, geranyl pyrophosphate (GPP). The cyclization of GPP is the first committed step in p-menthane biosynthesis, leading to the formation of the parent olefin, limonene, a critical branch-point intermediate. Subsequent enzymatic modifications, including hydroxylations, dehydrogenations, and reductions, introduce functional groups and stereochemical diversity, culminating in a wide array of p-menthane derivatives. This guide will dissect this pathway, providing the foundational knowledge necessary for its study and manipulation.
The Core Biosynthetic Pathway
The biosynthesis of p-menthane derivatives is a spatially and temporally regulated process, primarily occurring in the secretory cells of glandular trichomes in plants like peppermint (Mentha x piperita).[1] The pathway involves a series of enzymatic reactions that convert the linear precursor, geranyl pyrophosphate (GPP), into a variety of cyclic monoterpenes. The central pathway, leading to the production of (-)-menthol, is one of the most extensively studied and serves as a model for understanding p-menthane biosynthesis.
The key enzymatic steps are as follows:
Geranyl Pyrophosphate Synthesis: The pathway begins with the formation of GPP from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by geranyl pyrophosphate synthase (GPPS) .
Cyclization to Limonene: GPP is then cyclized by (-)-limonene synthase (LS) to form (-)-limonene, the first cyclic intermediate in the pathway.[2]
Hydroxylation of Limonene: (-)-Limonene undergoes hydroxylation at the C3 position by (-)-limonene-3-hydroxylase (L3H) , a cytochrome P450 monooxygenase, to yield (-)-trans-isopiperitenol (B1216475).
Dehydrogenation: The hydroxyl group of (-)-trans-isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase (iPD) to form (-)-isopiperitenone.
Reduction: (-)-Isopiperitenone is subsequently reduced by (-)-isopiperitenone reductase (iPR) to (+)-cis-isopulegone.
Isomerization: (+)-cis-Isopulegone is isomerized to (+)-pulegone by (+)-cis-isopulegone isomerase (iPI) .
Second Reduction: (+)-Pulegone is then reduced by (+)-pulegone reductase (PR) to produce a mixture of (-)-menthone (B42992) and (+)-isomenthone.
Final Reduction to Menthol: Finally, (-)-menthone is stereospecifically reduced by (-)-menthone reductase (MR) to yield the final product, (-)-menthol.
This core pathway is often accompanied by side reactions and variations in different species, leading to the production of other p-menthane derivatives like carvone and menthofuran.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the core biosynthetic pathway from geranyl pyrophosphate to (-)-menthol.
Caption: The core biosynthetic pathway of (-)-menthol from geranyl pyrophosphate.
Quantitative Data
A thorough understanding of the p-menthane biosynthetic pathway requires quantitative data on enzyme kinetics and metabolite concentrations. This information is crucial for identifying rate-limiting steps, modeling metabolic flux, and designing effective metabolic engineering strategies.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for key enzymes in the p-menthane biosynthesis pathway, primarily from Mentha species. It is important to note that these values can vary depending on the specific isoform of the enzyme, assay conditions, and the source organism.
The accumulation of p-menthane derivatives is highly dependent on the developmental stage of the plant tissue, particularly the glandular trichomes. The following table provides an example of the relative abundance of major monoterpenes in mature peppermint leaves.
Compound
Relative Abundance (%)
(-)-Menthone
40-50
(-)-Menthol
30-40
(+)-Isomenthone
5-10
(+)-Pulegone
1-5
(-)-Limonene
1-5
Menthofuran
1-8
Values are approximate and can vary significantly based on cultivar, growing conditions, and harvest time.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of p-menthane biosynthesis.
Recombinant Expression and Purification of Terpene Synthases
This protocol describes the expression of terpene synthases in E. coli and their subsequent purification, a necessary step for in vitro characterization.
4.1.1. Experimental Workflow
Caption: Workflow for recombinant expression and purification of terpene synthases.
4.1.2. Detailed Protocol
Cloning: The coding sequence of the terpene synthase of interest is PCR amplified and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for purification.
Transformation: The expression construct is transformed into a competent E. coli expression strain, for example, BL21(DE3).
Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB medium.
Induction: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-24 hours to enhance protein solubility.
Cell Harvest and Lysis: Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Cells are lysed on ice using sonication.
Clarification: The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
Purification: The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
Desalting and Buffer Exchange: The eluted protein is desalted and buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) using a desalting column or dialysis.
Verification: The purity of the protein is assessed by SDS-PAGE, and the protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
In Vitro Enzyme Assays
This protocol outlines a general procedure for assaying the activity of a purified terpene synthase.
4.2.1. Experimental Workflow
Caption: General workflow for an in vitro terpene synthase assay.
4.2.2. Detailed Protocol
Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains an appropriate buffer (e.g., 50 mM HEPES, pH 7.2), a divalent metal ion cofactor (e.g., 10 mM MgCl2 or MnCl2), and the substrate, geranyl pyrophosphate (GPP), at a known concentration (e.g., 50 µM).
Enzyme Addition: The reaction is initiated by adding a known amount of the purified terpene synthase to the reaction mixture.
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring that the reaction remains in the linear range.
Reaction Termination and Extraction: The reaction is terminated by adding an equal volume of an organic solvent, such as hexane (B92381) or pentane, containing an internal standard (e.g., n-dodecane). The mixture is vortexed vigorously to extract the terpene products into the organic phase.
Phase Separation: The phases are separated by centrifugation, and the upper organic layer is carefully transferred to a new vial.
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Calculation of Activity: The amount of product formed is quantified by comparing the peak area to that of the internal standard and a standard curve of the authentic compound. Enzyme activity is typically expressed in units of pmol of product formed per mg of protein per hour.
GC-MS Analysis of p-Menthane Derivatives
GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile p-menthane derivatives.
4.3.1. General GC-MS Parameters
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977B MS or equivalent.
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column (e.g., β-cyclodextrin) for enantiomer separation.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Inlet Temperature: 250-300°C.
Oven Temperature Program:
Initial temperature: 40-60°C, hold for 1-2 minutes.
Ramp: 5-15°C/min to 250-300°C.
Final hold: 2-5 minutes.
Injection Volume: 1 µL with a split ratio of 10:1 or higher for concentrated samples.
MS Ion Source Temperature: 230°C.
MS Quadrupole Temperature: 150°C.
Mass Range: m/z 40-400.
Ionization Mode: Electron Impact (EI) at 70 eV.
4.3.2. Data Analysis
Compound identification is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantification is performed by integrating the peak areas and comparing them to a calibration curve generated from authentic standards.
Conclusion
The biosynthesis of p-menthane derivatives is a complex and fascinating area of plant secondary metabolism. This guide has provided a comprehensive overview of the core biosynthetic pathway, supported by quantitative data and detailed experimental protocols. The visualization of these pathways and workflows aims to facilitate a deeper understanding for researchers in the field. As the demand for natural and sustainably sourced p-menthane derivatives continues to grow, a thorough understanding of their biosynthesis is essential for the development of innovative production platforms. The information presented herein serves as a foundational resource for scientists and professionals seeking to explore and engineer these valuable metabolic pathways.
A Comprehensive Technical Guide to the Physical and Chemical Properties of trans-Terpin
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the core physical and chemical properties of trans-terpin (trans-p-Menthane-1,8-diol). The information...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of trans-terpin (trans-p-Menthane-1,8-diol). The information is curated for professionals in research, chemical sciences, and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of workflows and biological pathways.
Core Physical and Chemical Properties
trans-Terpin is a monocyclic monoterpenoid diol. The quantitative physical and chemical data for trans-terpin are summarized below for clear reference and comparison.
Table 1: General and Physical Properties of trans-Terpin
Detailed methodologies for the synthesis, purification, and analysis of trans-terpin are crucial for reproducible research.
Synthesis from α-Terpineol
A common route to synthesize terpin involves the acid-catalyzed hydration of α-pinene or α-terpineol. The synthesis from α-terpineol typically yields a mixture of cis- and trans-terpin.
Protocol:
Reaction Setup: A mixture of α-terpineol, water, and an acid catalyst (e.g., chloroacetic acid or sulfuric acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[13](13)
Hydration: The mixture is stirred vigorously and heated (e.g., to 70°C) for several hours to promote the hydration of the double bond.[14](14)
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent (e.g., diethyl ether or chloroform).
Isolation: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude terpin mixture.
Caption: General workflow for the synthesis of terpin.
Purification by Recrystallization
trans-Terpin can be separated from its cis-isomer and other impurities through recrystallization, exploiting differences in solubility.
Protocol:
Solvent Selection: Choose a suitable solvent or solvent system. Water or ethanol (B145695) are commonly used for terpin. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15](--INVALID-LINK----INVALID-LINK--
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.(16) If impurities remain undissolved, perform a hot filtration.(15)
Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of large, pure crystals. Cooling in an ice bath can further induce crystallization.[16](16)
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[15](15) The purified crystals are then dried.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a primary technique for separating and identifying volatile and semi-volatile compounds like trans-terpin.
Protocol: A solution of the sample is injected into the GC.
Column: A capillary column with a polar stationary phase (e.g., cyanosilicone) is typically used to separate cis and trans isomers.[17](17)
Conditions: The oven temperature is programmed to ramp up (e.g., start at 60°C, ramp to 290°C) to elute compounds based on their boiling points and interaction with the column. Helium is commonly used as the carrier gas.[11](11)
Detection: The separated compounds are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for identification.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:
These techniques are essential for structural elucidation.
NMR Spectroscopy: Both ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of peaks in ¹H NMR, along with the number of signals in ¹³C NMR, confirm the structure and stereochemistry.[18](18)
IR Spectroscopy: FTIR is used to identify the functional groups present. For trans-terpin, a broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H (hydroxyl) groups.[18](18)
Biological Activity and Signaling Pathways
While the cis-isomer of terpin (terpin hydrate) is well-known for its expectorant properties, terpenoids as a class exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[19](20--INVALID-LINK--
Anti-inflammatory and Anticancer Potential
Many terpenoids exert their biological effects by modulating key intracellular signaling pathways.[1](1) A central pathway implicated in inflammation and cancer, which is often targeted by terpenoids, is the Nuclear Factor-kappa B (NF-κB) pathway.[21](22--INVALID-LINK--
Although the specific mechanism for trans-terpin has not been fully elucidated, the generalized pathway for terpenoid-mediated NF-κB inhibition provides a strong hypothetical model for its potential anti-inflammatory and anticancer action.
Generalized Terpenoid Action on the NF-κB Pathway:
Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like TNF-α or LPS) lead to the activation of the IKK complex, which then phosphorylates IκBα.
Prevention of IκBα Degradation: Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. Many terpenoids can inhibit the IKK complex, thus preventing this degradation.[6](6)
Blocking NF-κB Translocation: By stabilizing the NF-κB/IκBα complex, terpenoids block the translocation of the active NF-κB dimer into the nucleus.
Downregulation of Pro-inflammatory Genes: With NF-κB unable to enter the nucleus, it cannot bind to DNA and activate the transcription of target genes, which include those for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1), chemokines, and enzymes like COX-2.[9](9)
This inhibition of the NF-κB pathway is a key mechanism by which terpenoids can suppress inflammation and inhibit the proliferation and survival of cancer cells.[3](3)
Caption: Terpenoid action on the NF-κB signaling pathway.
Terpin Derivatives: A Technical Guide to Functional Groups, Synthesis, and Biological Mechanisms for Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction Terpenes, a vast and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units, are a cornerstone of natural...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenes, a vast and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units, are a cornerstone of natural product chemistry and a fertile ground for drug discovery.[1] Among these, terpin and its derivatives represent a significant family of monoterpenoids with a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This technical guide provides an in-depth exploration of the core terpin derivatives—menthol (B31143), camphor (B46023), limonene (B3431351), and α-terpineol—focusing on their functional groups, synthetic methodologies, and the signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics.
Menthol and Its Derivatives
Menthol, a cyclic monoterpene alcohol, is a principal component of mint essential oils.[4] Its characteristic cooling sensation and biological properties are attributed to its hydroxyl functional group and its specific stereochemistry.[5] Chemical modifications of menthol, often at the hydroxyl group through processes like esterification and amination, have led to the development of derivatives with enhanced pharmacological activities.
Core Structure and Functional Groups
The structure of menthol is based on a cyclohexane (B81311) ring with a hydroxyl group, a methyl group, and an isopropyl group. The hydroxyl (-OH) group is the primary functional group responsible for its characteristic properties and serves as a key site for chemical modification.
Quantitative Data on Biological Activities of Menthol Derivatives
The following table summarizes the reported biological activities of various menthol derivatives, highlighting the impact of structural modifications on their efficacy.
Esterification of the hydroxyl group with an acetyl group.
Enhanced analgesic and anti-inflammatory effects.
-
Menthyl Benzoate
Esterification of the hydroxyl group with a benzoyl group.
Enhanced analgesic and anti-inflammatory effects.
-
Menthyl Chloroacetate
Introduction of a chlorine atom and an acetate group.
Enhanced insecticidal and antibacterial activity.
30%-50% increase in activity against Aedes aegypti, Anopheles spp., Escherichia coli, and Staphylococcus aureus.
WS-12 (Cyclohexanecarboxamide derivative)
Introduction of a hexacyclic ring structure and an N-alkylcarbonyl side chain.
Potent and selective TRPM8 agonist.
Up to six-fold improvement in potency and two-fold improvement in efficacy compared to menthol.
CPS-369 (D-alanine-O-ethyl conjugate)
Conjugation with D-alanine ethyl ester.
Potent and selective TRPM8 agonist.
-
Experimental Protocols for Synthesis of Menthol Derivatives
Synthesis of N-substituted α-aminonitrile derivatives from menthol:
This multi-step synthesis involves the formation of a succinic ester, followed by propargylation, a 1,3-dipolar Huisgen cycloaddition, and a Strecker reaction to yield novel menthol derivatives with antibacterial activity.[6]
Step 1: Succinic Ester Formation: Menthol is reacted with succinic anhydride (B1165640) to form the corresponding succinic ester.
Step 2: Propargylation: The succinic ester is then propargylated to introduce an alkyne group.
Step 3: 1,3-Dipolar Huisgen Cycloaddition: A click chemistry reaction is performed to create a 1,2,3-triazole ring.
Step 4: Strecker Reaction: The final step involves a Strecker reaction to synthesize the α-aminonitrile derivatives.[6]
Note: For detailed reagent quantities and reaction conditions, please refer to the cited literature.
Signaling Pathways of Menthol Derivatives
Menthol and its derivatives primarily exert their analgesic and cooling effects through the modulation of Transient Receptor Potential (TRP) channels, particularly TRPM8 and TRPA1.[7][8]
Caption: Signaling pathway of menthol and its derivatives.
Camphor and Its Derivatives
Camphor is a bicyclic monoterpene ketone, well-known for its aromatic scent and use in traditional medicine.[9] Its rigid bicyclic structure and ketone functional group make it a versatile starting material for the synthesis of a wide range of derivatives with diverse biological activities.[10]
Core Structure and Functional Groups
The core structure of camphor is a bicyclo[2.2.1]heptane skeleton with a ketone group at C2 and three methyl groups. The ketone (C=O) group is the most prominent functional group and a primary site for chemical transformations.
Quantitative Data on Biological Activities of Camphor Derivatives
The following table summarizes the antifungal activity of selected camphor-thiazole derivatives.
This method provides an environmentally friendly approach to camphor synthesis with increased yields compared to traditional methods.[[“]]
Reaction Setup: Dissolve 0.5 grams of isoborneol in 5.0 mL of an ionic liquid (e.g., [hmim]+[CF3COO]-).
Oxidant Addition: While on an ice bath, add 5.0 mL of 12.5% sodium hypochlorite (B82951) dropwise, maintaining the temperature between 25 and 30°C.
Reaction Time: Stir the solution for twenty minutes after the addition of sodium hypochlorite is complete.
Work-up: Extract the camphor from the ionic liquid using diethyl ether. The ether is then evaporated, and the solid camphor is purified by sublimation.[[“]] The reported yield is a 17-26% increase compared to using glacial acetic acid as the solvent.[[“]]
Signaling Pathways of Camphor Derivatives
Camphor and its derivatives exert their effects by modulating various ion channels, including TRPV1 and TRPM8, and by disrupting the cell membranes of microbes.[[“]][14]
Caption: Mechanisms of action for camphor and its derivatives.
Limonene and Its Derivatives
Limonene is a cyclic monoterpene and a major constituent of the oil from citrus fruit peels.[15] It exists as two enantiomers, d-limonene and l-limonene, which possess distinct aromas. The double bonds within its structure are key functional groups that allow for a variety of chemical modifications.[16]
Core Structure and Functional Groups
Limonene's structure is characterized by a cyclohexene (B86901) ring with two double bonds, one within the ring and one exocyclic. These alkene functional groups are the primary sites for reactions such as epoxidation and hydrogenation.[17]
Quantitative Data on Biological Activities of Limonene Derivatives
The following table presents data on the bioactivity of limonene and its derivatives.
Reaction Conditions: Heat the mixture to 50°C and stir.
Selective Synthesis: For limonene monoepoxide, maintain the reaction for 30 minutes. For limonene diepoxide, extend the reaction time to 2 hours.
Work-up: Filter the catalyst. The product can be isolated from the filtrate by extraction and solvent evaporation.[19]
Signaling Pathways of Limonene Derivatives
Limonene and its derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the Bcl-2 family of proteins and the PI3K/Akt pathway.[20][21]
Caption: Apoptotic signaling pathways modulated by limonene.
Alpha-Terpineol and Its Derivatives
Alpha-terpineol is a monocyclic monoterpenoid alcohol that is a common constituent of many essential oils.[22] It possesses a characteristic lilac-like aroma and exhibits a range of biological activities, including anti-inflammatory and anticancer effects.[2] Its tertiary hydroxyl group is a key functional feature.
Core Structure and Functional Groups
The structure of α-terpineol consists of a cyclohexene ring with a hydroxyl group on a tertiary carbon and a double bond within the ring. The tertiary alcohol (-OH) is the primary functional group.
Quantitative Data on Biological Activities of Alpha-Terpineol Derivatives
The following table presents the anti-asthmatic activity of selected α-terpineol derivatives.
Experimental Protocols for Synthesis of Alpha-Terpineol Derivatives
Synthesis of (+)-alpha-terpineol from (+)-alpha-pinene:
This method describes the synthesis of (+)-alpha-terpineol via the acid-catalyzed hydration of (+)-alpha-pinene.[24]
Reaction Setup: A mixture of 68.0 g of (+)-alpha-pinene and 9.0 g of water is stirred magnetically.
Acid Addition: 64.5 g of dichloroacetic acid is added dropwise over 20 minutes at 5°-6° C.
Reaction Time: The mixture is stirred overnight at 5°-30° C.
Work-up: The mixture is extracted with methylene (B1212753) chloride. The extract is washed successively with water, aqueous potassium carbonate solution, and water, then dried.
Purification: The product is purified by Claisen distillation to yield (+)-alpha-terpineol.[24]
Signaling Pathways of Alpha-Terpineol Derivatives
Alpha-terpineol has been shown to exert its anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][25]
Caption: Inhibition of the NF-κB signaling pathway by alpha-terpineol.
Conclusion and Future Perspectives
The terpin derivatives discussed in this guide—menthol, camphor, limonene, and α-terpineol—and their synthetic analogs represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their varied functional groups provide opportunities for a wide range of chemical modifications to enhance their pharmacological properties. The elucidation of their mechanisms of action, particularly their interactions with specific signaling pathways, is paving the way for the rational design of novel drugs for a variety of diseases, including pain, inflammation, and cancer.
Future research should focus on the continued exploration of the structure-activity relationships of these derivatives, the development of more efficient and sustainable synthetic methodologies, and further in-depth studies of their molecular targets and signaling cascades. The translation of the promising preclinical findings into clinical applications will require rigorous investigation into their pharmacokinetics, pharmacodynamics, and safety profiles. The continued interdisciplinary efforts of chemists, biologists, and pharmacologists will be crucial in unlocking the full therapeutic potential of this versatile class of natural products.
The Expectorant Mechanism of Terpin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals Abstract Terpin, a monocyclic terpene diol, has been historically utilized as an expectorant, primarily in the form of terpin hydrate (B1144303). Its therap...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpin, a monocyclic terpene diol, has been historically utilized as an expectorant, primarily in the form of terpin hydrate (B1144303). Its therapeutic application aimed to alleviate cough and facilitate the clearance of mucus in respiratory conditions such as bronchitis and the common cold.[1][2][3][4][5] Despite its long history of use, terpin was largely removed from the market in the United States in the 1990s due to a lack of sufficient evidence for its safety and efficacy by modern standards.[2][4][5][6][7] This guide provides an in-depth review of the proposed mechanism of action of terpin as an expectorant, based on the available scientific literature. It is intended for a technical audience and will cover the cellular and physiological effects, present available data, and outline potential experimental approaches for further investigation.
Introduction
Terpin is a derivative of turpentine (B1165885) and can also be sourced from plants like oregano, thyme, and eucalyptus.[2][4][5][6][7] As an expectorant, its primary function is to increase bronchial secretions and reduce the viscosity of mucus, thereby promoting its removal from the respiratory tract through coughing.[3][8][9] This action is believed to be mediated by a direct effect on the secretory cells of the lower respiratory tract.[2][4][6][7] This document will synthesize the current understanding of terpin's mechanism of action, acknowledging the limitations imposed by the scarcity of recent, detailed molecular studies.
Proposed Mechanism of Action
The expectorant effect of terpin is primarily attributed to its ability to modulate the properties and volume of respiratory mucus. The proposed mechanism can be broken down into two key actions:
Stimulation of Bronchial Secretion: Terpin is believed to act directly on the bronchial secretory cells and mucous membranes of the respiratory tract.[1][2][4][6][7] This stimulation is thought to increase the output of respiratory tract fluids.[8] The resulting increase in the volume of secretions helps to hydrate and thin the viscous mucus layer.
Reduction of Mucus Viscosity: By increasing the fluid content of the mucus, terpin effectively lowers its viscosity.[8] This change in consistency makes the mucus less adherent to the airway walls and easier to mobilize and expel through the natural mucociliary clearance mechanism and by coughing.[1][7]
Some sources also suggest that terpin may possess a mild antiseptic property within the pulmonary parenchyma, although this is not considered its primary mechanism of action as an expectorant.[1][2][4][6][7][8]
The overall effect is a more productive cough, which aids in clearing the airways of excessive or thickened mucus, a common symptom in various respiratory ailments.[7]
Below is a conceptual diagram illustrating the proposed mechanism of action of terpin.
A conceptual diagram of Terpin's proposed expectorant mechanism.
Quantitative Data
Parameter
Method of Measurement
Expected Effect of Terpin
Sputum Viscosity
Rheometry
Decrease
Sputum Elasticity
Rheometry
Decrease
Sputum Volume
Gravimetric analysis of collected sputum
Increase
Mucociliary Clearance
Gamma scintigraphy with radiolabeled tracers
Increased clearance rate
Cough Frequency
Acoustic monitoring
May not change, but cough becomes more productive
Patient-Reported Outcomes
Symptom scores (e.g., ease of expectoration)
Improvement in scores related to mucus clearance
Experimental Protocols
Given the lack of recent studies on terpin, this section outlines detailed methodologies for key experiments that could be employed to investigate its expectorant mechanism of action, based on protocols used for other mucoactive drugs.
In Vitro Assessment of Mucin Secretion
Objective: To determine the direct effect of terpin on mucin secretion from airway epithelial cells.
Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B or primary cells) are cultured at an air-liquid interface (ALI) to achieve differentiation into a mucociliary epithelium.
Protocol:
Differentiated cell cultures are treated with varying concentrations of terpin hydrate dissolved in an appropriate vehicle.
A positive control (e.g., ATP, a known secretagogue) and a negative control (vehicle) are included.
After a defined incubation period (e.g., 1-24 hours), apical secretions are collected by washing the cell surface.
The amount of secreted mucin (e.g., MUC5AC and MUC5B) is quantified using an enzyme-linked immunosorbent assay (ELISA).
Cell viability is assessed concurrently (e.g., using an LDH assay) to rule out cytotoxicity.
Measurement of Ciliary Beat Frequency (CBF)
Objective: To assess the effect of terpin on the ciliary function of respiratory epithelial cells.
Methodology:
Ciliated epithelial cells, either as explants from human nasal or bronchial tissue or from differentiated ALI cultures, are maintained in a perfusion chamber on a microscope stage at 37°C.
Baseline CBF is recorded using a high-speed digital video camera.
The cells are then perfused with medium containing different concentrations of terpin hydrate.
CBF is recorded at multiple time points during and after exposure.
Data analysis is performed using specialized software to determine the frequency of ciliary beating.
The following diagram illustrates a general workflow for in vitro evaluation of an expectorant compound.
A workflow for in vitro expectorant studies.
Signaling Pathways
The specific intracellular signaling pathways through which terpin exerts its effects on bronchial secretory cells have not been elucidated in the scientific literature. For many secretagogues that stimulate mucin secretion, pathways involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and changes in intracellular calcium levels are implicated. It is plausible that terpin could interact with one or more of these pathways to modulate mucin gene expression and exocytosis. However, without dedicated research, this remains speculative.
Future research could investigate the phosphorylation status of key signaling proteins (e.g., ERK, p38 MAPK) in respiratory epithelial cells following exposure to terpin. Additionally, the use of specific inhibitors for various signaling pathways could help to dissect the molecular mechanism of terpin's action.
Pharmacokinetics
Information on the pharmacokinetics of terpin hydrate is limited. It is absorbed from the gastrointestinal tract after oral administration and is believed to be primarily excreted by the kidneys.[8] Detailed studies on its metabolism are not well-documented in publicly available literature.
Conclusion
Terpin hydrate has a long history as an expectorant, with a proposed mechanism centered on the direct stimulation of bronchial secretory cells to produce a greater volume of less viscous mucus. This action is thought to enhance mucociliary clearance and make coughs more productive, thus aiding in the removal of phlegm from the airways. However, the molecular details of this mechanism, including the specific signaling pathways involved, remain largely unknown. The withdrawal of terpin from many markets was due to a lack of robust, modern clinical data on its efficacy and safety. For drug development professionals, terpin serves as an example of a historically used therapeutic agent whose full potential and mechanism were not explored with contemporary scientific rigor. Further in vitro and in vivo studies, following the protocols outlined in this guide, would be necessary to fully characterize its pharmacological profile.
Pharmacological Profile of Terpin Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Terpin monohydrate is a well-known expectorant that has been used historically to alleviate cough and congestion associated with respirato...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terpin monohydrate is a well-known expectorant that has been used historically to alleviate cough and congestion associated with respiratory conditions such as bronchitis and the common cold.[1][2][3] Derived from sources like turpentine (B1165885) and various essential oils, its primary pharmacological action is to increase the volume and reduce the viscosity of bronchial secretions, thereby facilitating their removal through coughing.[2][4] Despite its long history of use, detailed quantitative pharmacological data and extensive clinical evidence supporting its efficacy are limited, which led to its removal from over-the-counter medications in the United States.[4][5] This technical guide provides a comprehensive overview of the known pharmacological profile of terpin monohydrate, including its mechanism of action, pharmacodynamics, and available preclinical data. It also outlines detailed experimental protocols for its evaluation and discusses plausible signaling pathways involved in its secretagogue effects.
Introduction
Terpin monohydrate (cis-p-menthane-1,8-diol monohydrate) is a monocyclic terpene derivative.[5] It has a long history of use in medicine as an expectorant, often in combination with other active ingredients like codeine.[1] Its primary therapeutic indication is for the management of acute and chronic bronchitis, pneumonia, and other respiratory conditions where loosening of mucus is beneficial.[4] This document aims to consolidate the available scientific information on the pharmacological properties of terpin monohydrate for a technical audience.
Pharmacodynamics
The primary pharmacodynamic effect of terpin monohydrate is its expectorant action. It is believed to act directly on the bronchial secretory cells in the lower respiratory tract.[1][4] This action leads to an increase in the production of respiratory tract fluids, which helps to liquefy and thin viscous mucus.[2] By altering the consistency of mucus, terpin monohydrate facilitates its clearance from the airways by coughing, a process known as mucociliary clearance.[4] Additionally, it is reported to have a weak antiseptic effect on the pulmonary parenchyma.[1]
Table 1: Summary of Pharmacodynamic Properties of Terpin Monohydrate
The precise molecular mechanism of action for terpin monohydrate has not been fully elucidated. However, it is proposed to act as a secretagogue, directly stimulating the mucous glands and goblet cells of the bronchial epithelium to increase the secretion of a less viscous mucus.[2][4] This effect is thought to be mediated by a direct action on these secretory cells.[1] The increased fluid secretion helps to hydrate (B1144303) the mucus layer, reducing its viscosity and elasticity, and thereby improving its transportability by ciliary action and coughing.
Below is a diagram illustrating the proposed mechanism of action.
Figure 1. Proposed Mechanism of Action of Terpin Monohydrate.
Pharmacokinetics
Detailed pharmacokinetic data for terpin monohydrate, including absorption, distribution, metabolism, and excretion (ADME) parameters in humans, are not well-documented in publicly available literature.
Preclinical Data
An in vivo study in rats provides some insight into the effects of terpin monohydrate following oral administration.
Table 2: Preclinical In Vivo Data for Terpin Monohydrate
Species
Dose
Route
Observation
Reference
Rat
50 mg/kg
Intragastric
Inhibited the increase in pulmonary resistance and decrease in pulmonary surfactant activity induced by paraquat.
Table 3: Summary of Pharmacokinetic Parameters (Human)
Parameter
Value
Reference
Bioavailability
Data not available
N/A
Tmax (Time to Peak Concentration)
Data not available
N/A
Cmax (Peak Concentration)
Data not available
N/A
Volume of Distribution
Data not available
N/A
Half-life
Data not available
N/A
Metabolism
Data not available
N/A
Excretion
Data not available
N/A
Experimental Protocols
Due to the lack of specific published protocols for terpin monohydrate, the following are detailed, generalized methodologies for evaluating the key pharmacological activities of an expectorant agent, which could be applied to terpin monohydrate.
In Vitro Mucolytic Activity Assay
This protocol is designed to assess the ability of a compound to decrease the viscoelasticity of mucus.
Objective: To determine the direct mucolytic effect of terpin monohydrate on mucus viscosity.
Materials:
Porcine gastric mucin (PGM) or human sputum
Phosphate-buffered saline (PBS), pH 7.0
Terpin monohydrate
Positive control (e.g., N-acetylcysteine)
Cone-plate viscometer or rheometer
Procedure:
Prepare a 20% (w/v) solution of PGM in PBS.
Incubate the mucin solution at 37°C for 30 minutes to equilibrate.
Add varying concentrations of terpin monohydrate to the mucin solution.
Incubate the mixtures at 37°C for 30 minutes.
Measure the viscosity and elasticity of the samples using a rheometer at a range of shear rates.
Compare the results to a vehicle control and a positive control.
In Vivo Expectorant Activity (Phenol Red Secretion Assay in Mice)
This in vivo model assesses the secretagogue activity of a compound.
Objective: To evaluate the ability of terpin monohydrate to increase respiratory tract fluid secretion in mice.
The Rise and Fall of a Classic Expectorant: A Technical Guide to the Historical Use of Terpin Hydrate in Medicine
For Researchers, Scientists, and Drug Development Professionals Abstract Terpin hydrate (B1144303), a terpene derivative once commonly derived from turpentine (B1165885) and other essential oils, held a prominent place i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpin hydrate (B1144303), a terpene derivative once commonly derived from turpentine (B1165885) and other essential oils, held a prominent place in the therapeutic armamentarium against respiratory ailments for over a century.[1][2] Primarily valued for its expectorant properties, it was a key ingredient in numerous cough elixirs, often compounded with codeine, until its use sharply declined in the late 20th century due to a lack of sufficient evidence for its safety and efficacy by modern standards.[1][2] This technical guide provides an in-depth review of the historical use of terpin hydrate in medicine, focusing on its purported mechanism of action, clinical applications, and the experimental methodologies used to evaluate its efficacy. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the history of respiratory therapeutics and the evolution of pharmaceutical standards.
Introduction
First investigated physiologically in 1855 by Lépine, terpin hydrate was observed to act on mucous membranes in a manner similar to oil of turpentine.[1] For decades, it was widely prescribed for conditions characterized by the production of thick, viscous mucus, such as acute and chronic bronchitis, pneumonia, bronchiectasis, and chronic obstructive pulmonary disease (COPD).[1][3] Its primary therapeutic goal was to liquefy bronchial secretions, thereby facilitating their expectoration.[1] Despite its long history of use, the U.S. Food and Drug Administration (FDA) removed terpin hydrate from marketed medications in the 1990s, citing inadequate data to establish a general recognition of its safety and effectiveness.[3]
Mechanism of Action
The precise molecular mechanism of terpin hydrate's expectorant action was never fully elucidated by modern pharmacological standards. However, the prevailing understanding during its time of use was that it worked directly on the bronchial secretory cells in the lower respiratory tract.[1][3] It was believed to stimulate these cells to increase the secretion of a more fluid, less viscous mucus.[3][4] This proposed mechanism involves a dual action: enhancing mucus production while simultaneously making it easier to expel.[4] It was also suggested that terpin hydrate possessed a weak antiseptic effect on the pulmonary parenchyma.[1]
The proposed pathway for its expectorant effect can be summarized as a direct secretagogue action on the respiratory epithelium.
Fig. 1: Proposed Mechanism of Terpin Hydrate's Expectorant Action.
Historical Formulations and Dosages
Terpin hydrate was most famously available as an elixir, often in combination with other active ingredients, most notably codeine, to suppress the cough reflex. Historical formulations highlight the pharmaceutical practices of the era.
Table 1: Historical Formulations of Terpin Hydrate Elixirs
Formulation
Active Ingredients
Alcohol Content
Typical Adult Dosage
Elixir of Terpin Hydrate
Terpin Hydrate
High
1 teaspoonful every 3-4 hours
Elixir of Terpin Hydrate with Codeine
Terpin Hydrate, Codeine
38-42%
1 teaspoonful every 3-4 hours
Elixir of Terpin Hydrate with Heroin
Terpin Hydrate, Heroin
High
Not specified
Source: Historical pharmaceutical labels and literature.[1]
The high alcohol content in these elixirs was necessary to dissolve the terpin hydrate, which is only partially soluble in water.[3] This high concentration of alcohol, however, also contributed to the potential for central nervous system depression, especially when combined with codeine.
Experimental Protocols
The evaluation of expectorant efficacy in the era of terpin hydrate's popularity relied heavily on animal models. The most notable of these was the method developed by Perry and Boyd in 1941.
The Perry and Boyd Method for Measuring Expectorant Action
This method was designed to quantify the output of respiratory tract fluid (RTF) in animals as a measure of expectorant efficacy.
Experimental Workflow:
Fig. 2: Experimental Workflow of the Perry and Boyd Method.
Methodology Details:
Animal Selection and Preparation: Rabbits, cats, or dogs were commonly used. The animals were anesthetized, typically with urethane. A tracheal cannula was surgically inserted to allow for the collection of respiratory tract fluid.
Environmental Control: The animals were placed in an environment with constant temperature and humidity to prevent variations in respiratory fluid evaporation.
Fluid Collection: The animal was positioned in a way that allowed for postural drainage of the respiratory tract fluid through the cannula into a collection device.
Drug Administration: The test substance, such as terpin hydrate, was administered orally or parenterally.
Measurement and Analysis: The volume of respiratory tract fluid was measured over a set period and compared to a control period before drug administration or to a control group of animals that received a placebo.
In Vitro Studies
Historical in vitro studies on the direct effects of terpin hydrate on respiratory epithelial cells are scarce in the available literature. Modern techniques using cultured human airway epithelial cells to study mucus secretion were not available during the peak of terpin hydrate's use.
Quantitative Data on Efficacy
One of the primary reasons for the decline of terpin hydrate was the lack of robust, controlled clinical trials that produced clear quantitative evidence of its efficacy. However, some historical data from studies on products containing terpin hydrate do exist.
A 1976 study investigated the effects of a parenteral treatment containing a standardized oxidation product of oil of turpentine and terpin hydrate in 23 patients with chronic obstructive lung diseases.
Table 2: Effects of a Terpin Hydrate-Containing Product on Sputum and Pulmonary Function (n=23)
While this study suggests a beneficial effect on sputum viscosity and airway resistance, the lack of a placebo control group and the combination of active ingredients make it difficult to attribute the effects solely to terpin hydrate.
Reasons for Decline in Use
The decline in the use of terpin hydrate can be attributed to several factors:
Lack of Efficacy Data: As pharmaceutical regulations became more stringent, the historical anecdotal and observational evidence for terpin hydrate's efficacy was deemed insufficient. The FDA's review in the late 1980s and early 1990s found a lack of well-controlled clinical trials to support its continued marketing.[1][6]
Safety Concerns: The high alcohol content of the elixirs, often between 38% and 42%, raised concerns, particularly regarding its use in children and the potential for interaction with other medications and abuse.
Development of Newer Expectorants: The development of other expectorants, such as guaifenesin, which underwent more rigorous clinical testing, provided alternatives for clinicians.
Conclusion
Terpin hydrate represents a fascinating chapter in the history of respiratory medicine. For over a century, it was a mainstay of treatment for cough and congestion, based on a plausible, albeit simplistic, proposed mechanism of action. Its eventual decline highlights the evolution of drug regulation and the increasing demand for evidence-based medicine. While it is no longer a part of mainstream medical practice, the study of terpin hydrate offers valuable insights into the history of drug development, the challenges of evaluating expectorant efficacy, and the importance of rigorous scientific validation for all therapeutic agents. For today's researchers, the story of terpin hydrate serves as a reminder of the path from empirical observation to evidence-based pharmacology.
Terpenes vs. Terpenoids: A Technical Guide to Their Chemical Distinctions
For Researchers, Scientists, and Drug Development Professionals Executive Summary Terpenes and their oxygenated derivatives, terpenoids, represent a vast and structurally diverse class of natural products with significan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terpenes and their oxygenated derivatives, terpenoids, represent a vast and structurally diverse class of natural products with significant applications in pharmaceuticals, biotechnology, and fragrance industries. While often used interchangeably in colloquial contexts, a precise understanding of their distinct chemical properties is paramount for scientific research and development. This technical guide provides an in-depth analysis of the core chemical differences between terpenes and terpenoids, supported by quantitative data, detailed experimental protocols for their differentiation, and visual representations of their biosynthetic relationship.
Fundamental Chemical Differences
The primary distinction between terpenes and terpenoids lies in their atomic composition. Terpenes are pure hydrocarbons, constructed from the iterative fusion of five-carbon isoprene (B109036) units (C₅H₈).[1][2] Consequently, the general chemical formula for terpenes is (C₅H₈)n.
Terpenoids, also known as isoprenoids, are modified terpenes.[3] They are distinguished by the presence of oxygen-containing functional groups, such as hydroxyl (-OH), aldehyde (-CHO), or ketone (C=O) groups.[4] These modifications arise from biochemical processes, primarily through the action of cytochrome P450 monooxygenases, which introduce oxygen atoms into the terpene hydrocarbon skeleton.[5] This oxygenation, or sometimes rearrangement of the carbon skeleton, fundamentally alters the molecule's physicochemical properties.[6]
This core difference is summarized in the table below:
Feature
Terpenes
Terpenoids
Elemental Composition
Exclusively Carbon and Hydrogen (Hydrocarbons)
Carbon, Hydrogen, and Oxygen
Functional Groups
None (consist of C-C and C-H bonds)
Contain oxygen-containing functional groups (e.g., hydroxyl, carbonyl, ether)[4]
General Formula
(C₅H₈)n
Modified from (C₅H₈)n with the addition of oxygen
Biosynthesis
Direct enzymatic cyclization/arrangement of isoprene precursors
Formed from terpenes via enzymatic oxidation or rearrangement[5][6]
To illustrate the impact of the chemical differences on physical properties, a comparative analysis of the monoterpene limonene and its corresponding monoterpenoid, menthol, is presented. Menthol is a saturated derivative of limonene where a hydroxyl group has been added across one of the double bonds and the other has been reduced.
~109.5° for C-C-C, C-O-H angle is slightly less than 109.5°
Key Bond Lengths
C=C: ~1.34 Å, C-C: ~1.54 Å
C-O: ~1.43 Å, O-H: ~0.96 Å
Biosynthetic Pathway: From Terpene to Terpenoid
The transformation of a terpene into a terpenoid is a crucial step in the biosynthesis of many natural products. The following diagram illustrates the enzymatic conversion of limonene to menthol, a classic example of this process.
Biosynthetic pathway of (-)-Menthol from Limonene.
Experimental Protocols for Differentiation
Distinguishing between terpenes and terpenoids, and quantifying their presence in a sample, requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is ideal for separating and identifying volatile and semi-volatile compounds like terpenes and terpenoids.
An In-depth Technical Guide to the Biological Activity of Terpineol (B192494) Isomers Abstract Terpineols are a group of naturally occurring monoterpene tertiary alcohols found in the essential oils of various plants, in...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Biological Activity of Terpineol (B192494) Isomers
Abstract
Terpineols are a group of naturally occurring monoterpene tertiary alcohols found in the essential oils of various plants, including pine, lilac, and eucalyptus.[1][2] The five common isomers—alpha- (α-), beta- (β-), gamma- (γ-), delta- (δ-), and terpinen-4-ol—exhibit a wide spectrum of biological activities, attracting significant interest in the pharmaceutical and medical fields.[1][3] Subtle structural differences among these isomers, particularly the position of the hydroxyl group and the double bond, lead to significant variations in their therapeutic properties. This guide provides a comprehensive overview of the antimicrobial, anti-inflammatory, antioxidant, and anticancer activities of terpineol isomers, presenting quantitative data, detailed experimental protocols, and mechanistic signaling pathways to support further research and drug development.
Introduction to Terpineol Isomers
Terpineols are monocyclic monoterpenoids that are widely distributed in nature.[1] Among the isomers, α-terpineol and terpinen-4-ol are the most abundant and commercially significant, commonly used as fragrance ingredients in cosmetics and flavoring agents in foods.[2][3] Beyond their sensory properties, these compounds possess a range of biological and medicinal benefits, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[4][5] This document synthesizes the current scientific findings on the bioactivity of these isomers to serve as a technical resource for the scientific community.
Antimicrobial Activity
Terpineol isomers have demonstrated potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria.[6][7][8] Their mechanism of action primarily involves the disruption of the bacterial cell wall and membrane integrity, leading to increased permeability, leakage of intracellular components like nucleic acids and proteins, and ultimately, cell death.[6][7][8]
Quantitative Antimicrobial Data
The antimicrobial efficacy of terpineol isomers is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
This standardized method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.
Preparation: A serial two-fold dilution of the terpineol isomer is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL).
Controls: Positive (microorganism and medium, no test compound) and negative (medium only) controls are included.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Analysis: The MIC is determined as the lowest concentration of the terpineol isomer at which there is no visible turbidity or growth.
MBC Determination: To determine the MBC, an aliquot from each well showing no growth is subcultured onto an agar (B569324) plate. The lowest concentration that prevents any growth on the agar is the MBC.
Visualization of Antimicrobial Workflow and Mechanism
Fig. 1: Experimental workflow for MIC and MBC determination.
Fig. 2: Mechanism of terpineol-induced bacterial cell death.
Anti-inflammatory Activity
Several terpineol isomers exhibit significant anti-inflammatory properties.[13] Their mechanism of action often involves the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediators. α-terpineol, in particular, has been shown to inhibit the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[14][15] This is achieved, in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[14][15]
Experimental Protocol: Inhibition of Nitrite Production in Macrophages
This assay measures the effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture: Murine macrophages (e.g., RAW 264.7) are cultured in a 96-well plate until adherent.
Treatment: Cells are pre-treated with various concentrations of the terpineol isomer for a specified time (e.g., 1 hour).
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
Analysis: The absorbance is read at ~540 nm. A decrease in absorbance in treated wells compared to the LPS-only control indicates inhibition of NO production.
Visualization of the NF-κB Signaling Pathway
Fig. 3: Proposed inhibition of the NF-κB signaling pathway by α-terpineol.
Anticancer Activity
Terpineol isomers, particularly α-terpineol and terpinen-4-ol, have demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][11] Their mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation.[18][19] Terpinen-4-ol has been shown to synergize with existing chemotherapeutic agents, enhancing their efficacy.[19][20]
Quantitative Anticancer Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition in vitro.
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach overnight.
Treatment: The cells are treated with a range of concentrations of the terpineol isomer and incubated for a period (e.g., 24, 48, or 72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
Measurement: The absorbance of the solution is measured using a microplate reader at ~570 nm.
Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value is calculated by plotting cell viability against the log of the compound concentration.
Other Biological Activities
Beyond the core activities, terpineol isomers have shown a variety of other promising therapeutic effects.
Antioxidant Activity: Terpineols can scavenge free radicals, potentially mitigating oxidative stress.[17][23] While some studies report low activity in specific assays like the DPPH assay, others using methods like the ORAC assay show that α-terpineol's antioxidant capacity is comparable to commercial antioxidants.[22]
Gastroprotective Effects: α-terpineol has demonstrated significant gastroprotective activity in animal models of ethanol-induced and indomethacin-induced gastric ulcers, reducing lesion formation.[24][25] This effect does not appear to involve an increase in prostaglandin (B15479496) synthesis.[24]
Neuroprotective and Analgesic Effects: α-terpineol has shown the ability to reduce neuropathic pain and mechanical hypernociception in animal models, partly by inhibiting inflammatory mediators.[5][16]
Conclusion and Future Directions
The isomers of terpineol, especially α-terpineol and terpinen-4-ol, are versatile natural compounds with a wealth of documented biological activities. Their efficacy as antimicrobial, anti-inflammatory, and anticancer agents is supported by a growing body of scientific evidence. The quantitative data and mechanistic insights presented in this guide highlight their potential as lead compounds for the development of new therapeutic agents.
Future research should focus on several key areas:
Isomer-Specific Activity: More direct, comparative studies are needed to elucidate the specific structure-activity relationships for less common isomers like β-, γ-, and δ-terpineol.
In Vivo Efficacy and Safety: While in vitro results are promising, comprehensive in vivo studies are required to validate the therapeutic efficacy and establish the safety profiles and pharmacokinetic properties of these compounds.
Synergistic Formulations: Investigating the synergistic effects of terpineol isomers with existing conventional drugs could lead to more effective combination therapies with potentially reduced side effects.
This technical guide serves as a foundational resource to encourage and direct these future research endeavors, ultimately aiming to translate the therapeutic potential of terpineol isomers into clinical applications.
Application Notes and Protocols for the Acid-Catalyzed Hydration of α-Pinene to Terpin
For Researchers, Scientists, and Drug Development Professionals Abstract The acid-catalyzed hydration of α-pinene is a cornerstone reaction for the synthesis of α-terpineol and its dihydrate, terpin hydrate (B1144303). T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid-catalyzed hydration of α-pinene is a cornerstone reaction for the synthesis of α-terpineol and its dihydrate, terpin hydrate (B1144303). These compounds are of significant interest in the pharmaceutical and fragrance industries. This document provides detailed protocols for this transformation, employing various catalytic systems. It includes a comparative analysis of different acid catalysts, outlining their respective efficiencies in terms of reaction conditions, yields, and product selectivity. The protocols are intended to serve as a comprehensive guide for laboratory synthesis and process optimization.
Introduction
α-Pinene, a primary constituent of turpentine (B1165885) oil, serves as a versatile and renewable starting material for the synthesis of a variety of valuable terpenoids. Among these, α-terpineol is highly valued for its lilac-like aroma and has applications in fragrances and cosmetics. Terpin hydrate, a dihydroxy derivative, is an established expectorant used in pharmaceutical formulations for treating bronchitis and other respiratory ailments.[1] The conversion of α-pinene to these compounds is typically achieved through acid-catalyzed hydration, a reaction that proceeds via the formation of a carbocation intermediate. The reaction pathway and product distribution are highly dependent on the choice of acid catalyst, solvent, temperature, and reaction time. This note details several protocols for this reaction, providing a comparative framework for catalyst selection and process development.
Comparative Data of Catalytic Systems
The following table summarizes the performance of various acid catalysts in the hydration of α-pinene. This data is compiled from multiple studies to facilitate a comparative assessment of different methodologies.
Protocol 1: Synthesis of Terpin Hydrate using Sulfuric Acid
This protocol is a traditional method for producing terpin hydrate.
Materials:
α-Pinene
Sulfuric acid (30% aqueous solution)
Sodium carbonate solution
Ice bath
Stirring apparatus
Procedure:
In a reaction vessel equipped with a stirrer and placed in an ice bath, add the 30% sulfuric acid solution.
Slowly add α-pinene to the sulfuric acid solution with vigorous stirring, maintaining the temperature between 25-35°C.[2]
Continue stirring the mixture for at least 8 hours. The reaction can be extended up to 24 hours.[2]
After the reaction period, the mixture will form a slurry containing crystalline terpin hydrate.
Separate the crude product from the acid layer.
Wash the crude product with a sodium carbonate solution to neutralize any remaining acid, followed by washing with water.[10]
The resulting terpin hydrate can be purified by recrystallization.
Protocol 2: One-Step Synthesis of α-Terpineol using a Composite Acid Catalyst
This method focuses on the direct synthesis of α-terpineol using a mixed acid catalyst system.
Materials:
α-Pinene
Acetic acid
Water
Citric acid
Phosphoric acid
Heating and stirring apparatus
Procedure:
Combine α-pinene, acetic acid, water, citric acid, and phosphoric acid in a mass ratio of 1:2.5:1:(0.1-0.05):0.05 in a reaction flask.[4][5]
Heat the mixture to 70°C with constant stirring.[4][5]
Maintain the reaction at this temperature for 12-15 hours.[4][5]
Upon completion, cool the reaction mixture and proceed with standard workup procedures, typically involving extraction with an organic solvent and subsequent distillation to isolate α-terpineol.
Protocol 3: Solvent-Free Synthesis of Terpineol using a Boric Acid-Mandelic Acid Catalyst
This protocol offers an environmentally friendlier approach by avoiding organic solvents.
Materials:
α-Pinene
Water
Mandelic acid
Boric acid
Heating and stirring apparatus
Procedure:
In a reaction vessel, combine α-pinene, water, mandelic acid, and boric acid in a mass ratio of 1:3.5:0.3:0.03.[7]
Heat the mixture to 60°C with vigorous stirring.[7]
After cooling, the product can be isolated through extraction and purified by distillation.
Product Characterization
The identity and purity of the synthesized terpin hydrate can be confirmed by various analytical techniques. Gas chromatography (GC) is a common method for determining the composition of the product mixture and assessing the conversion of α-pinene.[11][12] For terpin hydrate, its melting point and water content are key quality attributes.[11]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the chemical transformation involved in the acid-catalyzed hydration of α-pinene.
Caption: General experimental workflow for α-pinene hydration.
Caption: Simplified reaction pathway for α-pinene hydration.
Application Note: GC-MS Analysis of Terpineol Isomers in Essential Oils
For Researchers, Scientists, and Drug Development Professionals Introduction Terpineol (B192494) is a monoterpene alcohol found in a variety of essential oils and is known for its pleasant lilac-like aroma. It exists as...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpineol (B192494) is a monoterpene alcohol found in a variety of essential oils and is known for its pleasant lilac-like aroma. It exists as four primary isomers: α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. The relative abundance of these isomers can vary significantly between different essential oils, influencing their aromatic profile, and potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these closely related isomers in complex essential oil matrices. This application note provides a detailed protocol for the GC-MS analysis of terpineol isomers and presents quantitative data for their presence in several commercially important essential oils.
Quantitative Data of Terpineol Isomers in Various Essential Oils
The following table summarizes the percentage content of α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol in a selection of essential oils, as determined by GC-MS analysis.
Proper sample preparation is crucial for accurate GC-MS analysis. The high concentration of components in essential oils requires dilution to prevent column overloading and ensure optimal separation.
Protocol: Dilution of Essential Oils
Solvent Selection: Use a high-purity volatile solvent such as hexane, ethanol, or ethyl acetate.
Dilution Factor: Prepare a 1% (v/v) solution of the essential oil in the chosen solvent. For example, add 10 µL of the essential oil to 990 µL of solvent in a 1.5 mL glass autosampler vial.
Internal Standard (Optional but Recommended for Quantification): For precise quantification, add a known concentration of an internal standard (e.g., n-alkanes like tridecane (B166401) or a compound not present in the sample) to the diluted essential oil.
Homogenization: Vortex the vial for 30 seconds to ensure a homogenous solution.
Filtration (If Necessary): If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter into a clean autosampler vial.
GC-MS Analysis
The following parameters provide a general guideline for the separation and identification of terpineol isomers. Optimization may be required based on the specific instrument and column used.
GC-MS Parameters:
Gas Chromatograph: Agilent 7890B GC or equivalent
Mass Spectrometer: Agilent 5977A MSD or equivalent
Column: A non-polar or medium-polarity column is recommended for good separation of terpene isomers.
Option 1 (Non-polar): HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Option 2 (Polar): DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 250 °C
Injection Volume: 1 µL
Injection Mode: Split (split ratio of 50:1 to 100:1) or splitless, depending on sample concentration.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: Increase to 180 °C at a rate of 3 °C/min.
Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: m/z 40-400.
Data Acquisition: Full scan mode.
Data Analysis and Isomer Identification
Identification of the terpineol isomers is based on a combination of their mass spectra and retention times.
Retention Time: The elution order of the isomers will depend on the column polarity. On a non-polar column like DB-5ms, the expected elution order is generally β-terpineol, γ-terpineol, terpinen-4-ol, and α-terpineol. However, this should be confirmed with authentic standards.
Mass Spectra: All four isomers have the same molecular weight (154 g/mol ) and will show a molecular ion peak (M+) at m/z 154. The fragmentation patterns, while similar, have subtle differences that can aid in identification when compared to a spectral library (e.g., NIST, Wiley). Key fragment ions to look for include m/z 136 (M-18, loss of H₂O), 121 (M-18-15, loss of H₂O and a methyl group), 93, and 71.
Visualizations
Caption: Experimental workflow for GC-MS analysis of terpineol isomers in essential oils.
Caption: Logical workflow for the identification of terpineol isomers using GC-MS data.
Application Note: Synthesis of Terpineol via Dehydration of Terpin Hydrate
Audience: Researchers, scientists, and drug development professionals. Abstract: Terpineol (B192494), a monoterpene alcohol, is a valuable compound widely used in fragrances, cosmetics, and pharmaceutical applications fo...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract:Terpineol (B192494), a monoterpene alcohol, is a valuable compound widely used in fragrances, cosmetics, and pharmaceutical applications for its pleasant lilac-like aroma and various biological activities.[1] A common and well-established industrial method for its synthesis involves a two-step process: the acid-catalyzed hydration of α-pinene (a major constituent of turpentine) to form crystalline terpin hydrate (B1144303), followed by the selective dehydration of this intermediate to yield a mixture of terpineol isomers.[2][3] This application note provides detailed protocols for the acid-catalyzed dehydration of terpin hydrate to terpineol, summarizes key quantitative data, and outlines the reaction mechanism and experimental workflow.
Reaction Mechanism
The dehydration of terpin hydrate (p-menthane-1,8-diol monohydrate) is an acid-catalyzed elimination reaction. The reaction proceeds through the formation of a tertiary carbocation intermediate, which then loses a proton to form a mixture of α-, β-, and γ-terpineol isomers. According to Zaitsev's rule, the major product is α-terpineol, as it is the most thermodynamically stable alkene with a trisubstituted double bond within the cyclohexene (B86901) ring.[4] The typical ratio of α-, β-, and γ-terpineol produced is approximately 7:2:2.[3]
Caption: Acid-catalyzed dehydration pathway of terpin hydrate to terpineol isomers.
Experimental Protocols
The following protocols describe the dehydration of terpin hydrate using various dilute acid catalysts. These methods are characterized by high efficiency and a significant reduction in terpene byproducts compared to older steam distillation techniques.[5]
Protocol 1: Dehydration Using Dilute Sulfuric Acid in Toluene (B28343)
This protocol is adapted from a patented method demonstrating a high-yield synthesis.[5]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 100 g of purified terpin hydrate, 100 mL of toluene, and 500 mL of a 0.3% aqueous sulfuric acid solution.[5]
Dehydration: Heat the mixture to a gentle reflux, maintaining a temperature of approximately 85-86°C.[5] Continue refluxing with stirring for 6 to 8 hours, or until TLC or GC analysis indicates the consumption of the starting material.
Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Allow the layers to separate and remove the lower aqueous acid layer.
Washing: Wash the upper organic (toluene) layer sequentially with 100 mL of water and 100 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid.[4]
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene solvent using a rotary evaporator.[6][7]
Purification: The resulting crude terpineol can be purified by fractional distillation under reduced pressure to yield high-purity terpineol.[5]
Protocol 2: Alternative Acid Catalysts
The sulfuric acid in Protocol 1 can be effectively replaced with other dilute acids to achieve similar results.[5]
Phosphoric Acid: Replace the 500 mL of 0.3% sulfuric acid with 500 mL of a 2% phosphoric acid solution.[5]
Oxalic Acid: Replace the 500 mL of 0.3% sulfuric acid with 500 mL of a 0.5% oxalic acid solution.[5]
The reaction conditions (temperature, time) and workup procedure remain the same as described in Protocol 1.
Data Presentation
The choice of acid catalyst and reaction conditions can influence the reaction time and efficiency.
Table 1: Comparison of Catalysts and Reaction Conditions for Terpin Hydrate Dehydration
A systematic workflow ensures reproducibility and high-purity products. The final product composition is typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
Application Notes and Protocols: Terpin as a Precursor for Fragrance Compounds
Introduction Terpenes and their derivatives are a cornerstone of the fragrance and flavor industry, providing a vast array of scents derived from natural sources.[1][2] Terpin, specifically p-menthane-1,8-diol or its mon...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Terpenes and their derivatives are a cornerstone of the fragrance and flavor industry, providing a vast array of scents derived from natural sources.[1][2] Terpin, specifically p-menthane-1,8-diol or its monohydrate form (terpin hydrate), is a key crystalline diol that serves as a versatile and cost-effective precursor for synthesizing several commercially important fragrance compounds.[3][4] Commonly manufactured via the acid-catalyzed hydration of α-pinene, a primary constituent of turpentine (B1165885) from pine trees, terpin hydrate (B1144303) is an accessible starting material for producing valuable aroma chemicals such as terpineol (B192494) and cineole.[5][6] These compounds are widely used in perfumes, cosmetics, cleaning products, and pharmaceuticals.[6][7]
This document provides detailed application notes and experimental protocols for the synthesis of α-terpineol and 1,8-cineole from terpin hydrate, intended for researchers, chemists, and professionals in the fields of fragrance science and chemical development.
Synthesis Pathways and Logical Workflow
The conversion of naturally sourced turpentine into valuable fragrance compounds via a terpin hydrate intermediate is a well-established industrial process. The general workflow involves the hydration of α-pinene to form terpin hydrate, which is then selectively dehydrated or rearranged to yield the target fragrance molecules.
Application Notes and Protocols: Terpin Hydrate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals Introduction Terpin hydrate (B1144303) is a well-known expectorant that has been historically used in pharmaceutical formulations to alleviate cough and con...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpin hydrate (B1144303) is a well-known expectorant that has been historically used in pharmaceutical formulations to alleviate cough and congestion associated with various respiratory conditions.[1][2] Derived from sources like turpentine, oregano, thyme, and eucalyptus, it acts by directly stimulating the bronchial secretory cells to increase the production of respiratory tract fluids.[1][2] This action helps to thin and loosen mucus, making it easier to expel from the airways.[2][3] While its use in commercially marketed medications has declined in some regions, such as the United States, due to a lack of conclusive evidence on its safety and effectiveness, terpin hydrate is still utilized in compounded pharmaceutical preparations.[1]
These application notes provide a comprehensive overview of the use of terpin hydrate in pharmaceutical formulations, including its physicochemical properties, mechanism of action, and detailed protocols for its analysis.
Physicochemical Properties
Terpin hydrate is a crystalline solid with a mild aromatic odor.[4] Its solubility in various pharmaceutical solvents is a critical factor in formulation development.
Table 1: Solubility of Terpin Hydrate in Various Solvents
Terpin hydrate's primary pharmacological action is as an expectorant. It is believed to work through the following mechanism:
Direct Stimulation of Bronchial Glands: Upon oral administration, terpin hydrate is absorbed and acts directly on the secretory cells of the lower respiratory tract.[1][3]
Increased Fluid Secretion: This stimulation leads to an increase in the production of serous respiratory tract fluid.[2][3]
Reduced Mucus Viscosity: The increased fluid content helps to liquefy and reduce the viscosity of thick, tenacious mucus.[3]
Enhanced Mucociliary Clearance: The thinner mucus is more easily cleared from the airways by the ciliary action and coughing, resulting in a more productive cough.[3]
Terpin hydrate is also suggested to have a weak antiseptic effect on the pulmonary parenchyma.[1][3]
Caption: Mechanism of action of terpin hydrate as an expectorant.
Pharmaceutical Formulations and Dosage
Terpin hydrate has been traditionally formulated as oral elixirs and solutions, often in combination with antitussive agents like codeine or dextromethorphan (B48470) to provide both expectorant and cough suppressant actions.[1][6]
Table 2: Typical Dosages of Terpin Hydrate in Oral Formulations
Formulation
Age Group
Typical Dosage of Terpin Hydrate
Frequency
Terpin Hydrate Elixir
Adults & Children >12 years
85 mg
Every 3-4 hours
Children 10-12 years
85 mg
Every 3-4 hours
Children 5-9 years
40-45 mg
Every 3-4 hours
Children 1-4 years
20-24 mg
Every 3-4 hours
Terpin Hydrate with Codeine Elixir
Adults & Children >12 years
5-10 mL of elixir
Every 4-6 hours
Children 6-12 years
2.5-5 mL of elixir
Every 4-6 hours
Children 2-6 years
1.25-2.5 mL of elixir
Every 4-6 hours
Terpin Hydrate with Dextromethorphan
Adults & Children >12 years
5-10 mL of elixir
Every 3-4 hours
Note: The high alcohol content (around 42%) in traditional elixirs is a significant consideration, especially in pediatric patients.[1] Compounded preparations may have different concentrations and vehicles.
Experimental Protocols
Preparation of Terpin Hydrate Oral Solution (Elixir)
This protocol is based on traditional compounding methods.
Materials:
Terpin Hydrate, USP grade
Alcohol (95%)
Glycerin
Syrup (Simple Syrup)
Orange Peel Tincture (as flavoring agent)
Benzaldehyde (as preservative)
Purified Water
Mortar and Pestle
Beakers and Graduated Cylinders
Stirring Rod
Filter paper or muslin cloth
Procedure:
Weigh the required amount of terpin hydrate and pulverize it to a fine powder using a mortar and pestle to facilitate dissolution.[7]
In a beaker, dissolve the pulverized terpin hydrate in the specified volume of alcohol with agitation.[7]
In a separate beaker, mix the glycerin, syrup, orange peel tincture, and benzaldehyde.
Gradually add the aqueous mixture to the alcoholic solution of terpin hydrate while stirring continuously to avoid precipitation.
Add purified water qs to the final volume.
If the solution is turbid, pass it through a filter paper or muslin cloth to obtain a clear elixir.[8]
Store in a well-closed, light-resistant container in a cool, dry place.[8]
Caption: Workflow for compounding a terpin hydrate oral solution.
Assay of Terpin Hydrate by Gas Chromatography (GC)
This protocol is adapted from the USP monograph for the assay of terpin hydrate.[9]
Instrumentation and Conditions:
Gas Chromatograph: Equipped with a flame-ionization detector (FID).
Column: 3.5-mm x 1.2-m glass column packed with 6% G1 on support S1A.
Temperatures:
Injection Port: 260°C
Detector: 260°C
Column: 120°C
Carrier Gas: Nitrogen, at a flow rate to achieve a retention time of approximately 7 minutes for terpin and 11 minutes for the internal standard.
Internal Standard Solution: Dissolve biphenyl in chloroform to a concentration of about 20 mg/mL.
Standard Preparation: Accurately weigh about 170 mg of USP Terpin Hydrate Reference Standard (RS) into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.00 mL of the Internal Standard Solution, and dilute to volume with chloroform.
Assay Preparation: Accurately weigh about 170 mg of the terpin hydrate sample into a 100-mL volumetric flask. Follow the same procedure as for the Standard Preparation.
Procedure:
System Suitability: Inject approximately 1 µL of the Standard Preparation into the gas chromatograph. The resolution (R) between the terpin and biphenyl peaks should be not less than 2.0. The relative standard deviation (RSD) for replicate injections should not be more than 2.0%.
Analysis: Inject about 1 µL of the Standard Preparation and record the chromatogram. Then, inject about 1 µL of the Assay Preparation and record the chromatogram.
Calculation: Calculate the quantity (in mg) of C10H20O2 in the portion of Terpin Hydrate taken using the following formula:
mg of C10H20O2 = WS * (RU / RS)
Where:
WS is the weight, in mg, of USP Terpin Hydrate RS (calculated on the anhydrous basis).
RU is the ratio of the peak area of terpin to the peak area of the internal standard from the Assay Preparation chromatogram.
RS is the ratio of the peak area of terpin to the peak area of the internal standard from the Standard Preparation chromatogram.
Caption: Workflow for the gas chromatographic assay of terpin hydrate.
Conclusion
Terpin hydrate remains a relevant active pharmaceutical ingredient in compounded medications for respiratory conditions. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate analytical methods is essential for the development of safe and effective pharmaceutical formulations. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.
Application Notes and Protocols for the Separation of Cis and Trans Isomers of Terpin
For Researchers, Scientists, and Drug Development Professionals Introduction Terpin, a dihydric alcohol derived from turpentine (B1165885), exists as cis and trans geometric isomers. The spatial arrangement of the hydrox...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpin, a dihydric alcohol derived from turpentine (B1165885), exists as cis and trans geometric isomers. The spatial arrangement of the hydroxyl groups on the cyclohexane (B81311) ring significantly influences the physicochemical properties of these isomers, including their melting points, solubilities, and crystal structures. Cis-terpin hydrate (B1144303) is the more stable and pharmaceutically relevant isomer, traditionally used as an expectorant.[1] The effective separation of these isomers is crucial for ensuring the purity and desired therapeutic effect of pharmaceutical preparations.
This document provides detailed application notes and protocols for the primary methods employed in the separation of cis and trans isomers of terpin: fractional crystallization and chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Physicochemical Properties of Terpin Isomers
A fundamental understanding of the differences in the physical properties of cis and trans terpin is essential for developing effective separation strategies. The cis isomer, with both hydroxyl groups on the same side of the ring, allows for more efficient crystal packing, resulting in a higher melting point compared to the trans isomer.[1] This difference in stability and crystal lattice energy also leads to variations in solubility in different solvents, which is the basis for separation by fractional crystallization.
Table 1: Physicochemical Properties of Terpin Isomers
Fractional crystallization is a widely used and cost-effective method for the large-scale separation of cis and trans terpin isomers. This technique leverages the differences in solubility of the two isomers in a carefully selected solvent system. The synthesis of terpin hydrate from turpentine oil typically yields a mixture of isomers, from which the less soluble cis-terpin hydrate can be selectively crystallized.
Experimental Protocol: Synthesis and Fractional Crystallization of Terpin Hydrate
This protocol describes the synthesis of a mixture of terpin isomers from turpentine oil followed by the separation of cis-terpin hydrate by fractional crystallization.
Materials:
Turpentine oil
Sulfuric acid (concentrated) or nitric acid
Ethanol (95%)
Sodium carbonate solution (dilute)
Distilled water
Ice bath
Reaction vessel with stirring capability
Büchner funnel and filter paper
Crystallization dish
Procedure:
Synthesis of Crude Terpin Hydrate:
In a reaction vessel, combine 500 parts of turpentine oil with 2000 parts of a dilute mineral acid (e.g., 23% nitric acid).
Maintain the temperature between 10-12 °C using an ice bath and stir the mixture vigorously.
Continue the reaction for an extended period (e.g., 36-72 hours) to allow for the formation of terpin hydrate crystals.
After the reaction period, separate the crystalline mass from the liquid phase by filtration.
Wash the crude crystals with a dilute solution of sodium carbonate to neutralize any residual acid, followed by washing with cold distilled water.
Fractional Crystallization:
Dissolve the crude, moist terpin hydrate crystals in a minimal amount of hot 95% ethanol.
Allow the solution to cool slowly to room temperature. The cis-terpin hydrate, being less soluble, will start to crystallize.
To maximize the yield of cis-terpin hydrate, further cool the solution in an ice bath or refrigerate.
Collect the crystallized cis-terpin hydrate by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble trans-isomer.
The filtrate, enriched in the trans-isomer, can be concentrated to induce further crystallization, although the purity of the subsequent crops will be lower.
Dry the purified cis-terpin hydrate crystals in a desiccator or a low-temperature oven.
Expected Results:
This process should yield purified cis-terpin hydrate with a melting point of approximately 116-117 °C. The yield of the purified cis-isomer is dependent on the initial isomer ratio in the crude product and the efficiency of the crystallization process.
Diagram: Workflow for Synthesis and Fractional Crystallization
Caption: Workflow for the synthesis of crude terpin and purification of the cis-isomer by fractional crystallization.
Method 2: Chromatographic Separation
Chromatographic techniques, particularly HPLC and GC, offer high-resolution separation of cis and trans terpin isomers and are invaluable for analytical quantification and preparative purification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the separation, identification, and quantification of non-volatile compounds like terpin hydrate. Reversed-phase HPLC is typically employed, where the separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.
Table 2: HPLC Method Parameters for Terpin Isomer Separation
Parameter
Recommended Conditions
Column
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Refractive Index (RI) or UV at low wavelength (e.g., 210 nm)
Experimental Protocol: HPLC Analysis of Terpin Isomers
Instrumentation:
HPLC system with a pump, autosampler, column oven, and a suitable detector (RI or UV).
C18 analytical column.
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
cis-Terpin hydrate standard
Mixture of cis and trans-terpin isomers
Procedure:
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Degas the mobile phase before use.
Standard Preparation: Prepare a stock solution of cis-terpin hydrate in the mobile phase. Prepare a series of dilutions to create a calibration curve.
Sample Preparation: Dissolve the terpin isomer mixture in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Analysis:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the standard solutions and the sample solution.
Record the chromatograms and the retention times of the peaks.
Data Analysis:
Identify the peaks corresponding to the cis and trans isomers based on the retention time of the cis-terpin hydrate standard. Typically, the trans-isomer will have a different retention time.
Quantify the amount of each isomer in the sample by comparing the peak areas to the calibration curve.
Diagram: HPLC Experimental Workflow
Caption: Workflow for the separation and quantification of terpin isomers using HPLC.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds. For the analysis of terpin, which is a diol, derivatization may be necessary to improve its volatility and chromatographic behavior. However, direct analysis is also possible.
Table 3: GC-MS Method Parameters for Terpin Isomer Analysis
Parameter
Recommended Conditions
Column
Nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Injector Temperature
250 °C
Oven Temperature Program
Initial temperature of 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Detector
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
MS Interface Temp.
280 °C
Ion Source Temp.
230 °C
Mass Range
m/z 40-400
Experimental Protocol: GC-MS Analysis of Terpin Isomers
Instrumentation:
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Appropriate capillary column.
Reagents:
Suitable solvent (e.g., ethanol, dichloromethane)
cis-Terpin hydrate standard
Mixture of cis and trans-terpin isomers
Procedure:
Standard and Sample Preparation: Dissolve the cis-terpin standard and the isomer mixture in a suitable solvent to an appropriate concentration (e.g., 1 mg/mL).
GC-MS Analysis:
Set up the GC-MS instrument with the conditions specified in Table 3.
Inject a small volume (e.g., 1 µL) of the standard and sample solutions.
Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.
Data Analysis:
Identify the peaks for cis- and trans-terpin based on their retention times and by comparing their mass spectra with a reference library or the spectrum of the cis-terpin standard. The two isomers will have identical mass spectra but different retention times.
Determine the relative abundance of each isomer by comparing their peak areas in the TIC.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for the separation and analysis of terpin isomers using GC-MS.
Conclusion
The separation of cis and trans isomers of terpin is a critical step in the preparation of pure, pharmaceutically active compounds. Fractional crystallization is a robust and economical method for large-scale purification of cis-terpin hydrate, taking advantage of its lower solubility compared to the trans isomer. For analytical purposes and smaller-scale preparative work, HPLC and GC offer high-resolution separation and accurate quantification of the individual isomers. The choice of method will depend on the scale of the separation, the required purity, and the available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with terpin and its isomers.
Application Notes and Protocols for the Quantification of Terpin in Botanical Extracts
For Researchers, Scientists, and Drug Development Professionals Introduction Terpin, chemically known as p-menthane-1,8-diol, is a monoterpenoid found in various botanical sources. It is often present in its hydrated for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpin, chemically known as p-menthane-1,8-diol, is a monoterpenoid found in various botanical sources. It is often present in its hydrated form, terpin hydrate (B1144303), which has been traditionally used as an expectorant in the treatment of respiratory conditions such as bronchitis.[1] The therapeutic potential and the need for quality control of botanical extracts and herbal medicinal products necessitate accurate and reliable methods for the quantification of terpin.
These application notes provide detailed protocols for the quantification of terpin in botanical extracts using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). The methodologies are designed to ensure accuracy, precision, and reproducibility, which are critical for regulatory compliance and product efficacy.
General Experimental Workflow
The quantification of terpin in botanical extracts involves a series of steps, from sample preparation to data analysis. A generalized workflow is essential for achieving consistent and reliable results.
Caption: General workflow for terpin quantification.
Quantitative Data Summary
The following table summarizes quantitative data for terpin and related terpenes found in various botanical sources as reported in the literature. This data provides a reference for expected concentration ranges.
Detailed methodologies for the quantification of terpin using GC-MS, HPLC, and HPTLC are provided below. These protocols include sample preparation, instrument conditions, and method validation parameters.
Protocol 1: Quantification of Terpin by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like terpin.[8]
1. Sample Preparation (Extraction)
Drying and Grinding: Dry the botanical material at 40-50°C to a constant weight and grind to a fine powder (e.g., 40-mesh).
Solvent Extraction:
Accurately weigh approximately 1 g of the powdered plant material.
Perform extraction using a suitable organic solvent such as ethanol, methanol, or a hexane/acetone mixture.[5]
Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency.
For UAE, sonicate the sample in the solvent for 30 minutes.
Filter the extract through a 0.45 µm syringe filter prior to injection.
2. GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 7890A or equivalent.
Mass Spectrometer: Agilent 5975C or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Inlet Temperature: 250°C.
Injection Mode: Splitless.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp to 180°C at a rate of 10°C/min.
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
MS Source Temperature: 230°C.
MS Quadrupole Temperature: 150°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
3. Method Validation
The method should be validated according to ICH guidelines, including:[9]
Linearity: Prepare a series of standard solutions of terpin (e.g., 1-100 µg/mL) to construct a calibration curve. A correlation coefficient (r²) > 0.99 is desirable.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of terpin. Recoveries in the range of 98-102% are generally acceptable.[9]
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 2%.
Protocol 2: Quantification of Terpin by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for the quantification of non-volatile or thermally labile compounds. While terpin is amenable to GC, HPLC can also be utilized, particularly for extracts containing a complex matrix.
1. Sample Preparation
Extraction: Follow the same extraction procedure as described for GC-MS. Methanol is a common solvent for HPLC sample preparation.
Cleanup (optional): For complex extracts, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interfering substances.
2. HPLC Instrumentation and Conditions
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Gradient: Start with 70% A, decrease to 30% A over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: As terpin lacks a strong chromophore, derivatization or detection at a lower wavelength (e.g., 210 nm) may be necessary.
Injection Volume: 10 µL.
3. Method Validation
Validate the HPLC method using the same parameters as described for GC-MS (Linearity, LOD, LOQ, Accuracy, and Precision).
Protocol 3: Quantification of Terpin by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile and high-throughput technique for the analysis of herbal drugs and formulations.[10] It allows for the simultaneous analysis of multiple samples.
1. Sample and Standard Preparation
Standard Solution: Prepare a stock solution of terpin standard (1 mg/mL) in methanol. Create a series of working standards by dilution.
Sample Solution: Prepare a concentrated extract of the botanical material (e.g., 10 mg/mL) in methanol.
2. HPTLC Instrumentation and Conditions
HPTLC System: CAMAG HPTLC system or equivalent.
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).
Application: Apply bands of the standard and sample solutions (e.g., 8 mm bands) using an automated applicator.
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v) can be a starting point for method development.
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
Densitometric Analysis:
Dry the plate after development.
Scan the plate using a TLC scanner at a suitable wavelength (e.g., after derivatization).
Derivatization: Spray the plate with a suitable reagent (e.g., vanillin-sulfuric acid) and heat to visualize the spots.
3. Method Validation
Validate the HPTLC method for specificity, linearity, precision, accuracy, LOD, and LOQ as per ICH guidelines.
Signaling Pathway of Terpin's Expectorant Action
Terpin hydrate's primary therapeutic effect is as an expectorant, where it acts directly on the secretory cells of the respiratory tract to increase bronchial secretions and facilitate the removal of mucus.[1][11]
Caption: Mechanism of terpin's expectorant action.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of terpin in botanical extracts. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is crucial to ensure the quality and reliability of the analytical data, which is essential for the quality control of herbal products and in the field of drug development.
Application Notes and Protocols: Terpin Hydrate as a Model Compound for Dehydration Studies
Audience: Researchers, scientists, and drug development professionals. Introduction: The stability of pharmaceutical hydrates is a critical factor in drug development, influencing storage, bioavailability, and manufactur...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The stability of pharmaceutical hydrates is a critical factor in drug development, influencing storage, bioavailability, and manufacturing processes. Dehydration can lead to changes in solid-state properties, potentially impacting the efficacy and safety of the active pharmaceutical ingredient (API). Terpin hydrate (B1144303) (cis-p-menthane-1,8-diol monohydrate), a well-characterized compound, serves as an excellent model for studying dehydration phenomena.[1][2] Its simple and well-defined dehydration process upon heating makes it ideal for demonstrating and validating various analytical techniques used to characterize solid-state transformations.[1]
These application notes provide an overview of the key analytical methods used to study the dehydration of terpin hydrate, complete with detailed experimental protocols and expected outcomes.
Dehydration Mechanism of Terpin Hydrate
When heated, terpin hydrate loses one molecule of water to form the anhydrous cis-terpin.[1] Further heating in the presence of a weak acid can lead to the elimination of a second water molecule, yielding a mixture of terpineol (B192494) isomers.[3][4] This two-step process allows for the study of both desolvation and subsequent chemical degradation. The primary dehydration to anhydrous terpin is the focus of most solid-state stability studies.
Industrial Synthesis of p-Menthane Diamine from Terpenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the industrial synthesis of p-menthane (B155814) diamine, a versatile chemi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the industrial synthesis of p-menthane (B155814) diamine, a versatile chemical intermediate utilized in various applications, including as a curing agent and a building block for novel polymers. The synthesis of two primary isomers, 1,8-p-menthane diamine (PMDA) and 1,4-p-menthane diamine (1,4-PMD), from readily available terpene precursors will be discussed.
Synthesis of 1,8-p-Menthane Diamine (PMDA) via the Ritter Reaction
The traditional industrial route to 1,8-p-menthane diamine involves the reaction of a terpene source with hydrogen cyanide in the presence of a strong acid, followed by hydrolysis. This process, known as the Ritter reaction, yields the corresponding diformamide intermediate, which is then converted to the diamine.
Reaction Pathway:
Caption: Ritter reaction pathway for 1,8-PMDA synthesis.
Quantitative Data Summary:
The following tables summarize the reaction conditions and yields for the synthesis of 1,8-p-menthane diamine from various terpene precursors, based on patented industrial processes.[1][2]
Table 1: Reaction Parameters for 1,8-Diformamido-p-menthane Formation [1][2]
Experimental Protocol: Synthesis from Terpin Hydrate[1][2]
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, charge 1 mole of terpin hydrate, 12.5 moles of water, and 3 moles of hydrogen cyanide. The flask should be immersed in an ice bath to control the initial temperature.
Acid Addition: While vigorously stirring the mixture, slowly add 2.2 moles of sulfuric acid dropwise. Maintain the reaction temperature between 15°C and 50°C during the addition.
Intermediate Formation: After the exothermic reaction subsides, heat the mixture to a temperature between 40°C and 80°C and maintain for a period to ensure the complete formation of 1,8-diformamido-p-menthane.
Hydrolysis: Add water to the reaction mixture until the total amount of water is one to nine times the weight of the sulfuric acid. Heat the mixture to reflux (above 80°C) and continue heating until the hydrolysis is complete.
Neutralization and Isolation: Cool the reaction mixture. Carefully neutralize the mixture with a strong base, such as a 50% sodium hydroxide (B78521) solution, until the p-menthane diamine sulfate is fully decomposed. The free diamine will separate as an oily layer.
Purification: Separate the organic layer containing the crude 1,8-p-menthane diamine. The product can be further purified by fractional distillation under reduced pressure.
Benign Synthesis of 1,4-p-Menthane Diamine (1,4-PMD)
A more recent and environmentally benign approach has been developed for the synthesis of 1,4-p-menthane diamine from α-terpinene.[3][4][5] This two-step process avoids the use of highly toxic hydrogen cyanide.
Reaction Pathway:
Caption: Two-step synthesis of 1,4-PMD from α-terpinene.
Quantitative Data Summary:
Table 3: Reaction Parameters for 1,4-PMD Synthesis [3]
Experimental Protocol: Synthesis from α-Terpinene[3]
Di-aza-Diels-Alder Reaction (Batch Process):
In a suitable reaction vessel, dissolve α-terpinene (1.00 equivalent) and dibenzyl azodicarboxylate (DBAD) (1.00 equivalent) in isopropanol to a concentration of 0.19 mol/L.
Irradiate the mixture with a 405 nm LED for 2 hours at a temperature of 25-38°C.
After the reaction is complete, remove the solvent under reduced pressure. The resulting cycloadduct can be purified by chromatography.
Hydrogenation:
In a high-pressure reactor, charge the purified cycloadduct, Raney-Nickel catalyst (40 wt%), and a 1:1 mixture of methanol and ethanol.
Pressurize the reactor with hydrogen to 30 bar.
Heat the mixture to 50°C and maintain for approximately 113 hours with stirring.
After cooling and venting the reactor, filter off the catalyst.
Remove the solvent from the filtrate under reduced pressure to obtain 1,4-p-menthane diamine. The product can be further purified by sublimation.[5]
Purification of p-Menthane Diamine
For high-purity applications, crude p-menthane diamine may require further purification. A three-step procedure involving salinization, crystallization, and alkali treatment has been described for the purification of commercial PMDA.[6]
Application Notes and Protocols: Formulation of Terpin Hydrate Expectorant Syrups
For Researchers, Scientists, and Drug Development Professionals Introduction Terpin hydrate (B1144303) is a well-established expectorant used to loosen mucus and ease congestion associated with respiratory conditions suc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpin hydrate (B1144303) is a well-established expectorant used to loosen mucus and ease congestion associated with respiratory conditions such as acute and chronic bronchitis.[1][2] It is thought to act directly on the bronchial secretory cells in the lower respiratory tract, leading to the secretion of a less viscous mucus that is more easily expelled.[1][3] This document provides detailed application notes and protocols for the formulation and quality control of terpin hydrate expectorant syrups, intended for professionals in research, development, and quality assurance. While it was a common ingredient in over-the-counter medications in the United States, in the 1990s the FDA stated there was insufficient evidence to establish general recognition of its safety and effectiveness, leading to its removal from many marketed products.[1] However, elixirs of terpin hydrate can still be prepared by compounding pharmacies with a prescription.[1]
Formulation of Terpin Hydrate Syrups
The formulation of terpin hydrate syrups typically involves dissolving the active pharmaceutical ingredient (API) in a suitable vehicle, often a hydro-alcoholic solution, along with other excipients to ensure stability, palatability, and aesthetic appeal. Due to terpin hydrate's limited aqueous solubility, co-solvents like alcohol and glycerin are essential.[4]
Source: Adapted from historical pharmaceutical compounding literature.[5]
Table 2: Terpin Hydrate Linctus (IP '66)
Ingredient
Quantity per 1000 mL
Terpin Hydrate
50g
Orange oil
0.2 ml
Glycerine
400ml
Alcohol
425 ml
Syrup
100 ml
Purified Water
q.s. to 1000 ml
Source: As per Indian Pharmacopoeia 1966.
Manufacturing Protocol
The manufacturing process for terpin hydrate syrup involves a series of steps aimed at achieving a stable and homogeneous solution.
Experimental Workflow for Syrup Formulation
Caption: Manufacturing workflow for terpin hydrate syrup.
Step-by-Step Manufacturing Protocol
Preparation of the Vehicle: In a suitable stainless-steel vessel, accurately measure and mix the required quantities of alcohol and glycerin.
Dissolution of Terpin Hydrate: Slowly add the accurately weighed terpin hydrate to the alcohol-glycerin mixture while stirring continuously until it is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid evaporation of the alcohol.
Addition of Other Excipients: Add the flavoring agents and mix thoroughly.
Final Volume Adjustment: Gradually add the simple syrup and then purified water to the mixture while stirring. Continue adding purified water until the final desired volume is reached.
Homogenization and Filtration: Mix the solution until it is uniform. Allow the solution to stand to ensure complete dissolution and to let any entrapped air escape. Finally, filter the syrup through a suitable filter to remove any particulate matter and ensure clarity.
Packaging and Storage: The final product should be stored in tight, light-resistant containers in a cool, dry place.[6]
Quality Control Protocols
A series of quality control tests are essential to ensure the safety, efficacy, and stability of the formulated terpin hydrate syrup.
Table 3: Quality Control Parameters and Specifications
Parameter
Method
Specification
Appearance
Visual Inspection
Clear, colorless to slightly yellowish solution, free from particulate matter.
pH
pH meter
Within a specified range (e.g., 5.0 - 7.0) to ensure stability.
Viscosity
Viscometer (e.g., Brookfield or Ostwald)
Within a defined range to ensure pourability and desired mouthfeel.
Standard Preparation: Accurately weigh about 170 mg of USP Terpin Hydrate RS into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.00 mL of the Internal Standard Solution, dilute with chloroform to volume, and mix.[10]
Assay Preparation: Pipette 10 mL of the Terpin Hydrate Oral Solution into a separator. Add 20 mL of water and 10 mL of 5 N sodium hydroxide. Extract with three 25-mL portions of chloroform, filtering each extract successively through cotton. Rinse the cotton with chloroform. Combine the rinse and extracts, add 5.00 mL of the Internal Standard Solution, and mix.[6][7]
Chromatographic System:
Instrument: Gas chromatograph equipped with a flame-ionization detector.
Column: 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A.
Temperatures: Injection port and detector at 260°C; column at 120°C.
Carrier Gas: Nitrogen, with a flow rate to achieve retention times of approximately 7 minutes for terpin and 11 minutes for biphenyl.[10]
System Suitability: Chromatograph the Standard Preparation. The resolution (R) between the terpin and biphenyl peaks should not be less than 2.0, and the relative standard deviation for replicate injections should not be more than 2.0%.[10]
Procedure: Inject about 1 µL of the Standard Preparation and the Assay Preparation into the gas chromatograph. Record the peak areas.
Calculation: Calculate the quantity (in mg) of terpin hydrate (C10H20O2·H2O) per mL of the Oral Solution using the formula provided in the USP monograph.[6][7]
Instrument: Use a calibrated viscometer (e.g., Brookfield viscometer with a suitable spindle and rotational speed, or an Ostwald viscometer).
Procedure:
Bring the syrup sample to a constant temperature (e.g., 25°C).
Measure the viscosity according to the instrument's operating instructions.
Perform the measurement in triplicate and calculate the average viscosity.
Acceptance Criteria: The viscosity should be within the predetermined range set during product development.
Instrument: A calibrated pH meter.
Procedure:
Standardize the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
Measure the pH of an undiluted sample of the syrup.
Record the pH value after the reading stabilizes.
Acceptance Criteria: The pH should be within the specified range.
Stability studies are conducted to determine the shelf life of the product under defined storage conditions.
Protocol Design: Follow ICH guidelines (Q1A(R2)) for stability testing of new drug products.[9]
Storage Conditions:
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[11]
Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]
Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[9]
Parameters to be Tested: Appearance, pH, viscosity, assay of terpin hydrate, and microbial limits.
Mechanism of Action
The expectorant effect of terpin hydrate is attributed to its direct action on the bronchial glands. It is believed to stimulate these glands to secrete a more fluid and less viscous mucus. This change in mucus consistency makes it easier to clear from the airways via coughing, thereby relieving congestion.[1][3]
Conceptual Diagram of Terpin Hydrate's Mechanism of Action
Caption: Proposed mechanism of action of terpin hydrate.
Conclusion
The formulation of terpin hydrate expectorant syrups requires careful consideration of the solubility of the active ingredient and the selection of appropriate excipients to ensure a stable, palatable, and effective product. The protocols outlined in this document provide a comprehensive guide for the development, manufacturing, and quality control of these formulations, adhering to established pharmacopoeial standards and regulatory guidelines. Rigorous quality control testing is paramount to guarantee the consistent quality and performance of the final product.
Application Notes and Protocols for Terpin Monohydrate in Cosmetics and Flavoring
For Researchers, Scientists, and Drug Development Professionals Abstract Terpin monohydrate, a monocyclic terpene diol, is a versatile ingredient utilized in the cosmetic and food industries for its unique sensory and fu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpin monohydrate, a monocyclic terpene diol, is a versatile ingredient utilized in the cosmetic and food industries for its unique sensory and functional properties. In cosmetics, it is incorporated into skincare products for its purported moisturizing and soothing effects. As a flavoring agent, it imparts a pleasant, characteristic aroma and taste. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with terpin monohydrate. It covers its physicochemical properties, formulation guidelines for cosmetic and flavoring applications, and methodologies for its analysis. Additionally, it explores the potential mechanisms of action related to its effects on the skin and interaction with taste receptors.
Physicochemical Properties
A comprehensive understanding of terpin monohydrate's properties is essential for its effective application.
Terpin monohydrate is valued in the cosmetic industry for its potential to enhance skin hydration and provide a soothing sensation.[4]
Functional Uses
Moisturizing Agent: Terpin monohydrate is incorporated into formulations to help enhance skin hydration.[4]
Soothing Agent: It is used in products intended to have a calming effect on the skin.[4]
Fragrance Ingredient: Its pleasant aroma contributes to the sensory experience of cosmetic products.[1]
Recommended Concentration
Based on patent literature for therapeutic suspensions, a concentration range of 0.3% to 10% w/v has been documented, with 1.7% being a preferred concentration.[5] However, the optimal concentration in a cosmetic formulation will depend on the specific product type, desired effect, and overall formulation composition.
Signaling Pathway for Soothing Effect (Hypothesized)
The soothing effect of certain cosmetic ingredients is sometimes attributed to their interaction with sensory receptors in the skin. One such receptor is the Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in mediating sensations of heat and pain.[6][7] It is hypothesized that some soothing agents may act as TRPV1 antagonists, thereby reducing the signaling that leads to irritation. While direct evidence for terpin monohydrate's interaction with TRPV1 is not yet established, this remains a plausible area for investigation.
Caption: Hypothesized soothing mechanism of Terpin Monohydrate via TRPV1 antagonism.
Applications in Flavoring
Terpin monohydrate is used in the food industry to impart a pleasant aroma and flavor to a variety of products, including candies and baked goods.[4]
Functional Uses
Flavoring Agent: Adds a characteristic green, soapy, and cucumber/melon-like flavor with a fatty nuance.[8]
Aroma Agent: Contributes a pleasant, slightly characteristic odor.[2]
Regulatory Status and Usage Levels
While a specific FEMA GRAS (Generally Recognized as Safe) notification for terpin monohydrate (p-menthane-1,8-diol monohydrate) was not found, related terpene compounds have been evaluated. For example, 8-p-menthene-1,2-diol is listed as FEMA GRAS with typical use levels in beverages ranging from 0.1 to 1 ppm.[9] It is recommended to adhere to good manufacturing practices and to conduct safety assessments for the intended use and concentration.
Taste Receptor Interaction (Hypothesized)
The perception of taste is mediated by specific taste receptors. Sweet tastes are primarily detected by the T1R2/T1R3 heterodimer G protein-coupled receptor.[10] Terpin monohydrate has a slightly bitter taste, which would involve interaction with the T2R family of bitter taste receptors. The specific T2R receptor(s) that may be activated by terpin monohydrate have not been identified. Molecular docking studies could be employed to predict the binding affinity of terpin monohydrate to various T2R receptor models.
Caption: Hypothesized interaction of Terpin Monohydrate with bitter taste receptors.
Experimental Protocols
Formulation of an Oil-in-Water (O/W) Cosmetic Emulsion
This protocol provides a general guideline for incorporating terpin monohydrate into a basic O/W cream.
Technical Support Center: Synthesis of Terpin Hydrate from Turpentine Oil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of terpin hydrate (B1144303) from turpentine (B1165885) oil. It include...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of terpin hydrate (B1144303) from turpentine (B1165885) oil. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges in the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of terpin hydrate, providing potential causes and actionable solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of Terpin Hydrate Crystals
1. Inactive Catalyst: The acid catalyst may be old, improperly stored, or of insufficient concentration. 2. Inadequate Reaction Time: The hydration of α-pinene is a slow reaction and may not have reached completion. 3. Unfavorable Temperature: The reaction temperature may be too high, promoting side reactions, or too low, slowing the reaction rate excessively. 4. Poor Emulsification: Turpentine oil and the aqueous acid are immiscible. Without proper mixing, the reaction will be limited to the interface between the two phases. 5. Low α-Pinene Content in Turpentine: The primary precursor for terpin hydrate is α-pinene. The turpentine oil used may have a low percentage of this key component.[1][2][3][4]
1. Catalyst Verification: Use a fresh batch of the specified acid catalyst and ensure its concentration is accurate. For instance, with sulfuric acid, a concentration of 25-53% is often cited.[5][6] 2. Extend Reaction Time: Consider extending the reaction time. Some protocols suggest reaction times of 30 to over 90 hours.[5][6] 3. Temperature Control: Maintain the reaction temperature within the optimal range, typically between 20°C and 40°C.[6][7] 4. Improve Agitation & Emulsification: Increase the stirring rate to ensure a fine emulsion. The use of an emulsifying agent, such as mahogany acids or polyglycol ethers, can significantly improve the reaction rate and yield.[6][8] 5. Analyze Starting Material: If possible, analyze the turpentine oil using Gas Chromatography (GC) to determine the α-pinene content. Turpentine oil composition can vary, but it is often rich in α-pinene (58-85%).[1][2][4]
Formation of Undesirable Byproducts (e.g., dark, oily substances)
1. High Reaction Temperature: Elevated temperatures can lead to polymerization of turpentine oil and other side reactions.[5] 2. Catalyst Concentration Too High: A highly concentrated acid can act as a dehydrating agent, promoting the formation of unwanted terpenes instead of terpin hydrate.[5]
1. Strict Temperature Control: Ensure the reaction temperature does not exceed the recommended range. Using a temperature-controlled bath is advisable. 2. Optimize Catalyst Concentration: Use the recommended concentration of the acid catalyst. For example, when using benzene- or toluene-sulfonic acids, concentrations of 30% and 40% respectively have been found to be optimal.[5]
Difficulty in Crystal Separation
1. Incomplete Crystallization: The reaction may not have proceeded long enough for substantial crystal formation. 2. Oily Residue Coating Crystals: The presence of unreacted turpentine oil and byproducts can make filtration difficult.
1. Allow Sufficient Time for Crystallization: After the initial reaction period, allowing the mixture to stand at a controlled temperature can promote further crystallization. 2. Washing Procedure: After filtration, wash the crude crystals with a dilute base (like sodium carbonate solution) and then with water to remove residual acid and unreacted oil.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary component in turpentine oil that converts to terpin hydrate?
A1: The primary precursor for terpin hydrate in turpentine oil is α-pinene.[1][3][4] Turpentine oil is a complex mixture of terpenes, but α-pinene is the main reactant in the acid-catalyzed hydration that forms terpin hydrate.[9][10] The percentage of α-pinene can vary depending on the source of the turpentine but is often in the range of 58-85%.[1][2][4]
Q2: Which acid catalyst provides the best yield?
A2: While sulfuric acid is commonly used, other catalysts like benzene-sulfonic acid and toluene-sulfonic acid have been shown to produce higher yields without the need for low temperatures or an inert atmosphere.[5] Composite catalysts, such as a tartaric acid–boric acid system, have also been used effectively, yielding up to 88% by mole.[7] The choice of catalyst can also affect the reaction time and the formation of byproducts.[6]
Q3: Why is an emulsifier necessary, and which ones are effective?
A3: An emulsifier is crucial because turpentine oil and the aqueous acid solution are immiscible. The emulsifier creates a stable mixture (emulsion), increasing the surface area of contact between the reactants and thereby accelerating the reaction rate.[5][8] Effective emulsifiers include sulfonic acids (which can act as both catalyst and emulsifier), mahogany acids, and polyglycol ethers.[5][6][8]
Q4: What is the optimal temperature for the synthesis of terpin hydrate?
A4: The optimal temperature for synthesizing terpin hydrate is typically in the range of 20-40°C.[6][7] Higher temperatures can lead to the formation of undesirable byproducts through polymerization and other side reactions, which will lower the overall yield of terpin hydrate.[5]
Q5: How can I minimize the formation of byproducts?
A5: Minimizing byproducts can be achieved by maintaining strict control over reaction conditions. This includes using the optimal catalyst concentration, maintaining a low and stable reaction temperature (20-40°C), and ensuring efficient mixing to promote the desired hydration reaction over side reactions.[5][6] Using milder catalysts, such as sulfonic acids, can also reduce the formation of unwanted products compared to strong dehydrating acids like concentrated sulfuric acid.[5]
Data on Reaction Conditions and Yield
The following table summarizes quantitative data from various studies on the synthesis of terpin hydrate, highlighting the impact of different catalysts and conditions on yield.
Protocol 1: Synthesis of Terpin Hydrate using a Sulfonic Acid Catalyst
This protocol is based on a method that advantageously uses benzene- or toluene-sulfonic acid, which acts as both a catalyst and an emulsifying agent.[5]
Troubleshooting terpineol synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of terpineol (B192494). The i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of terpineol (B192494). The information is presented in a direct question-and-answer format to address specific issues encountered during experimentation.
Q1: My terpineol synthesis from α-pinene hydration is resulting in a low yield of α-terpineol and a high concentration of isomeric byproducts like limonene (B3431351) and terpinolene. What are the likely causes and how can I improve the selectivity?
A1: Low selectivity towards α-terpineol in the acid-catalyzed hydration of α-pinene is a common issue, often stemming from isomerization side reactions. The primary causes and troubleshooting steps are outlined below.
Potential Causes:
Strong Acid Catalysis: The use of strong mineral acids like sulfuric acid can promote the formation of a stable terpinyl cation, which readily undergoes rearrangement and elimination to form various isomers.[1][2]
High Reaction Temperature: Elevated temperatures can favor the thermodynamically more stable isomerization products over the desired hydration product.[1]
Insufficient Water Content: A low water-to-reactant ratio can lead to dominant isomerization reactions as there are fewer water molecules available to act as nucleophiles and trap the carbocation intermediate as terpineol.[1]
Prolonged Reaction Time: Extended reaction times can lead to the dehydration of the initially formed terpineol back to various terpene hydrocarbons.[3]
Troubleshooting & Optimization Strategies:
Catalyst Selection and Combination:
Consider using a weaker organic acid, such as oxalic acid or citric acid, which can improve selectivity for terpineol.[1][4]
A mixed catalyst system, combining a strong acid (for high conversion) with a weak organic acid (for high selectivity), can be effective. A combination of formic acid and sulfuric acid has been shown to yield good results.[1][4]
Ternary composite catalysts, for instance, a combination of an alpha-hydroxy acid (AHA), phosphoric acid, and acetic acid, have demonstrated good catalytic performance.[5][6][7]
Reaction Temperature Control:
Optimize the reaction temperature. A study on turpentine (B1165885) hydration found the optimal temperature to be 85°C.[1] For α-pinene hydration using a ternary catalyst system, a temperature of 70°C was found to be optimal.[5][6]
Adjust Water-to-Reactant Ratio:
Ensure a sufficient molar excess of water to favor the hydration reaction over isomerization. A water to α-pinene ratio of 10 mol/mol has been suggested as optimal in some studies.[1]
Monitor Reaction Progress:
Monitor the reaction over time using techniques like Gas Chromatography (GC) to determine the optimal reaction time that maximizes terpineol concentration before significant degradation occurs. An optimal reaction time of 6 hours has been reported in certain conditions.[1]
Q2: I am observing the formation of terpinyl acetate (B1210297) as a significant byproduct in my reaction. Why is this happening and how can I convert it to the desired terpineol?
A2: The formation of terpinyl acetate occurs when acetic acid or a related species is used as a promoter or part of the catalyst system.[5][6][7] The reaction proceeds through the esterification of the intermediate carbocation or the final terpineol product.
Solution:
The terpinyl acetate intermediate can be hydrolyzed to yield terpineol.[5][6][7] This is typically achieved through:
Acid-catalyzed hydrolysis: The acidic conditions of the reaction mixture can facilitate the hydrolysis of the ester, although this may be slow.
Base-catalyzed hydrolysis: For a more efficient conversion, the crude product containing terpinyl acetate can be treated with a base, such as sodium hydroxide, to promote hydrolysis.[8]
Q3: What are the common side products when synthesizing α-terpineol from limonene, and how can their formation be minimized?
A3: When synthesizing α-terpineol from limonene via acid-catalyzed hydration, the primary side products are other terpineol isomers, such as β-terpineol (cis and trans isomers) and 4-terpineol.[8]
Minimizing Side Product Formation:
A two-step approach can offer higher selectivity for α-terpineol compared to direct hydration:
Markovnikov Addition of an Acid: React limonene with an acid like trifluoroacetic acid. This proceeds via a Markovnikov addition to form a stable trifluoroacetate (B77799) intermediate.[8][9]
Hydrolysis: The resulting ester intermediate is then hydrolyzed, often using a base like sodium hydroxide, to yield α-terpineol with improved selectivity.[8][9]
Data Presentation
Table 1: Effect of Acid Catalyst on α-Pinene Conversion and α-Terpineol Selectivity
Note: Yield is a function of both conversion and selectivity. The table presents the reported values which may have been optimized under different reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of α-Terpineol from α-Pinene using a Ternary Composite Catalyst
This protocol is based on the methodology described by Yang et al.[5][6]
Materials:
α-pinene
Acetic acid
Water
Citric acid (or other alpha-hydroxy acid)
Phosphoric acid
Appropriate reaction vessel with stirring and temperature control
Reaction Setup: In a suitable reaction vessel, create a mixture with the following mass ratio: α-pinene:acetic acid:water:citric acid:phosphoric acid = 1:2.5:1:(0.1–0.05):0.05.
Reaction Conditions: Heat the mixture to 70°C with constant stirring.
Reaction Time: Maintain the reaction at 70°C for 12-15 hours. Monitor the reaction progress periodically by taking small aliquots and analyzing them by GC.
Work-up:
After the reaction is complete, cool the mixture to room temperature.
Transfer the mixture to a separatory funnel.
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acids.
Wash the organic layer with brine.
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter to remove the drying agent.
Remove the solvent (if any) using a rotary evaporator.
The crude product can be further purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[11]
Visualizations
Caption: Acid-catalyzed synthesis of α-terpineol from α-pinene and common side reactions.
Caption: Troubleshooting workflow for low α-terpineol yield in synthesis.
Technical Support Center: Optimization of Terpin Dehydration
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for terpin dehydrati...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for terpin dehydration.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for acid-catalyzed terpin dehydration?
The acid-catalyzed dehydration of terpin (p-menthane-1,8-diol) is an elimination reaction that proceeds through an E1 or E2 mechanism.[1] The reaction is initiated by the protonation of a hydroxyl group by an acid catalyst, forming a good leaving group (water).[2] For tertiary alcohols like terpin, the mechanism is typically E1, involving the formation of a tertiary carbocation intermediate after the loss of water.[2][3] This carbocation can then undergo deprotonation to form various alkene isomers or undergo rearrangements (hydride or alkyl shifts) to form more stable carbocations, leading to a mixture of products.[3][4]
The key steps in the E1 mechanism are:
Protonation: The acid catalyst protonates one of the alcohol's hydroxyl groups.[5]
Formation of Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a carbocation intermediate.[5]
Deprotonation: A base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[5]
Due to the carbocation intermediate, a variety of products can be formed.
Caption: General E1 mechanism for alcohol dehydration.
Q2: What are the typical products formed during the dehydration of terpin or its precursors?
The dehydration of terpin or related compounds like α-terpineol results in a complex mixture of terpene isomers. The exact composition depends heavily on the catalyst and reaction conditions. Common products identified include:
Minor Products: p-Cymene, 1,8-cineole, and other p-menthadiene isomers.[6]
The initial dehydration often yields terpinolene and dipentene, which can then isomerize into other terpenes like α- and γ-terpinene under acidic conditions.[6]
Technical Support Center: Industrial Scale-Up of Terpin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of terpin synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of terpin synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of terpin, particularly the acid-catalyzed hydration of pinene to form terpin hydrate (B1144303).
Problem 1: Low Yield of Terpin Hydrate
Symptom
Possible Cause
Suggested Solution
Low conversion of α-pinene.
Inadequate Reaction Time: The hydration of pinene is a relatively slow reaction.[1]
Extend the reaction time. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction duration. Reaction times of 30-50 hours are common in some processes.[1][2]
Suboptimal Reaction Temperature: Temperature significantly impacts the reaction rate. Low temperatures can lead to slow reaction kinetics.
Maintain the reaction temperature within the optimal range, typically between 20-40°C.[1][2][3] Use a temperature-controlled reactor vessel to ensure consistency.
Insufficient Catalyst Concentration or Activity: The concentration and type of acid catalyst are critical for achieving a high yield.
Ensure the correct concentration of the acid catalyst is used. For sulfuric acid, concentrations around 25-53% are often cited.[1][4] Consider using a promoter like toluene (B28343) sulfonic acid to increase the reaction rate.[1]
Poor Mixing/Mass Transfer: The reaction is biphasic (aqueous acid and oily pinene), and inefficient mixing can limit the interfacial area for the reaction to occur.
Increase the agitation speed to improve mixing between the two phases. In large-scale reactors, ensure the agitator design is suitable for liquid-liquid dispersions. The use of emulsifying agents can also improve the reaction rate.[3]
Product loss during workup.
Incomplete Crystallization: Terpin hydrate needs sufficient time and appropriate temperatures to crystallize out of the solution.
After the reaction, allow the mixture to stand at room temperature or a reduced temperature to ensure complete crystallization before filtration.
Product Dissolution during Washing: Washing the crystals with a solvent in which terpin hydrate is soluble will lead to yield loss.
Wash the filtered crystals with cold water or a non-polar solvent in which terpin hydrate has low solubility. Avoid excessive washing.
Problem 2: High Levels of Byproducts
Symptom
Possible Cause
Suggested Solution
Significant peaks of dipentene, limonene, or terpinolene (B10128) in GC analysis.
High Reaction Temperature: Elevated temperatures can promote side reactions, such as the dehydration of terpin hydrate to form unwanted terpenes.[4]
Strictly control the reaction temperature to stay within the optimal range (20-40°C). Implement a reliable cooling system for the reactor, especially for large batches, to manage the exothermic nature of the reaction.[2]
Excessively Strong Acid Catalyst or High Concentration: Highly acidic conditions can favor the formation of byproducts.[5]
Optimize the acid concentration. Consider using a milder acid catalyst or a combination of acids to improve selectivity. For instance, using reduced quantities of toluene sulfonic acid has been shown to improve yields and reduce side reactions.[1]
Prolonged Reaction Time: While sufficient time is needed for the main reaction, excessively long reaction times can lead to the degradation of the product into byproducts.
Monitor the reaction and stop it once the maximum yield of terpin hydrate is achieved, as determined by in-process analysis.
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Oily or discolored terpin hydrate crystals. | Incomplete Removal of Unreacted Pinene and Byproducts: These impurities can be trapped within the crystal lattice or adhere to the crystal surface. | Wash the crude terpin hydrate crystals with a suitable solvent to remove oily residues. Recrystallization from hot water or an appropriate organic solvent can significantly improve purity. Steam distillation of the crude product in a neutral solution can also be used to remove volatile oils. |
| Slow filtration of terpin hydrate crystals. | Fine Crystal Size: Rapid crystallization can lead to the formation of small crystals that clog the filter medium. | Control the cooling rate during crystallization to promote the growth of larger crystals. Using a filter aid may also help to improve the filtration rate. |
| Residual acidity in the final product. | Inadequate Neutralization: Acid catalyst remaining in the product can affect its stability and downstream applications. | After filtration, wash the terpin hydrate crystals with a dilute solution of sodium carbonate or another suitable base to neutralize any residual acid, followed by washing with water to remove the salt.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the typical industrial synthesis route for terpin hydrate?
A1: The most common industrial method for producing terpin hydrate is the acid-catalyzed hydration of α-pinene, which is a major constituent of turpentine (B1165885) oil. This reaction is typically carried out using a dilute mineral acid, such as sulfuric acid, at a controlled temperature.[1]
Q2: What are the main byproducts in terpin synthesis and how can they be minimized?
A2: The primary byproducts are terpene hydrocarbons such as dipentene, limonene, and terpinolene, which are formed through side reactions like isomerization of pinene and dehydration of terpin.[1] To minimize their formation, it is crucial to maintain a low reaction temperature (e.g., 20-40°C), optimize the type and concentration of the acid catalyst, and avoid excessively long reaction times.[2][4]
Q3: What are the key challenges when scaling up terpin synthesis from the lab to an industrial plant?
A3: Key challenges include:
Heat Management: The hydration of pinene is an exothermic reaction. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to localized "hot spots" that increase byproduct formation. Effective cooling systems and proper reactor design are essential.[2]
Mixing and Mass Transfer: Ensuring efficient mixing of the immiscible aqueous and organic phases is critical for achieving a high reaction rate. What works with a magnetic stirrer in the lab may not be effective in a large, baffled reactor with a mechanical agitator.
Downstream Processing: Isolating and purifying large quantities of terpin hydrate can be challenging. Crystallization needs to be controlled to produce a product with good filtration characteristics. Filtration, washing, and drying equipment must be appropriately sized and optimized.
Q4: How can I monitor the progress of my terpin synthesis reaction?
A4: The most common method for monitoring the reaction is Gas Chromatography (GC). Samples can be taken from the organic phase at regular intervals to measure the consumption of α-pinene and the formation of terpin hydrate and byproducts. This allows for the determination of the reaction endpoint and helps in optimizing reaction conditions.
Q5: What are the common methods for purifying crude terpin hydrate on an industrial scale?
A5: Industrial purification of crude terpin hydrate typically involves one or more of the following steps:
Filtration: To separate the solid terpin hydrate crystals from the reaction mixture.
Washing: The crystals are washed to remove adhering acid, unreacted pinene, and soluble byproducts. This is often done with water, a dilute basic solution, and sometimes an organic solvent.
Recrystallization: For higher purity, the crude product can be dissolved in a hot solvent (like water or ethanol) and then cooled to form purer crystals.
Steam Distillation: This can be used to remove volatile impurities from the crude product.
Data Presentation
Table 1: Effect of Catalyst Composition on Terpin Hydrate Yield
Run
Sulfuric Acid (25%) (parts by weight)
Toluene Sulfonic Acid (25%) (parts by weight)
Mahogany Soap (parts by weight)
Temperature (°C)
15 hr. Yield (%)
30 hr. Yield (%)
1
500
0
0
35-38
8.7
33.0
2
475
25
0
34-37
34.0
59.2
3
475
25
2
34-37
45.3
67.4
4
460
40
0
34-37
49.0
68.7
5
460
40
4
34-37
57.4
75.4
6
440
60
0
34-37
17.0
47.0
7
440
60
4
34-37
64.3
73.3
Data sourced from US Patent 2,481,845 A. Yields are based on 150 parts by weight of turpentine.[1]
Table 2: Influence of Different Sulfonic Acids on Terpin Hydrate Yield
Data from a study on turpentine oil-based chemicals, where the reaction was shaken for a specified period at room temperature.
Experimental Protocols
1. Laboratory Scale Synthesis of Terpin Hydrate
This protocol is based on the hydration of α-pinene using a tartaric acid-boric acid composite catalyst.[2]
Materials:
α-pinene (50 g)
Water (70 g)
Tartaric acid (35 g)
Boric acid (28 g)
2 M Sodium Hydroxide (for neutralization)
Procedure:
To a reaction flask equipped with an electric stirrer, add 50 g of α-pinene, 70 g of water, 35 g of tartaric acid, and 28 g of boric acid.
Stir the mixture at 500 rpm.
Maintain the reaction temperature at 20-25°C for 50 hours.
After the reaction is complete, pour the mixture into a beaker and allow it to crystallize at room temperature.
Collect the terpin hydrate crystals by filtration.
Neutralize the crystals by washing with a 2 M NaOH solution, followed by a water wash.
Dry the purified crystals.
2. Analytical Method: Gas Chromatography (GC) for Reaction Monitoring
Purpose: To determine the conversion of α-pinene and the formation of terpin hydrate and byproducts.
Sample Preparation:
Withdraw a sample from the organic layer of the reaction mixture.
If necessary, neutralize the sample with a dilute base solution.
Wash with water and dry with a drying agent like anhydrous sodium sulfate.
Dilute the sample in a suitable solvent (e.g., ethanol (B145695) or acetone) before injection.
GC Conditions (Typical):
Column: A non-polar capillary column (e.g., HP-5 or equivalent).
Injector Temperature: 250°C
Detector (FID) Temperature: 280°C
Oven Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to separate all components.
Carrier Gas: Helium or Nitrogen.
Analysis: Calculate the percentage of each component using the area normalization method. The conversion of pinene and selectivity towards terpin hydrate can be calculated from these percentages.
Visualizations
Caption: Experimental workflow for terpin hydrate synthesis.
Caption: Troubleshooting decision tree for low terpin hydrate yield.
Preventing byproduct formation in a-pinene hydration
Technical Support Center: α-Pinene Hydration Welcome to the technical support center for α-pinene hydration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and o...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: α-Pinene Hydration
Welcome to the technical support center for α-pinene hydration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of α-terpineol from α-pinene, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in α-pinene hydration, and why do they form?
A1: The acid-catalyzed hydration of α-pinene can lead to several byproducts due to competing isomerization and rearrangement reactions of carbocation intermediates.[1] The most common byproducts include:
Isomeric terpenes: Camphene, limonene, and terpinolene (B10128) are frequently observed.[1][2]
Esters: Terpinyl acetate (B1210297) can be a significant byproduct, especially when acetic acid is used as a solvent or catalyst.[3][4]
Other alcohols: Fenchol and borneol may also be formed.[2]
These byproducts arise because the initial carbocation formed from the protonation of α-pinene can undergo rearrangements (like the Wagner-Meerwein rearrangement) or elimination reactions before being hydrated to form α-terpineol.[1]
Q2: How does the choice of catalyst affect byproduct formation?
A2: The catalyst plays a crucial role in determining the selectivity of the reaction.
Strong mineral acids (e.g., sulfuric acid): While effective in promoting the reaction, they are often less selective and can lead to a higher proportion of isomerization byproducts.[1]
Organic acids (e.g., chloroacetic acid, α-hydroxy acids): Milder organic acids can offer better selectivity by reducing the rate of competing rearrangement reactions.[1][5]
Composite catalysts (e.g., α-hydroxycarboxylic acid–boric acid): These have shown promise in improving the selectivity for terpineol (B192494). For instance, a composite of boric acid and tartaric acid has demonstrated high conversion of α-pinene with good selectivity for terpineol.[6]
Solid acid catalysts (e.g., acid-treated clays, zeolites): These can offer advantages in terms of catalyst recovery and may provide better selectivity.[7]
Q3: What is the role of solvents and additives in controlling the reaction?
A3: Solvents and additives are critical for managing the reaction and improving selectivity.
Acetic acid: Often used as a co-solvent to improve the miscibility of α-pinene and water, thereby increasing the reaction rate. However, an excessive amount can lead to the formation of terpinyl acetate.[2][3] The conversion of α-pinene increases with the dosage of acetic acid, but the selectivity for terpineol may decrease if the ratio of acetic acid to α-pinene is too high.[2]
Acetone: Can be used as a solvent to create a homogeneous reaction mixture, which can influence the yield of α-terpineol.[8]
Water: The amount of water is a critical parameter. Excess water can favor the formation of diols and other hydration products over the desired α-terpineol.[1][9]
Troubleshooting Guide
Issue 1: Low yield of α-terpineol and high concentration of isomeric byproducts (limonene, camphene).
Potential Cause
Recommended Solution
Reaction temperature is too high.
Higher temperatures can favor isomerization.[1] Try lowering the reaction temperature, for example, to the 60-70°C range.[2][10]
The acid catalyst is too strong.
Strong acids promote carbocation rearrangements.[1] Consider switching to a milder acid catalyst, such as an α-hydroxy acid or a composite catalyst system.[2][5]
Prolonged reaction time.
Isomerization can become more prevalent with longer reaction times. Monitor the reaction progress over time to determine the optimal duration.
Issue 2: Significant formation of terpinyl acetate.
Potential Cause
Recommended Solution
High concentration of acetic acid.
Acetic acid can react with the carbocation intermediate to form the acetate ester.[3] Reduce the mass ratio of acetic acid to α-pinene. A study showed that selectivity for terpineol decreased when the mass ratio of acetic acid to α-pinene exceeded 2.5.[2]
Reaction conditions favor esterification.
The subsequent hydrolysis of the intermediate terpinyl acetate yields terpineol.[4][11][12] Ensure sufficient water is present to promote the hydrolysis of any formed terpinyl acetate back to terpineol.
Experimental Protocols
Example Protocol: Hydration of α-Pinene using an α-Hydroxycarboxylic Acid–Boric Acid Composite Catalyst [2][6]
This protocol is based on a study that achieved high conversion and selectivity for terpineol.
Materials:
α-pinene
Water
Acetic acid
Tartaric acid
Boric acid
Procedure:
In a reaction flask equipped with a magnetic stirrer, add α-pinene, water, acetic acid, tartaric acid, and boric acid in a mass ratio of 10:10:25:0.5:0.4.[6]
After the reaction is complete, pour the mixture into a separatory funnel and allow it to settle into two layers.
The upper layer contains the product (α-terpineol and byproducts), and the lower layer is the aqueous acetic acid solution containing the catalyst.[2]
Separate the layers and analyze the product layer using Gas Chromatography (GC) to determine the conversion of α-pinene and the selectivity for α-terpineol.
Data Presentation
Table 1: Effect of Catalyst System on α-Pinene Hydration
Technical Support Center: Stability of Terpin Hydrate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of terpin hydrate...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of terpin hydrate (B1144303) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of terpin hydrate and how does temperature affect it?
A1: Terpin hydrate has low solubility in water at room temperature. Its solubility increases with temperature. It is also soluble in ethanol (B145695) and chloroform.[1]
Q2: What are the primary degradation pathways for terpin hydrate in aqueous solutions?
A2: The primary degradation pathway, particularly under acidic conditions, is acid-catalyzed dehydration.[2][3] This E1 elimination reaction involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent elimination of a proton leads to the formation of various unsaturated terpene alcohols, with α-terpineol being a significant product. Further degradation of these products can occur.
Q3: What are the main factors that influence the stability of terpin hydrate in aqueous solutions?
A3: The main factors influencing its stability are:
pH: Acidic conditions can significantly accelerate the degradation of terpin hydrate through acid-catalyzed dehydration.[2][3]
Temperature: Higher temperatures can increase the rate of degradation reactions.[4]
Light: Exposure to UV light can induce photodegradation, leading to the formation of free radicals and subsequent degradation products.[2]
Oxidizing agents: The presence of oxidizing agents can lead to the formation of various oxidation products, including alcohols, ketones, and aldehydes.[2]
Q4: What are the expected degradation products of terpin hydrate?
A4: Based on its chemical structure and known degradation pathways of similar compounds, the expected degradation products include:
Dehydration products: α-terpineol, β-terpineol, and γ-terpineol.
Oxidation products: Ketones, aldehydes, and other oxygenated derivatives.[2][4]
Aromatization products: Under thermal stress, dehydrogenation can lead to the formation of aromatic compounds like p-cymene.[4]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Precipitation or crystallization in the aqueous solution.
Low aqueous solubility of terpin hydrate, especially at lower temperatures.
Increase the temperature of the solution to improve solubility. Consider using a co-solvent system (e.g., with ethanol or glycerin) to enhance solubility. Prepare a suspension for higher concentrations.
The solution turns cloudy or develops an aromatic odor upon adding acid.
Acid-catalyzed dehydration of terpin hydrate to form less soluble terpene alcohols like α-terpineol.
This is an indication of degradation. Avoid acidic pH if stability of the intact molecule is desired. If the solution needs to be acidified, do so at a low temperature and for a minimal duration. Use a buffered system to maintain pH.
Discoloration (e.g., yellowing) of the solution over time.
Degradation of terpin hydrate or its subsequent degradation products, possibly due to oxidation or photodegradation.
Protect the solution from light by using amber-colored containers and storing it in the dark. Purge the solution and headspace with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Loss of potency or unexpected peaks in chromatographic analysis.
Chemical degradation of terpin hydrate.
Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. Store the solution under optimal conditions (controlled temperature, protected from light, and at a neutral pH if possible).
Table 2: Pseudo-First-Order Degradation Rate Constants for α-Terpineol (a potential degradation product of Terpin Hydrate) in Aqueous Solution under UV/H₂O₂ Conditions
Note: This data is for α-terpineol and is provided as an illustrative example of degradation kinetics for a related terpene alcohol.
H₂O₂ Concentration (mg/L)
Apparent Rate Constant (k_obs) (min⁻¹)
R²
5
0.0231
> 0.99
10
0.0678
> 0.99
20
0.0678
> 0.99
Data adapted from a study on the degradation of α-terpineol.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study of Terpin Hydrate in Aqueous Solution
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
Prepare a stock solution of terpin hydrate in a suitable solvent (e.g., a small amount of ethanol) and dilute with water to the desired concentration.
2. Stress Conditions:
Acidic Hydrolysis:
To an aliquot of the stock solution, add 0.1 M HCl to a final concentration of 0.05 M.
Incubate at 60°C for 24 hours.
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration for analysis.
Basic Hydrolysis:
To an aliquot of the stock solution, add 0.1 M NaOH to a final concentration of 0.05 M.
Incubate at 60°C for 24 hours.
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration for analysis.
Oxidative Degradation:
To an aliquot of the stock solution, add 3% hydrogen peroxide.
Store at room temperature, protected from light, for 24 hours.
At specified time points, withdraw samples for analysis.
Thermal Degradation:
Place an aliquot of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
At specified time points, withdraw samples, cool to room temperature, and analyze.
Photolytic Degradation:
Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
A control sample should be wrapped in aluminum foil to protect it from light.
Analyze the samples at appropriate time intervals.
3. Sample Analysis:
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Terpin Hydrate and its Degradation Products
This protocol describes a general approach for developing a stability-indicating HPLC method. Method optimization will be required.
Chromatographic System:
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Technical Support Center: Refining Purification Techniques for Synthetic Terpin
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of synthetic terpin. Below you will find troubleshooting guides and frequentl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of synthetic terpin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of synthetic terpin via recrystallization, column chromatography, and distillation.
Recrystallization Issues
Issue
Possible Cause(s)
Troubleshooting Steps
Low or No Crystal Yield
- Solvent choice: The solvent may be too effective at dissolving terpin, even at low temperatures.- Insufficient cooling: The solution may not have been cooled to a low enough temperature or for a sufficient amount of time.- Solution too dilute: Too much solvent was used to dissolve the crude terpin.[1]
- Solvent Selection: Experiment with different solvents or solvent mixtures. Ethanol (B145695), water, or a mixture of the two are common for terpin hydrate (B1144303).- Optimize Cooling: After cooling to room temperature, place the solution in an ice bath or refrigerate to maximize crystal formation.[2] - Concentrate Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[1]
Oiling Out Instead of Crystallization
- High impurity concentration: The presence of impurities can lower the melting point of the mixture.- Rapid cooling: Cooling the solution too quickly can cause the terpin to separate as a liquid.[1] - Inappropriate solvent: The boiling point of the solvent may be too high.
- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]- Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.[1]- Seeding: Introduce a small seed crystal of pure terpin to encourage crystallization.[2]
Crystals are Impure
- Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.- Incomplete washing: Residual mother liquor containing impurities remains on the crystal surface.
- Control Cooling Rate: Ensure a slow cooling process to allow for the formation of pure crystals.- Thorough Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities.
Column Chromatography Issues
Issue
Possible Cause(s)
Troubleshooting Steps
Poor Separation of Terpin from Impurities
- Inappropriate solvent system (eluent): The polarity of the eluent may not be optimal for separating terpin from its byproducts.- Column overloading: Too much crude material was loaded onto the column.- Improper column packing: Channels or cracks in the stationary phase lead to uneven flow.
- Optimize Eluent: Use thin-layer chromatography (TLC) to determine the best solvent system for separation before running the column.- Reduce Load: Decrease the amount of crude material loaded onto the column.- Proper Packing: Ensure the column is packed uniformly to avoid channeling.
Terpin Elutes Too Quickly or Too Slowly
- Eluent polarity is too high or too low.
- Adjust Eluent Polarity: If terpin elutes too quickly, decrease the polarity of the eluent. If it elutes too slowly, gradually increase the eluent polarity.
Low Recovery of Terpin
- Adsorption to stationary phase: Terpin may be irreversibly adsorbed to the silica (B1680970) gel or alumina.- Sample loss during loading or fraction collection.
- Change Stationary Phase: Consider using a different stationary phase if strong adsorption is suspected.- Careful Technique: Ensure careful loading of the sample and complete collection of all fractions containing the product.
- Inefficient fractionating column: The column may not have enough theoretical plates for the separation.- Distillation rate is too fast.
- Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates for mixtures with close boiling points.[3]- Slow Distillation Rate: Distill at a slow and steady rate to allow for proper vapor-liquid equilibrium.[3]
Product Degradation
- Overheating: High temperatures during distillation can cause dehydration or rearrangement of terpineol.
- Vacuum Distillation: Use vacuum distillation to lower the boiling point of terpineol and reduce the risk of thermal degradation.
Bumping or Uneven Boiling
- Absence of boiling chips or stir bar.
- Add Boiling Chips: Always add new boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic terpin?
A1: Common impurities in crude synthetic terpin, which is often prepared from turpentine (B1165885) (rich in α-pinene), can include unreacted starting materials like α-pinene, as well as side-products such as dipentene (B1675403) and other terpenes.[4] The specific impurity profile will depend on the synthetic route and reaction conditions.
Q2: What is the ideal solvent for recrystallizing synthetic terpin hydrate?
A2: An ideal solvent for recrystallizing terpin hydrate should dissolve the compound well at elevated temperatures but poorly at low temperatures. Water and ethanol are commonly used solvents.[4] The choice of solvent may require some empirical testing to achieve the best balance of purity and yield.
Q3: How can I monitor the purity of my terpin during the purification process?
A3: Purity can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) for a quick assessment of the number of components in a mixture. For quantitative analysis, Gas Chromatography (GC) is a standard method. The United States Pharmacopeia (USP) provides a GC method for assaying terpin hydrate, which specifies a 6% G1 on support S1A packed column and detects terpin at a retention time of approximately 7 minutes.
Q4: What is a typical yield for the synthesis and purification of terpin hydrate?
A4: The yield of terpin hydrate can vary significantly depending on the reaction conditions and the efficiency of the purification process. Some patented processes report yields as high as 67.4% after 30 hours of reaction time when starting from pinene.[5] Another continuous hydration process claims a yield of 100%.[6]
Q5: Should I use simple or fractional distillation to purify terpineol derived from terpin hydrate?
A5: Fractional distillation is recommended for purifying terpineol, especially if it contains impurities with boiling points close to that of terpineol itself.[3][4] Simple distillation is generally only effective for separating liquids with a large difference in boiling points (greater than 70°C).[3]
Quantitative Data Summary
The following tables summarize quantitative data related to the synthesis and purification of terpin hydrate.
3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A
Column Temperature
120°C
Injector and Detector Temperature
260°C
Carrier Gas
Nitrogen
Approximate Retention Time of Terpin
7 minutes
Required Resolution (between terpin and biphenyl (B1667301) internal standard)
Not less than 2.0
Experimental Protocols
Protocol 1: Recrystallization of Synthetic Terpin Hydrate
Objective: To purify crude synthetic terpin hydrate by removing soluble impurities.
Methodology:
Solvent Selection: Choose an appropriate solvent in which terpin hydrate has high solubility at high temperatures and low solubility at low temperatures (e.g., water, ethanol, or a mixture).
Dissolution: Place the crude terpin hydrate in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring until the solid is completely dissolved.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Cooling: Allow the hot solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
Protocol 2: Column Chromatography of Synthetic Terpin
Objective: To separate terpin from other non-polar and polar impurities.
Methodology:
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
Sample Loading: Dissolve the crude terpin in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel column.
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.
Fraction Collection: Collect the eluate in a series of fractions.
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified terpin.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified terpin.
Visualizations
Caption: Purification workflow for synthetic terpin.
Caption: Troubleshooting logic for low recrystallization yield.
Technical Support Center: Overcoming Terpin Solubility Challenges in Non-Polar Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of terpin i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of terpin in non-polar solvents.
Troubleshooting Guide
This guide is designed to provide step-by-step solutions to common problems encountered during the dissolution of terpin in non-polar solvents.
Issue 1: Terpin fails to dissolve in a non-polar solvent (e.g., hexane, toluene).
Initial Verification:
Confirm Terpin Form: Ensure you are using the anhydrous form of terpin if possible, as the hydrate (B1144303) form introduces polarity which can hinder dissolution in non-polar solvents.
Solvent Purity: Verify the purity and dryness of your non-polar solvent. The presence of water or other polar impurities can significantly affect solubility.
Troubleshooting Steps:
Increase Agitation and Temperature:
Use a magnetic stirrer for vigorous and continuous agitation.
Gently warm the solution. The solubility of most solids increases with temperature. Be cautious not to exceed the boiling point of the solvent.
Particle Size Reduction:
Grind the terpin crystals into a fine powder using a mortar and pestle. This increases the surface area available for solvation.[1]
Employ Sonication:
Place the sample in an ultrasonic bath. Sonication can help break down the crystal lattice structure, facilitating dissolution.
Utilize a Co-solvent:
Introduce a small amount of a more polar, miscible co-solvent in which terpin is highly soluble (e.g., ethanol (B145695), isopropanol). See the experimental protocol below for a detailed procedure.
Issue 2: A precipitate forms after initial dissolution, especially upon cooling.
Possible Causes:
Supersaturation: The initial dissolution may have been achieved at a higher temperature, creating a supersaturated solution that is unstable at room temperature.[2][3][4]
Solvent Evaporation: Evaporation of the solvent can increase the concentration of terpin beyond its solubility limit.
Troubleshooting Steps:
Controlled Cooling: If heating was used for dissolution, allow the solution to cool to room temperature slowly and without disturbance. Rapid cooling can shock the solution and induce precipitation.
Seeding (for crystallization): If crystallization is desired from a supersaturated solution, introduce a single, small crystal of terpin to initiate controlled crystal growth.
Maintain a Closed System: Keep the container tightly sealed to prevent solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of terpin hydrate in common non-polar solvents?
A1: The solubility of terpin hydrate in non-polar solvents is generally low. The presence of two hydroxyl groups and a water molecule in the hydrate form contributes to its polar nature, making it more compatible with polar solvents. The anhydrous form is practically insoluble in petroleum ether.[4] Quantitative data for terpin hydrate's solubility at 25°C is provided in the table below.
Q2: Why is my terpin "oiling out" instead of dissolving?
A2: "Oiling out" occurs when a solid melts before it dissolves, forming liquid droplets that are immiscible with the solvent. This can happen if the melting point of the terpin is close to or below the boiling point of the solvent, or if impurities are present that lower the melting point. To remedy this, you can try adding more solvent or switching to a solvent with a lower boiling point.
Q3: Can I use a surfactant to improve the solubility of terpin in a non-polar solvent?
A3: Yes, surfactants can be used to increase the solubility of polar compounds like terpin in non-polar systems. This is achieved through the formation of reverse micelles, where the polar heads of the surfactant molecules create a hydrophilic core that can encapsulate the terpin molecules, while the non-polar tails extend into the bulk non-polar solvent.
Q4: How can I prepare a stable supersaturated solution of terpin in a non-polar solvent?
A4: To prepare a supersaturated solution, you would typically create a saturated solution at an elevated temperature, then slowly and carefully cool it without any agitation or introduction of seed crystals.[2][3][4] These solutions are thermodynamically unstable and any disturbance can trigger rapid precipitation.
Q5: What is a simple, qualitative way to test for terpin solubility in a range of non-polar solvents?
A5: A straightforward method is to add a small, known amount of terpin (e.g., 10 mg) to a set volume of each solvent (e.g., 1 mL) in separate vials. Agitate the vials at a constant temperature for a set period and visually inspect for any undissolved solid. This allows for a rapid comparison of solubility across different solvents.
Data Presentation
Table 1: Solubility of Terpin Hydrate in Various Solvents at 25°C
Solvent
Solvent Type
Solubility (g/L)
n-Hexane
Non-Polar
4.83
Toluene
Non-Polar
5.39
Cyclohexane
Non-Polar
7.63
Chloroform
Non-Polar
45.74
Ethyl Acetate
Polar Aprotic
37.15
Acetone
Polar Aprotic
105.67
DMSO
Polar Aprotic
269.2
Ethanol
Polar Protic
425.7
Methanol
Polar Protic
1037.33
Water
Polar Protic
202.58
(Data sourced from publicly available chemical databases)
Experimental Protocols
Protocol 1: Quantitative Determination of Terpin Solubility in a Non-Polar Solvent
Objective: To determine the equilibrium solubility of terpin in a given non-polar solvent at a specific temperature.
Materials:
Terpin (anhydrous or hydrate)
Selected non-polar solvent (e.g., hexane)
Analytical balance
Vials with screw caps
Orbital shaker or magnetic stirrer with temperature control
Syringe filters (0.22 µm, solvent-compatible)
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Methodology:
Add an excess amount of terpin to a vial containing a known volume of the non-polar solvent.
Seal the vial and place it on an orbital shaker or stirrer at a constant temperature (e.g., 25°C).
Equilibrate the mixture for at least 24 hours to ensure a saturated solution is formed.
After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved microcrystals.
Quantify the concentration of terpin in the filtrate using a pre-calibrated analytical method.
The resulting concentration represents the equilibrium solubility of terpin in that solvent at the specified temperature.
Protocol 2: Enhancing Terpin Solubility in a Non-Polar Solvent using a Co-solvent
Objective: To prepare a clear solution of terpin in a non-polar solvent at a target concentration using a co-solvent.
Materials:
Terpin
Primary non-polar solvent (e.g., hexane)
Co-solvent with high terpin solubility (e.g., ethanol)
Volumetric flasks and pipettes
Methodology:
Co-solvent Selection: Choose a co-solvent that is miscible with the primary non-polar solvent and in which terpin has high solubility (e.g., ethanol for hexane).
Stock Solution Preparation: Prepare a concentrated stock solution of terpin in the co-solvent. For example, dissolve 100 mg of terpin in 10 mL of ethanol to create a 10 mg/mL stock solution. Gentle warming and sonication may be used to facilitate dissolution.
Dilution in Non-Polar Solvent:
Determine the desired final concentration of terpin in the non-polar solvent.
Calculate the volume of the stock solution needed. For example, to prepare 10 mL of a 0.1 mg/mL terpin solution in hexane, you would need 0.1 mL of the 10 mg/mL stock solution.
In a 10 mL volumetric flask, add the calculated volume of the stock solution (0.1 mL).
Bring the volume up to 10 mL with the primary non-polar solvent (hexane).
Homogenization and Observation: Cap the flask and invert several times to ensure a homogenous solution. Visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.
Mandatory Visualizations
Caption: A logical workflow for enhancing the solubility of terpin.
Caption: Troubleshooting pathways for common terpin dissolution problems.
Addressing efflorescence in crystalline terpin hydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crystalline terpin hydrate (B1144303). The infor...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crystalline terpin hydrate (B1144303). The information aims to address common challenges, with a focus on preventing and resolving efflorescence.
Frequently Asked Questions (FAQs)
Q1: What is efflorescence in the context of crystalline terpin hydrate?
A1: Efflorescence in crystalline terpin hydrate refers to the spontaneous loss of its water of hydration when exposed to dry air. This process leads to a change in the crystal structure, often resulting in a powdery or opaque appearance on the crystal surface. It is a physical stability issue that can impact the material's handling, formulation, and therapeutic efficacy.
Q2: What are the primary causes of efflorescence in terpin hydrate?
A2: The primary driver for efflorescence is storage in an environment with low relative humidity. The water molecules within the crystal lattice have a tendency to move to an environment with lower water vapor pressure to establish equilibrium. Elevated temperatures can also accelerate this process by providing the energy needed for the water molecules to escape the crystal lattice.[1]
Q3: How can I visually identify efflorescence on my terpin hydrate crystals?
A3: Efflorescence typically manifests as a white, opaque, and powdery coating on the surface of the normally translucent, colorless crystals of terpin hydrate. The crystals may lose their sharp edges and become friable.
Q4: What is the impact of efflorescence on the quality and performance of terpin hydrate?
A4: Efflorescence directly changes the solid-state properties of the active pharmaceutical ingredient (API). The conversion from the hydrated to the anhydrous form can affect solubility, dissolution rate, and bioavailability.[2] In a formulation, this change can lead to inconsistencies in dosage and performance. The anhydrous form is also known to be very hygroscopic, meaning it will readily absorb moisture from the air, which can lead to further stability problems like clumping and degradation.[1]
Q5: What are the recommended storage conditions to prevent efflorescence?
A5: To prevent efflorescence, terpin hydrate should be stored in tightly sealed containers to maintain a stable microenvironment with sufficient humidity.[3] Storage at room temperature is generally acceptable, but exposure to heat should be avoided.[4] For long-term storage, consider using a humidity-controlled environment.
Troubleshooting Guide
Issue 1: My crystalline terpin hydrate appears powdery and opaque.
Problem: This is a classic sign of efflorescence, where the terpin hydrate has lost its water of crystallization.
Immediate Action:
Immediately transfer the affected product to a tightly sealed container to prevent further water loss.
Assess the extent of efflorescence. If it is minor and on the surface, the bulk material may still be usable for non-critical applications, but it is best to regenerate the material.
Solution/Prevention:
Rehydration/Recrystallization: If the material needs to be restored to its hydrated form, a recrystallization process can be employed. (See Experimental Protocol 1).
Storage: Always store terpin hydrate in well-sealed containers in an environment with controlled temperature and humidity. Avoid storing it in desiccators with strong drying agents.
Issue 2: Inconsistent results in dissolution or formulation studies.
Problem: This could be due to the use of partially or fully effloresced terpin hydrate. The anhydrous form has different physical properties than the hydrated form.
Immediate Action:
Halt experiments and re-evaluate the starting material for signs of efflorescence.
Use analytical methods to confirm the hydration state of your material. (See Experimental Protocol 2).
Solution/Prevention:
Material Qualification: Before use in any experiment, visually inspect the terpin hydrate for any signs of efflorescence.
Quantitative Analysis: For critical applications, quantify the water content using Karl Fischer titration to ensure it falls within the expected range for the monohydrate.[5]
Consistent Sourcing: Ensure consistent quality and handling of terpin hydrate from your supplier.
Data Presentation
Table 1: Physicochemical Properties of Terpin Hydrate and its Anhydrous Form
Dissolution: Place the effloresced terpin hydrate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. The goal is to create a saturated solution.[8]
Addition of Water: While stirring the hot ethanol solution, slowly add deionized water until the solution becomes slightly turbid. The turbidity indicates the beginning of precipitation.
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining impurities.
Drying: Allow the crystals to air-dry on the filter paper or in a covered dish at room temperature, away from direct heat or drafts, until the solvent odor is gone. Do not use an oven, as this can cause efflorescence to recur.
Experimental Protocol 2: Characterization of Terpin Hydrate Stability
This protocol outlines analytical methods to assess the hydration state and stability of terpin hydrate.
Objective: To determine if terpin hydrate has undergone efflorescence and to quantify its water content.
Methods:
Thermogravimetric Analysis (TGA):
Procedure: Heat a small sample of terpin hydrate from room temperature to 150°C at a rate of 10°C/min under a nitrogen atmosphere.[10]
Expected Result: A weight loss of approximately 9.0% to 10.0% between 60°C and 100°C indicates the presence of the monohydrate.[1][3] A significantly lower weight loss suggests partial or complete efflorescence.
Differential Scanning Calorimetry (DSC):
Procedure: Heat a sample in a sealed (closed) pan and another in an open pan from room temperature to 150°C.
Expected Result: In a closed pan, a single melting endotherm around 120°C should be observed for the hydrate.[1] In an open pan, an initial endotherm for dehydration will be followed by a melting endotherm for the anhydrous form around 105°C.[1] The presence of the anhydrous melting peak in a sample that should be the hydrate is indicative of efflorescence.
Karl Fischer Titration:
Procedure: Use a coulometric or volumetric Karl Fischer titrator to determine the water content of a known weight of terpin hydrate.[5]
Expected Result: The water content should be between 9.0% and 10.0% for pure terpin hydrate.[3] Values below this range confirm efflorescence.
Visualizations
Caption: Logical workflow of the efflorescence process in terpin hydrate.
Caption: Troubleshooting workflow for addressing efflorescence.
Technical Support Center: Enhancing the Antiseptic Efficacy of Terpene Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antiseptic efficacy of terpene formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.
Issue
Potential Cause(s)
Suggested Solution(s)
Poor aqueous solubility of terpenes.
Terpenes are inherently lipophilic compounds with low water solubility.[1][2][3]
- Emulsification: Create oil-in-water nanoemulsions to disperse terpenes in aqueous media. This can be achieved using high-pressure homogenization or microfluidization.[4][5] - Encapsulation: Utilize techniques like cyclodextrin (B1172386) inclusion complexes or liposomes to encapsulate terpene molecules, enhancing their stability and solubility.[6][7][8][9][10] - Co-solvents: Employ biocompatible co-solvents such as ethanol (B145695) or glycerol (B35011) to increase solubility, but be mindful of their potential impact on antimicrobial activity.
- Inadequate dispersion of the terpene in the broth. - Volatilization of the terpene during incubation.[1][11] - Interaction of the terpene with plasticware (e.g., 96-well plates).
- Use of a stabilizing agent: Incorporate a small amount of agar (B569324) (e.g., 0.15% w/v) in the broth to create a more stable emulsion and ensure better contact between the terpene and microorganisms.[12][13] - Seal plates: Use adhesive plate seals to minimize the evaporation of volatile terpenes during incubation. - Pre-coating plates: Pre-coat the wells of the microtiter plate with the terpene formulation before adding the microbial suspension.
Low recovery of sesquiterpenes during analysis.
Sesquiterpenes are less volatile than monoterpenes and may not be efficiently detected by headspace gas chromatography (GC) methods.[14]
- Liquid Injection GC: Utilize direct liquid injection instead of headspace sampling for GC analysis to ensure the detection of less volatile compounds.[14] - Solid-Phase Microextraction (SPME): Employ SPME with a suitable fiber coating to effectively capture and concentrate sesquiterpenes before GC analysis.[14]
Degradation of terpenes in topical formulations.
Terpenes are susceptible to degradation by heat, light, and oxygen.[15][16]
- Incorporate antioxidants: Add antioxidants like tocopherol (Vitamin E) to the formulation to prevent oxidative degradation. - Use protective packaging: Store formulations in opaque, airtight containers to shield them from light and oxygen.[16] - Low-temperature processing: Prepare formulations at lower temperatures to minimize thermal degradation of volatile terpenes.[2]
Frequently Asked Questions (FAQs)
Formulation and Stability
Q1: How can I improve the stability of my terpene formulation?
A1: To enhance stability, consider the following:
Encapsulation: Techniques like forming inclusion complexes with cyclodextrins can protect terpenes from degradation caused by heat, light, and oxygen.[6][7][8][9][10]
Nanoemulsions: Formulating terpenes into nanoemulsions can improve their physical stability and prevent phase separation in aqueous solutions.[4]
Proper Storage: Store your formulations in a cool, dark place in tightly sealed, opaque containers to minimize exposure to environmental factors that cause degradation.[11][16]
Q2: What is the recommended dilution for terpenes in a formulation?
A2: Terpenes are potent and should always be diluted. A general guideline is to start with a low concentration, typically between 1% and 5% of the total formulation, and adjust as needed based on your specific application and desired efficacy.[1][3][11]
Q3: Can I use terpenes in water-based products?
A3: Yes, but due to their poor water solubility, you will need to use a solubilization technique. Creating a nanoemulsion or using water-soluble terpene formulations, often achieved through encapsulation, is necessary for homogenous and stable water-based products.[2][3][17]
Antimicrobial Activity and Testing
Q4: How do terpenes exert their antiseptic effect?
A4: The primary mechanism of action for many terpenes is the disruption of the bacterial cell membrane.[18][19] Their lipophilic nature allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and eventual cell death.[18][19] Some terpenes can also inhibit bacterial enzymes and interfere with protein synthesis.
Q5: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A5:
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]
MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[20]
Q6: Why are my time-kill assay results not showing a bactericidal effect?
A6: A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in colony-forming units (CFU/mL) compared to the initial inoculum.[21] If you are not observing this, it could be that:
The terpene concentration is too low. Try testing at higher multiples of the MIC (e.g., 2x, 4x MIC).
The terpene exhibits bacteriostatic rather than bactericidal activity against the tested organism, meaning it inhibits growth but does not kill the bacteria.
The exposure time is insufficient. Extend the duration of the assay and include later time points for sampling.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Terpenes against Common Pathogenic Bacteria.
Terpene
Staphylococcus aureus (mg/mL)
Escherichia coli (mg/mL)
Salmonella enterica (mg/mL)
α-Pinene
0.420 - 0.747
0.421 - 0.747
0.420 - 1.598
Limonene
0.420 - 0.747
0.421 - 0.747
0.420 - 1.598
Myrcene
0.420 - 0.747
0.421 - 0.747
0.420 - 1.598
Geraniol
0.420 - 0.747
0.421 - 0.747
0.420 - 1.598
Linalool
0.420 - 0.747
0.421 - 0.747
0.420 - 1.598
Nerol
0.420 - 0.747
0.421 - 0.747
0.420 - 1.598
Terpineol
0.420 - 0.747
0.421 - 0.747
0.420 - 1.598
Data synthesized from a study by Calo et al. (2018).[22]
Table 2: Synergistic Effects of Terpenes with Antibiotics against Mycobacterium tuberculosis.
Terpene
Antibiotic
MIC of Antibiotic Alone (µg/mL)
MIC of Antibiotic with Terpene (µg/mL)
S-Limonene
Ethambutol
16
0.475
S-Limonene
Rifampicin
16
0.237
S-Limonene
Isoniazid
32
0.475
Myrcene
Rifampicin
16
0.475
R-Limonene
Rifampicin
16
0.475
Sabinene
Rifampicin
16
0.237
Data from a study by Sieniawska et al. (2016).[23]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and modified for essential oils.
Materials:
96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Terpene stock solution
Solvent/emulsifier (e.g., DMSO, Tween 80)
Sterile 0.15% (w/v) agar solution (optional, for stabilization)
Resazurin solution (optional, for viability indication)
Procedure:
Prepare serial twofold dilutions of the terpene in CAMHB in the wells of a 96-well plate. If using a solvent, ensure the final concentration does not inhibit bacterial growth. If using the agar stabilization method, mix the terpene dilutions with the molten agar solution before dispensing.[12][13]
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Add the diluted bacterial suspension to each well containing the terpene dilutions.
Include a positive control (broth + inoculum, no terpene) and a negative control (broth only).
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
Determine the MIC as the lowest concentration of the terpene that completely inhibits visible bacterial growth. If using resazurin, the MIC is the lowest concentration where no color change (from blue to pink) is observed.
Time-Kill Curve Assay
This assay determines the rate of bacterial killing by an antimicrobial agent.[21][24]
Materials:
Sterile culture tubes
CAMHB
Standardized bacterial inoculum
Terpene formulation at desired concentrations (e.g., 1x, 2x, 4x MIC)
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
Prepare culture tubes with CAMHB containing the desired concentrations of the terpene formulation. Include a growth control tube without the terpene.
Inoculate each tube with the bacterial suspension to a final density of ~5 x 10^5 CFU/mL.
Incubate all tubes at 37°C, with shaking if required for the specific bacterium.
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[24]
Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
Plate a specific volume of each dilution onto agar plates.
Incubate the plates at 37°C for 18-24 hours.
Count the colonies on the plates and calculate the CFU/mL for each time point.
Plot the log10 CFU/mL against time to generate the time-kill curves.
Mandatory Visualization
Caption: Proposed antimicrobial mechanisms of action for terpenes.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Logical troubleshooting flow for addressing poor terpene solubility.
A Comparative Analysis of Terpin Hydrate and Guaifenesin as Expectorants
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of terpin hydrate (B1144303) and guaifenesin (B1672422), two compounds that have been used as expectorants. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of terpin hydrate (B1144303) and guaifenesin (B1672422), two compounds that have been used as expectorants. The analysis focuses on their mechanisms of action, supported by available experimental data, to inform research and drug development in the field of respiratory therapeutics.
Introduction
Expectorants are a class of drugs aimed at enhancing the clearance of mucus from the airways, a crucial physiological process that is often impaired in respiratory diseases such as bronchitis, cystic fibrosis, and chronic obstructive pulmonary disease (COPD). This guide examines two such agents: terpin hydrate, a derivative of turpentine (B1165885), and guaifenesin, a glyceryl guaiacolate ether. While both have been used to loosen phlegm and relieve chest congestion, the level of scientific evidence supporting their efficacy and elucidating their mechanisms of action differs significantly.
Terpin hydrate, a once-common ingredient in cough medicines, was largely removed from the U.S. market in the 1990s by the Food and Drug Administration (FDA) due to a lack of sufficient evidence for its safety and effectiveness.[1][2] Guaifenesin, conversely, remains the only expectorant legally marketed in the United States under the FDA's Over-the-Counter (OTC) Monograph for expectorants.[3] This comparative analysis will delve into the scientific underpinnings of each compound, presenting the available data to facilitate a clear understanding of their properties.
Mechanism of Action
The primary function of an expectorant is to increase the volume and reduce the viscosity of respiratory secretions, thereby promoting their removal through ciliary action and coughing.[4] Terpin hydrate and guaifenesin are believed to achieve this through distinct, though not entirely dissimilar, mechanisms.
Terpin Hydrate
The proposed mechanism of action for terpin hydrate is a direct stimulation of the bronchial secretory cells in the lower respiratory tract.[1][2] This stimulation is thought to increase the production of lower-viscosity respiratory fluids, effectively liquefying the mucus.[2][5] Additionally, a mild antiseptic effect on the pulmonary parenchyma has been suggested.[1] However, detailed molecular signaling pathways for terpin hydrate's action on bronchial secretory cells are not well-documented in contemporary scientific literature.
Guaifenesin
Guaifenesin is understood to have a dual mechanism of action. The first is an indirect neural reflex, often termed the "gastro-pulmonary reflex." Oral administration of guaifenesin is thought to irritate vagal afferent nerves in the gastric mucosa, which in turn stimulates efferent parasympathetic nerve activity, leading to increased secretion of a less viscous fluid from the submucosal glands in the respiratory tract.[3]
The second, and more recently elucidated, mechanism is a direct action on airway epithelial cells. In vitro studies have demonstrated that guaifenesin can directly modulate the production and properties of mucus. Specifically, it has been shown to decrease the production of MUC5AC, a major gel-forming mucin, which leads to a reduction in mucus viscoelasticity.[3] This direct action also appears to enhance mucociliary transport.[3]
Comparative Efficacy: A Review of the Evidence
A significant disparity exists in the quality and quantity of clinical and experimental data available for terpin hydrate and guaifenesin.
Terpin Hydrate: Limited Quantitative Data
Evidence for the efficacy of terpin hydrate is largely historical and anecdotal. One German study from 1976 reported that a parenteral treatment containing a standardized oxidation product of oil of turpentine and terpin hydrate reduced sputum viscosity in patients with chronic obstructive lung diseases.[4] However, this study was on a combination product, making it difficult to attribute the effects solely to terpin hydrate. Modern, randomized, placebo-controlled clinical trials specifically evaluating the efficacy of terpin hydrate as a single agent are lacking.
Guaifenesin: A More Robust Evidence Base
Guaifenesin has been the subject of numerous clinical studies, although some have yielded conflicting results. Several studies have demonstrated that guaifenesin can reduce sputum viscosity and surface tension, and improve the ease of expectoration in patients with chronic bronchitis.[1] More recent in vitro studies using human airway epithelial cells have provided quantitative data on its effects on mucus properties. For instance, at clinically relevant concentrations, guaifenesin has been shown to significantly decrease MUC5AC production and reduce both the elastic (G') and viscous (G'') moduli of mucus.[3] However, it is important to note that some clinical trials in patients with acute upper respiratory tract infections have not found a significant effect of guaifenesin on sputum volume or properties compared to placebo.[4]
Data Presentation
The following tables summarize the available quantitative data for terpin hydrate and guaifenesin. The scarcity of data for terpin hydrate is a key finding of this comparative analysis.
Table 1: Effect on Sputum Viscosity
Compound
Study Population
Dosage and Administration
Key Findings
Terpin Hydrate (in combination)
23 patients with chronic obstructive lung diseases
Parenteral treatment with a combination of oxidized oil of turpentine and terpin hydrate for one week
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of expectorants.
Measurement of Sputum Viscoelasticity (Rheology)
This protocol is essential for quantifying the physical properties of mucus and assessing the effects of expectorants.
Objective: To measure the elastic (G') and viscous (G'') moduli of sputum samples.
Methodology:
Sample Collection: Collect spontaneous or induced sputum in a sterile container.
Homogenization: To ensure consistency, gently vortex the sputum sample.
Measurement: Use a rheometer (e.g., cone-and-plate or parallel-plate) to perform oscillatory shear measurements.
Procedure: Apply a small, oscillating stress or strain to the sample across a range of frequencies.
Data Analysis: The instrument's software calculates G' and G'', which represent the solid-like (elastic) and liquid-like (viscous) properties of the mucus, respectively.
In Vitro MUC5AC Mucin Measurement
This assay quantifies the amount of the key gel-forming mucin, MUC5AC, in cell culture supernatants or lysates.
Objective: To determine the concentration of MUC5AC protein.
Methodology:
Cell Culture: Culture human bronchial epithelial cells at an air-liquid interface to induce differentiation into a mucociliary epithelium.
Treatment: Treat the differentiated cells with the test compound (e.g., guaifenesin) in the basolateral medium.
Coat a microtiter plate with a capture antibody specific for MUC5AC.
Add samples and standards to the wells and incubate.
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
Measure the absorbance using a microplate reader.
Data Analysis: Calculate the MUC5AC concentration in the samples by comparing their absorbance to a standard curve.
In Vivo Animal Models of Bronchitis
Animal models are valuable for studying the pathophysiology of respiratory diseases and for the preclinical evaluation of new therapies.
Objective: To induce a state of chronic bronchitis in an animal model to test the efficacy of expectorants.
Methodology:
Animal Selection: Common models include rats, mice, and guinea pigs.
Induction of Bronchitis:
Inhalation Exposure: Expose animals to irritants such as sulfur dioxide, tobacco smoke, or lipopolysaccharide (LPS).
Intratracheal Instillation: Directly introduce substances like elastase into the trachea to induce inflammation and mucus hypersecretion.
Treatment: Administer the test expectorant (e.g., terpin hydrate or guaifenesin) via a relevant route (e.g., oral gavage).
Assessment of Efficacy:
Histology: Examine lung tissue for changes in goblet cell number and airway inflammation.
Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and cytokine levels.
Mucus Secretion: Measure the volume and composition of respiratory tract fluid.
Visualizations
The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for evaluating expectorants.
Caption: Proposed dual mechanism of action for guaifenesin.
Caption: A generalized experimental workflow for the evaluation of expectorants.
Conclusion
This comparative analysis highlights a significant gap in the scientific literature regarding the efficacy and mechanism of action of terpin hydrate as an expectorant, especially when compared to the more extensively studied guaifenesin. While both compounds are purported to increase the volume and decrease the viscosity of respiratory mucus, the evidence base for guaifenesin is considerably more robust, with data from both in vitro and clinical studies supporting its dual mechanism of action.
The historical use of terpin hydrate and its subsequent removal from the U.S. market underscore the importance of rigorous scientific validation for all therapeutic agents. For researchers and drug development professionals, the case of terpin hydrate serves as a reminder of the need for well-controlled studies to establish both safety and efficacy. Conversely, the ongoing research into the direct cellular effects of guaifenesin offers a promising avenue for the development of more targeted and effective mucoactive drugs. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in the action of secretagogue expectorants to pave the way for novel therapeutic strategies for a range of respiratory diseases.
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Terpin Quantification
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of terpin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of terpin and related terpenes against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. The objective is to present an objective overview of the performance of each method, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.
At a Glance: A Paradigm Shift in Terpin Analysis
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) has long been the gold standard for the analysis of volatile compounds like terpenes, including terpin.[1][2][3] Its high separation efficiency for volatile analytes makes it a robust and reliable technique. However, the landscape of analytical chemistry is evolving, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is emerging as a powerful alternative for terpene analysis.[1] This is particularly true for less volatile terpenes or when simultaneous analysis of a broader range of analytes with varying polarities and volatilities is required.[1]
The novel LC-MS/MS method offers the potential for high sensitivity and selectivity, often with simpler sample preparation and faster analysis times compared to traditional GC-MS methods. This guide will delve into the validation parameters of both methodologies to provide a clear comparison of their capabilities.
Quantitative Performance Comparison
The following tables summarize the validation parameters for a traditional GC-MS method and a novel LC-MS/MS method for the quantification of terpin and other representative terpenes. The data presented is a compilation from various validated methods to provide a representative comparison.
Table 1: Validation Parameters for Traditional GC-MS Method
Parameter
Terpin Hydrate & Representative Terpenes
Linearity (R²)
> 0.99
Accuracy (% Recovery)
90-110%
Precision (% RSD)
< 15%
Limit of Detection (LOD)
0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)
0.3 - 3.0 µg/mL
Table 2: Validation Parameters for Novel LC-MS/MS Method
Parameter
Terpin & Representative Terpenes
Linearity (R²)
> 0.995
Accuracy (% Recovery)
95-105%
Precision (% RSD)
< 10%
Limit of Detection (LOD)
0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)
0.03 - 1.5 ng/mL
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of terpin using both traditional GC-MS and the novel LC-MS/MS method.
Traditional Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of terpenes in various matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.
Add 5 mL of a suitable organic solvent (e.g., hexane, ethyl acetate).
Vortex for 2 minutes to ensure thorough mixing and extraction.
Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC system or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 250°C.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp to 180°C at 5°C/min.
Ramp to 280°C at 20°C/min, hold for 5 minutes.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-400.
Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a modern approach for the sensitive and selective quantification of terpin.
1. Sample Preparation (Dilute-and-Shoot):
Accurately weigh 10 mg of the homogenized sample into a 1.5 mL microcentrifuge tube.
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Instrumentation and Conditions:
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution:
Start at 30% B, hold for 1 minute.
Increase to 95% B over 5 minutes.
Hold at 95% B for 2 minutes.
Return to 30% B and equilibrate for 2 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Ion Source: Electrospray Ionization (ESI) in positive mode.
Ion Source Temperature: 500°C.
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for terpin and other target terpenes will be monitored for quantification.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical processes, the following diagrams outline the experimental workflows and the logical comparison between the two methods.
Caption: A comparison of the experimental workflows for terpin quantification.
Caption: Key principles and characteristics of GC-MS versus LC-MS/MS.
Conclusion
The choice between the traditional GC-MS and the novel LC-MS/MS method for terpin quantification depends on the specific requirements of the analysis.
GC-MS remains a reliable and robust technique, particularly for the analysis of volatile terpenes in less complex matrices. Its extensive libraries and established protocols make it a workhorse in many laboratories.
The novel LC-MS/MS method , however, presents significant advantages in terms of sensitivity, selectivity, and speed. For researchers requiring very low detection limits, high throughput, or the simultaneous analysis of terpin alongside less volatile or thermally labile compounds, the LC-MS/MS approach is a superior choice. The simplified sample preparation also reduces the potential for analytical error and improves overall efficiency.
Ultimately, the validation data presented in this guide demonstrates that the novel LC-MS/MS method is not only a viable alternative but, in many aspects, a more powerful tool for the accurate and precise quantification of terpin in various applications, from pharmaceutical quality control to advanced research.
Comparing the bioactivity of a-terpineol and terpin-4-ol
An Objective Comparison of the Bioactivities of α-Terpineol and Terpin-4-ol for Researchers and Drug Development Professionals. This guide provides a comprehensive comparison of the bioactive properties of two closely re...
Author: BenchChem Technical Support Team. Date: December 2025
An Objective Comparison of the Bioactivities of α-Terpineol and Terpin-4-ol for Researchers and Drug Development Professionals.
This guide provides a comprehensive comparison of the bioactive properties of two closely related monoterpenoid alcohols, α-terpineol and terpin-4-ol. Both are major constituents of various essential oils, notably from Melaleuca alternifolia (tea tree), and have garnered significant interest for their therapeutic potential. This document summarizes key experimental data on their antimicrobial, anti-inflammatory, antioxidant, and anticancer activities to assist researchers in evaluating their respective merits for further investigation and drug development.
Antimicrobial Activity
Both α-terpineol and terpin-4-ol exhibit broad-spectrum antimicrobial properties, although terpin-4-ol is generally considered the more potent agent and is the primary antimicrobial component of tea tree oil.[1] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Note: Direct comparison is challenging due to variations in experimental conditions and reporting units across studies. Terpin-4-ol consistently shows lower MIC values, indicating higher potency.
Experimental Protocol: Broth Microdilution for MIC/MBC Determination
This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).[9][10][11]
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Compound Dilution: The test compound (α-terpineol or terpin-4-ol) is serially diluted in broth in a 96-well microtiter plate. An emulsifier like Tween 80 may be used to aid solubility.[2]
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[2]
MIC Determination: The MIC is recorded as the lowest concentration of the compound where no visible turbidity or growth is observed.[12]
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate.[10]
MBC Reading: After incubation, the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is determined as the MBC.[4]
Caption: Workflow for MIC and MBC Determination.
Anti-inflammatory Activity
Both compounds demonstrate significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. α-Terpineol has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[13][14][15]
Table 2: Comparative Anti-inflammatory Effects
Mediator/Target
Compound
Effect
Model System
Citation
Nitric Oxide (NO)
α-Terpineol
Inhibition of LPS-induced production (1-100 µg/mL)
| General Inflammation | Terpin-4-ol | Dose-dependent antioxidant effect comparable to piroxicam (B610120) in a murine arthritis model | Murine Arthritis Model |[1] |
Note: Data for α-terpineol is more extensively focused on specific molecular targets, while available data for terpin-4-ol highlights its in vivo efficacy.
Experimental Protocol: LPS-Induced Nitrite (B80452) Production in Macrophages
This in vitro assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (a key inflammatory mediator) by macrophages stimulated with lipopolysaccharide (LPS).[16][17]
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates until they reach appropriate confluency.
Treatment: Cells are pre-treated with various concentrations of the test compound (α-terpineol or terpin-4-ol) for a short period (e.g., 1 hour).
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated (e.g., for 24 hours).
Nitrite Measurement: The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.
Quantification: The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. A decrease in nitrite levels in treated wells compared to LPS-only wells indicates anti-inflammatory activity.
A Comparative Guide to the Efficacy of Acid Catalysts in Terpin Synthesis
The synthesis of terpin, predominantly as terpin hydrate (B1144303), via the acid-catalyzed hydration of α-pinene from turpentine (B1165885), is a cornerstone reaction in the fragrance and pharmaceutical industries. The...
Author: BenchChem Technical Support Team. Date: December 2025
The synthesis of terpin, predominantly as terpin hydrate (B1144303), via the acid-catalyzed hydration of α-pinene from turpentine (B1165885), is a cornerstone reaction in the fragrance and pharmaceutical industries. The choice of acid catalyst profoundly influences reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of various acid catalysts, supported by experimental data, to assist researchers and drug development professionals in catalyst selection and process optimization.
Comparative Performance of Acid Catalysts
The efficacy of different acid catalysts is evaluated based on reaction yield, temperature, and duration. The following table summarizes quantitative data from various studies on terpin and terpineol (B192494) synthesis.
Note: The synthesis of terpineol often proceeds through the formation of terpin hydrate as an intermediate. Data for terpineol synthesis is included to provide a broader context of acid catalyst applications in turpentine valorization.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline protocols for terpin synthesis using different catalytic systems.
Synthesis Using a Tartaric Acid–Boric Acid Composite Catalyst
This method represents a high-yield synthesis of terpin hydrate under mild conditions.
Reactants and Materials:
α-Pinene (50 g)
Water (70 g)
Tartaric Acid (35 g)
Boric Acid (28 g)
2 M Sodium Hydroxide (NaOH) for neutralization
Reaction flask with electric stirring
Procedure:
Combine 50 g of α-pinene, 70 g of water, 35 g of tartaric acid, and 28 g of boric acid in the reaction flask.[4]
Maintain the reaction temperature at 20–25 °C for 50 hours.[4]
After the reaction period, pour the product into a beaker and allow it to crystallize at room temperature.[4]
Collect the terpin hydrate crystals via filtration.
Neutralize the crude crystals with a 2 M NaOH solution.[4]
Wash the neutralized crystals, filter, and dry to obtain the final terpin hydrate product.[4]
Traditional Synthesis Using Sulfuric Acid
Sulfuric acid is a conventional but effective catalyst for this transformation. The process often requires an emulsifier or a solid support to manage the biphasic nature of the reaction.
Reactants and Materials:
Spirits of Turpentine (125 gallons)
Sawdust or other inert absorbent material (350 pounds)
In a suitable vat, mix 125 gallons of turpentine with 350 pounds of sawdust until the oil is properly absorbed.[2]
Add approximately 1750 pounds of diluted sulfuric acid to the mixture.[2]
Mix thoroughly until a uniform mass is obtained.
Allow the mixture to macerate at ordinary temperature for three to four weeks. During this period, terpin hydrate crystals will form within the sawdust matrix.[2]
The product is then extracted from the sawdust, and the remaining acid and unreacted oil are removed.[2]
One-Pot Synthesis of Terpineol via an AHA Composite Catalyst
This protocol details the direct conversion of α-pinene to terpineol, where terpin hydrate is a key intermediate. This method showcases the use of a multi-component acid system.
Reactants and Materials:
α-Pinene
Acetic Acid
Water
Citric Acid
Phosphoric Acid
Reaction vessel with temperature control
Procedure:
Prepare a reaction mixture with a mass ratio of α-pinene:acetic acid:water:citric acid:phosphoric acid of 1:2.5:1:0.1:0.05.[5][6]
Maintain the reaction for 12–15 hours under stirring.[5][6]
Upon completion, the resulting product is primarily α-terpineol, which can be isolated and purified using standard techniques such as distillation. The conversion of α-pinene is reported to be ≥96% with a selectivity for α-terpineol of ≥48.1%.[5][6]
Visualizing the Process and Mechanism
General Experimental Workflow
The following diagram illustrates the typical steps involved in the laboratory synthesis and purification of terpin hydrate.
Caption: General workflow for acid-catalyzed terpin hydrate synthesis.
Acid-Catalyzed Hydration Mechanism of α-Pinene
The reaction proceeds via a well-established carbocation mechanism. The acid catalyst protonates the double bond in α-pinene, leading to a cascade of events culminating in the formation of the diol, terpin hydrate.
Caption: Simplified mechanism of α-pinene hydration to terpin hydrate.
In-vitro comparison of the antimicrobial properties of terpineols
An In-Vitro Comparative Analysis of the Antimicrobial Properties of Terpineols This guide provides a comparative overview of the in-vitro antimicrobial properties of various terpineol (B192494) isomers. The information i...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Vitro Comparative Analysis of the Antimicrobial Properties of Terpineols
This guide provides a comparative overview of the in-vitro antimicrobial properties of various terpineol (B192494) isomers. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these naturally occurring compounds as antimicrobial agents. The data presented is compiled from peer-reviewed studies and is supplemented with detailed experimental protocols for reproducibility.
Data Summary
The antimicrobial efficacy of different terpineols is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[1][2] The following tables summarize the reported MIC and MBC values for various terpineol isomers against a range of pathogenic bacteria.
Studies suggest that the primary antimicrobial mechanism of terpineols involves the disruption of the bacterial cell membrane and wall.[3][8] This leads to increased membrane permeability, leakage of intracellular components such as nucleic acids and proteins, and ultimately, cell death.[3][8][9] The presence of a hydroxyl group in the structure of terpineols is believed to be crucial for their antimicrobial activity, as it can form hydrogen bonds with the active sites of cellular enzymes, leading to their inactivation.[10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[2][11][12]
Materials:
Test terpineols
Sterile Mueller-Hinton Broth (MHB) or other suitable liquid growth medium[13]
Preparation of Terpineol Dilutions: A stock solution of the terpineol is prepared and then serially diluted in the broth medium to achieve a range of concentrations.[11][13] Typically, twofold serial dilutions are prepared directly in the wells of a 96-well plate.[13]
Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending 3-5 isolated colonies from a fresh agar (B569324) plate (18-24 hours old) in a sterile saline solution.[14] The suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[14] This is then further diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[2][11]
Inoculation: Each well of the microtiter plate containing the serially diluted terpineol is inoculated with the standardized bacterial suspension.[2] A positive control well (broth and inoculum without terpineol) and a negative control well (broth only) are also included.[13]
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 18-24 hours.[2][14]
Interpretation: After incubation, the MIC is determined as the lowest concentration of the terpineol that completely inhibits visible bacterial growth (i.e., the well remains clear).[11]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC has been determined to ascertain whether the antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[1]
Procedure:
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well of the microtiter plate that showed no visible growth.
This aliquot is then subcultured onto a fresh, antimicrobial-free agar plate.
The plates are incubated at the appropriate temperature and duration for the test organism.
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][15]
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC Determination.
Proposed Mechanism of Terpineol Antimicrobial Action
Caption: Terpineol's Disruption of Bacterial Cell Integrity.
Cross-Validation of Terpene Analysis: A Comparative Guide for Laboratory Settings
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of terpenes is critical for ensuring product quality, understanding therapeutic potential, and meeting regulatory re...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of terpenes is critical for ensuring product quality, understanding therapeutic potential, and meeting regulatory requirements. This guide provides an objective comparison of the two primary analytical techniques for terpene profiling—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and detailed methodologies. Furthermore, it explores the importance of inter-laboratory cross-validation through proficiency testing to ensure consistency and reliability of results across different settings.
At a Glance: GC-MS vs. HPLC for Terpene Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is widely considered the gold standard for the analysis of volatile compounds like terpenes due to its high separation efficiency and sensitive detection.[1] High-Performance Liquid Chromatography (HPLC), traditionally favored for non-volatile or thermally sensitive compounds, is also utilized for terpene analysis, particularly when simultaneous analysis with other compounds like cannabinoids is desired.[1] The choice between these methods depends on several factors, including the specific terpenes of interest, the sample matrix, and the desired sensitivity.[1]
Quantitative Performance Comparison
The following tables summarize typical validation parameters for GC-MS and HPLC methods for terpene analysis, compiled from various studies. These parameters are crucial for assessing the performance and reliability of an analytical method.
Table 1: Typical Method Validation Parameters for Terpene Analysis by GC-MS
Parameter
Typical Value
Description
Limit of Detection (LOD)
0.25 µg/mL
The lowest concentration of an analyte that can be reliably detected.[2]
Limit of Quantitation (LOQ)
0.75 µg/mL
The lowest concentration of an analyte that can be accurately and precisely quantified.[2]
Linearity (r²)
> 0.99
The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2]
Accuracy (Recovery)
95.0–105.7%
The closeness of the measured value to the true value.[2]
Precision (%RSD)
0.32–8.47%
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Table 2: Typical Method Validation Parameters for Terpene Analysis by HPLC
Parameter
Typical Value
Description
Limit of Detection (LOD)
Varies by terpene and detector
The lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ)
Varies by terpene and detector
The lowest concentration of an analyte that can be accurately and precisely quantified.
Linearity (r²)
> 0.99
The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy (Recovery)
73–121%
The closeness of the measured value to the true value.[3][4]
Precision (%RSD)
< 10%
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[3][4]
Inter-Laboratory Cross-Validation and Proficiency Testing
While single-laboratory validation demonstrates a method's performance, cross-validation across different laboratories is essential to ensure reproducibility and standardization.[5][6] Proficiency Testing (PT) programs, such as the Emerald Test™, are a key component of this process.[7] In these programs, a homogeneous sample is sent to multiple laboratories for analysis, and the results are compared to a consensus value or a known standard.[5][6] This allows laboratories to assess their performance against their peers and identify potential areas for improvement.[7]
State regulatory agencies often require participation in PT programs for laboratory licensure and compliance, promoting accurate testing for quality and safety.[8] Accreditation bodies also recognize well-organized inter-laboratory comparison proficiency testing (ILC/PT) programs that adhere to ISO/IEC 17043 standards.[8]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results both within and between laboratories.
GC-MS Experimental Protocol for Terpene Profiling
This protocol outlines a common liquid extraction method for the analysis of terpenes in a solid matrix.
Sample Preparation (Liquid Extraction):
Weigh approximately 100-200 mg of the homogenized and dried sample into a centrifuge tube.[1]
Add a suitable organic solvent (e.g., pentane, hexane, or ethyl acetate) and an internal standard (e.g., n-tridecane).[1][2]
Vortex the mixture for 1-2 minutes to ensure thorough extraction.[1]
Centrifuge the sample to separate the solid material.[1]
Transfer the supernatant to a vial for GC-MS analysis.[1]
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B or equivalent.[1]
Mass Spectrometer: Agilent 5977A or equivalent.[1]
Column: DB-5MS (30m × 0.25mm i.d. × 0.25µm film thickness) or equivalent.
Carrier Gas: Helium or Hydrogen.
Oven Temperature Program: Optimized to achieve separation of target terpenes. A typical program might start at 60°C and ramp up to 300°C.
Injection Mode: Splitless or split, depending on the concentration of terpenes.
HPLC Experimental Protocol for Terpene Profiling
This protocol describes a solvent extraction method suitable for HPLC analysis.
Sample Preparation (Solvent Extraction):
Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.[1]
A Comparative Analysis of Terpin Derivatives for Integrated Pest Management
For Researchers, Scientists, and Drug Development Professionals The increasing demand for sustainable and effective pest control solutions has propelled the investigation of naturally derived compounds, with terpin deriv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and effective pest control solutions has propelled the investigation of naturally derived compounds, with terpin derivatives emerging as promising candidates. This guide provides a comparative study of various terpin derivatives, evaluating their efficacy in pest control through a review of experimental data. Detailed methodologies for key bioassays are presented to facilitate reproducible research, and crucial signaling pathways involved in their mode of action are visualized to aid in understanding their insecticidal properties.
Data Presentation: Efficacy of Terpin Derivatives
The insecticidal activity of terpin derivatives varies significantly based on the chemical structure of the derivative, the target pest species, and the application method. The following tables summarize the quantitative data from various studies, focusing on lethal concentrations (LC₅₀) and lethal doses (LD₅₀) to provide a clear comparison of their potency.
Table 1: Fumigant Toxicity of Monoterpenes against Various Insect Pests
Monoterpene
Target Pest
LC₅₀
Exposure Time (h)
1,8-Cineole
Spodoptera littoralis
2.32 mg/L air
-
Sitophilus oryzae
14.19 mg/L
24
Tribolium castaneum
17.16 mg/L
24
(±)-Citronellal
Drosophila melanogaster
0.015 µl/L
24
(+)-Pulegone
Drosophila melanogaster
0.02 µl/L
24
α-Pinene
Callosobruchus analis
0.03 µl/mL air
12
Stegobium paniceum
0.12 µl/mL air
12
Sitophilus oryzae
1.21 µl/mL air
12
Tribolium castaneum
1.43 µl/mL air
12
p-Cymene
Spodoptera littoralis
7.35 mg/L air
-
(-)-Carvone
Spodoptera littoralis
13.79 mg/L air
-
Table 2: Contact Toxicity of Terpin Derivatives against Various Insect Pests
Terpin Derivative
Target Pest
LD₅₀ / LC₅₀
(-)-Carvone
Spodoptera littoralis
0.15 mg/larva
Sitophilus oryzae
28.17 µg/cm²
Tribolium castaneum
19.80 µg/cm²
Cuminaldehyde
Spodoptera littoralis
0.27 mg/larva
Tribolium castaneum
32.59 µg/cm²
(-)-4-Terpineol
Plutella xylostella (3rd instar larvae)
43.15 mg/mL (12h), 31.22 mg/mL (24h)
Geraniol
Sitophilus oryzae
28.76 µg/cm²
Table 3: Larvicidal Activity of Terpenes against Aedes aegypti
Terpene
LC₅₀ (ppm)
γ-Terpinene
0.4 - 56
Eucalyptol + trans-Anethole (1:1)
176 µg/mL
trans-Anethole + Geranial (1:1)
167 µg/mL
Experimental Protocols
Standardized methodologies are crucial for the comparative evaluation of pesticide efficacy. Below are detailed protocols for key experiments cited in the evaluation of terpin derivatives.
Fumigant Toxicity Bioassay
This method is used to assess the toxicity of volatile compounds, such as essential oils and their monoterpene components, against insect pests.
Preparation of Test Chambers: Glass jars or vials of a specific volume are used as test chambers.
Application of Terpin Derivative: A filter paper strip is impregnated with a specific concentration of the terpin derivative dissolved in a suitable solvent (e.g., acetone).
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a residue of the test compound on the filter paper.
Introduction of Insects: A known number of adult insects are introduced into the test chamber.
Sealing and Incubation: The chamber is sealed to create a fumigant environment and incubated under controlled conditions of temperature, humidity, and photoperiod.
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 12, 24, 48 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.
Control Groups: A control group with solvent-treated filter paper and an untreated control group are included in each experiment.
Data Analysis: The mortality data is used to calculate the LC₅₀ value using probit analysis.
Contact Toxicity Bioassay (Filter Paper Method)
This assay determines the toxicity of a substance through direct contact with the insect cuticle.
Preparation of Treated Surfaces: A filter paper disc is treated with a specific concentration of the terpin derivative dissolved in a volatile solvent.
Solvent Evaporation: The solvent is allowed to evaporate, leaving a uniform layer of the test compound on the filter paper.
Exposure of Insects: A known number of insects are confined on the treated filter paper within a petri dish or a similar container.
Incubation: The setup is maintained under controlled environmental conditions.
Mortality Assessment: Mortality is recorded at predetermined time points.
Control Groups: Control groups with solvent-treated and untreated filter papers are run concurrently.
Data Analysis: The obtained mortality data is used to determine the LD₅₀ or LC₅₀ value.
Larvicidal Bioassay (WHO Guidelines for Aedes aegypti)
This protocol is specifically designed to evaluate the efficacy of larvicides against mosquito larvae.
Preparation of Test Solutions: Stock solutions of the terpin derivative are prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made in water to obtain the desired test concentrations.
Exposure of Larvae: Twenty-five late third or early fourth instar larvae of Aedes aegypti are placed in beakers or cups containing a specific volume of the test solution.
Incubation: The beakers are held at a constant temperature for 24 hours.
Mortality Assessment: The number of dead larvae is counted after 24 hours. Larvae are considered dead if they are motionless and do not respond to probing.
Control Groups: A control group with the solvent in water and an untreated control are included.
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula and the LC₅₀ is calculated.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay is used to determine if a compound inhibits the activity of the enzyme acetylcholinesterase, a key target for many insecticides.
Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from a commercial source or extracted from the target insect) and a solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI), are prepared in a suitable buffer.
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the terpin derivative (the potential inhibitor).
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (ATCI) to the enzyme-inhibitor mixture.
Detection: The product of the reaction, thiocholine, reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound. The absorbance of this compound is measured spectrophotometrically at 412 nm over time.
Control Groups: A control reaction without the inhibitor is run to determine the maximum enzyme activity.
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the terpin derivative, and the IC₅₀ (the concentration of inhibitor that causes 50% enzyme inhibition) is determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by terpin derivatives is crucial for the development of more effective and specific pest control agents. The following diagrams illustrate the key mechanisms of action identified for various terpin derivatives.
Acetylcholinesterase Inhibition Pathway
Many terpin derivatives, such as 1,8-cineole, exert their insecticidal effect by inhibiting acetylcholinesterase (AChE)[1]. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of postsynaptic neurons, which causes paralysis and ultimately death of the insect.
GABA Receptor Antagonism Pathway
Certain terpenoids, like thujone, act as antagonists of the gamma-aminobutyric acid (GABA) receptor, which is a ligand-gated chloride ion channel. In insects, GABA is a major inhibitory neurotransmitter. By blocking the GABA receptor, these terpin derivatives prevent the influx of chloride ions, thereby inhibiting hyperpolarization of the neuron. This leads to hyperexcitation of the central nervous system, resulting in convulsions and insect death.
Octopaminergic Receptor Modulation Pathway
Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in insects, regulating many physiological and behavioral processes. Some terpin derivatives can modulate octopamine receptors, which are G-protein coupled receptors (GPCRs). This modulation can either mimic or block the action of octopamine, leading to a disruption of normal physiological processes. For example, activation of the octopamine receptor can lead to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and triggers a downstream cellular response. Disruption of this pathway can lead to a range of effects from altered behavior to mortality.
Conclusion
Terpin derivatives represent a diverse and potent class of natural compounds with significant potential for use in pest control. Their varied modes of action, including neurotoxicity through acetylcholinesterase inhibition, GABA receptor antagonism, and octopaminergic receptor modulation, make them valuable tools in integrated pest management strategies. The quantitative data presented in this guide highlights the differential efficacy of various derivatives against a range of insect pests, underscoring the importance of selecting the appropriate compound for a specific target. The detailed experimental protocols provide a framework for standardized evaluation, enabling researchers to contribute to the growing body of knowledge on these promising biopesticides. Further research into the structure-activity relationships and formulation optimization of terpin derivatives will undoubtedly lead to the development of novel and sustainable pest control solutions.
A Comparative Guide to Spectroscopic Analysis for the Confirmation of Terpin Isomer Structures
For researchers, scientists, and professionals in drug development, the accurate identification of terpene isomers is a critical step in ensuring the quality, efficacy, and safety of natural products and pharmaceuticals....
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate identification of terpene isomers is a critical step in ensuring the quality, efficacy, and safety of natural products and pharmaceuticals. Terpin isomers, with their identical molecular formulas but distinct arrangements of double bonds, present a significant analytical challenge. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively distinguish between the common terpin isomers: α-terpinene, β-terpinene, γ-terpinene, and terpinolene (B10128) (δ-terpinene).
Comparative Spectroscopic Data
The subtle structural differences among terpin isomers give rise to unique spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, providing a clear basis for comparison and identification.
¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of terpin isomers. The chemical shifts (δ) and coupling constants (J) of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment, which is dictated by the position of the double bonds. The data presented below was compiled from various spectroscopic databases.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For terpin isomers, the key distinguishing features are the C=C stretching and C-H bending vibrations associated with the double bonds.
While all terpin isomers have the same molecular weight (136.23 g/mol ) and thus the same molecular ion peak (m/z 136) in mass spectrometry, their fragmentation patterns can differ. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful, as the isomers will have slightly different retention times, aiding in their initial separation and subsequent identification by their mass spectra. The base peak, resulting from the most stable fragment ion, is often a key identifier.
Note: Due to the similarity in fragmentation patterns, MS is best used in conjunction with GC for reliable isomer differentiation based on retention times.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
Accurately weigh approximately 5-10 mg of the terpin isomer sample.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4]
Ensure the sample is fully dissolved and the solution is clear. Filter if necessary to remove any particulate matter.[4]
Data Acquisition (¹H and ¹³C NMR):
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
¹H NMR:
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
Spectral Width: ~12 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16, depending on sample concentration.
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, especially in complex mixtures, 2D NMR experiments are invaluable. Standard pulse programs available on most spectrometers can be utilized.[5]
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
Place a single drop of the neat liquid terpin isomer onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Alternatively, for transmission IR, place a drop of the liquid between two NaCl or KBr plates.
Data Acquisition (FT-IR):
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Background: A background spectrum should be collected prior to running the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
Prepare a dilute solution of the terpin isomer sample (e.g., 100 µg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate.[6]
GC-MS Parameters:
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. A common dimension is 30 m x 0.25 mm x 0.25 µm.
Injection: 1 µL split injection (e.g., split ratio 50:1).
Inlet Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 5 °C/min to 200 °C.
Hold at 200 °C for 5 minutes.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Workflow for Isomer Confirmation
The following diagram illustrates a logical workflow for the spectroscopic analysis and confirmation of a terpin isomer structure from an unknown sample.
Caption: Workflow for the spectroscopic identification of terpin isomers.
By systematically applying these spectroscopic techniques and comparing the resulting data with the reference values provided, researchers can confidently and accurately determine the structure of terpin isomers. This rigorous analytical approach is essential for advancing research and development in fields that utilize these important natural compounds.
A Comparative Guide to Assessing the Purity of Synthesized Terpin Against Industry Standards
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of methodologies for assessing the purit...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of methodologies for assessing the purity of synthesized terpin, with a focus on terpin hydrate (B1144303), against established standards. We will delve into experimental protocols and present data in a clear, comparative format.
Overview of Analytical Methods for Terpin Purity
The purity of terpin is most commonly determined using chromatographic techniques. Gas Chromatography (GC) is the preferred method, particularly with a Flame Ionization Detector (GC-FID), as it is well-suited for volatile compounds like terpenes.[1][2] High-Performance Liquid Chromatography (HPLC) can also be employed, especially when analyzing terpenes in conjunction with non-volatile compounds.[3] Spectroscopic methods can provide qualitative information and are sometimes used as complementary techniques.
Analytical Method
Principle
Advantages
Limitations
Primary Use Case
Gas Chromatography (GC-FID)
Separates volatile compounds based on their boiling points and interaction with a stationary phase. The FID detects organic compounds as they elute.[1]
High resolution for volatile compounds, quantitative accuracy, established methods available (e.g., USP).[4]
Requires volatile and thermally stable analytes.
Gold standard for routine purity analysis and quantification of terpin. [5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Combines the separation power of GC with the identification capabilities of mass spectrometry.
Provides structural information for impurity identification.[3][6]
Can be more complex to operate and more expensive than GC-FID.
Identification of unknown impurities and confirmation of terpin identity.
High-Performance Liquid Chromatography (HPLC)
Separates compounds based on their interaction with a stationary phase and a liquid mobile phase.
Suitable for a wide range of compounds, including non-volatile impurities.
Terpenes may have weak UV absorbance, potentially limiting detection with standard UV detectors.[7]
Analysis of complex mixtures containing both volatile and non-volatile components.
Infrared (IR) Spectroscopy
Measures the absorption of infrared radiation by the sample, providing information about its functional groups.
Fast, non-destructive, and useful for confirming the identity of terpin hydrate.[4]
Not suitable for quantification of impurities on its own.
Rapid identity confirmation and functional group analysis.
Experimental Protocol: Purity Assessment of Terpin Hydrate by GC-FID (Based on USP Method)
This protocol outlines the gas chromatography method for the quantitative determination of terpin hydrate purity.
Internal Standard Solution: Dissolve biphenyl in chloroform to a concentration of about 20 mg per mL.[4]
Standard Preparation: Accurately weigh about 170 mg of USP Terpin Hydrate RS and transfer to a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.00 mL of the Internal Standard Solution, dilute with chloroform to volume, and mix.[4]
Assay (Synthesized Sample) Preparation: Accurately weigh about 170 mg of the synthesized terpin hydrate, transfer to a 100-mL volumetric flask, and proceed as directed for the Standard Preparation, starting with "dissolve in 5 mL of alcohol."[4]
Carrier Gas Flow Rate: Adjusted to obtain a retention time of approximately 7 minutes for terpin and 11 minutes for biphenyl.[4]
e. Procedure:
Inject approximately 1 µL of the Standard Preparation into the gas chromatograph.
Record the peak areas for terpin and the biphenyl internal standard.
Inject approximately 1 µL of the Assay Preparation into the gas chromatograph.
Record the peak areas for terpin and the biphenyl internal standard.
Calculate the ratio of the terpin peak area to the internal standard peak area for both the Standard and Assay preparations.
f. Calculation of Purity:
Calculate the percentage of C10H20O2 in the portion of synthesized Terpin Hydrate taken by the formula:
% Purity = (RU / RS) × (WS / WU) × 100
Where:
RU is the area ratio of terpin to the internal standard from the Assay Preparation chromatogram.[4]
RS is the area ratio of terpin to the internal standard from the Standard Preparation chromatogram.[4]
WS is the weight, in mg, of USP Terpin Hydrate RS, calculated on an anhydrous basis.[4]
WU is the weight, in mg, of the synthesized terpin hydrate taken for the Assay Preparation.
Comparative Data: Synthesized Terpin vs. Commercial Standard
The following table presents hypothetical data from the analysis of a synthesized batch of terpin hydrate compared to a commercial standard meeting USP specifications.
Note: Impurity levels are hypothetical and for illustrative purposes. Impurity standards are commercially available for identification and quantification.[9][10][11]
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the GC-FID purity assessment of synthesized terpin hydrate.
Caption: Workflow for GC-FID Purity Assessment of Terpin Hydrate.
Navigating the Safe Disposal of Terpin: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper dis...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Terpin, ensuring the protection of both laboratory personnel and the environment.
Core Disposal Procedures for Terpin
The proper disposal of Terpin, a solid, white to off-white crystalline compound, requires careful adherence to established safety protocols to mitigate risks. The primary recommended methods for disposal are through a licensed chemical destruction plant or by controlled incineration equipped with flue gas scrubbing.[1] It is crucial to prevent Terpin from entering sewer systems or the environment.[1]
Step-by-Step Disposal Protocol:
Personal Protective Equipment (PPE): Before handling Terpin for disposal, it is imperative to wear appropriate PPE, including chemical-impermeable gloves, protective clothing, and eye/face protection.[1][2][3] In situations where dust may be generated, a certified respirator should be used.
Containment of Spills: In the event of a spill, the material should be carefully swept up or vacuumed to avoid dust formation.[3][4] Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[1] The collected material should be placed into a suitable, closed, and properly labeled container for disposal.[1][3]
Waste Collection: Keep the chemical waste in these designated, closed containers.[1] Store the containers in a dry, cool, and well-ventilated area, away from foodstuffs and incompatible materials.[1]
Final Disposal: Arrange for the disposal of the contained Terpin waste through a licensed and approved waste disposal plant.[2] Always observe all federal, state, and local environmental regulations.[2]
Contaminated Packaging: Containers that held Terpin should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste. After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[1] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]
Safety and Handling Summary
For quick reference, the following table summarizes key safety and handling information for Terpin.
Precaution Category
Specific Recommendations
Personal Protective Equipment (PPE)
Wear protective gloves, protective clothing, and eye/face protection.[1][2]
Handling
Use in a well-ventilated area. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools.[1]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
Spill Response
Collect and arrange disposal. Keep in suitable, closed containers. Remove all sources of ignition.[1]
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
First Aid (Inhalation)
Move the person into fresh air. If not breathing, give artificial respiration.[1][2][3]
First Aid (Ingestion)
Rinse mouth with water. Do NOT induce vomiting.[1]
Experimental Protocols
The procedural information for the disposal of Terpin does not originate from specific laboratory experiments but is derived from established safety and regulatory guidelines found in Safety Data Sheets (SDS). The methodologies provided are standard chemical waste management practices.
Logical Workflow for Terpin Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Terpin waste.
Caption: Workflow for the safe disposal of Terpin waste.
Comprehensive Safety and Handling Guide for Terpin
This guide provides essential safety, handling, and disposal information for laboratory professionals working with Terpin (also known as Terpin Hydrate). The following procedures are designed to ensure a safe laboratory...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides essential safety, handling, and disposal information for laboratory professionals working with Terpin (also known as Terpin Hydrate). The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Quantitative Data Summary
For quick reference, the key physical, chemical, and safety data for Terpin Monohydrate are summarized in the table below. Note that specific occupational exposure limits have not been established by major regulatory agencies.[1][2][3][4][5]
Adherence to the following step-by-step protocols is critical for the safe handling and disposal of Terpin in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling, but the following PPE is generally required:[2][4][5]
Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to government standards such as EU EN166 or OSHA 29 CFR 1910.133.[2][5]
Hand Protection: Use chemically compatible gloves (e.g., nitrile) inspected for integrity before use. Gloves should cover the cuffs of the lab coat to prevent skin exposure.[5]
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation or splashing, consider impervious or flame-resistant clothing.[4][5]
Respiratory Protection: For procedures that generate dust (e.g., weighing, grinding, or transfer of powder), use a NIOSH-approved respirator (such as an N95 dust mask) within a comprehensive respiratory protection program.[3]
Engineering Controls
Proper facility controls are the first line of defense in minimizing exposure:
Ventilation: Always handle Terpin in a well-ventilated area. For procedures that may generate dust or aerosols, a local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to control contaminants at their source.[1][3][4]
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4]
Safe Handling and Storage Plan
Receiving and Storage:
Upon receipt, inspect the container for damage or leaks.
Store Terpin in a tightly sealed container as defined in the USP-NF.[1]
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight.[5]
Store away from incompatible materials, particularly strong oxidizing agents and strong mineral acids.[1][3]
Handling and Use:
Minimize the generation of dust.
Avoid direct contact with skin and eyes and inhalation of the powder.[4]
Weigh the chemical in a ventilated enclosure or fume hood if possible.
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Spill and Disposal Procedures
Accidental Release Measures:
Evacuate: Restrict access to the spill area.
Ventilate: Ensure the area is well-ventilated.
Protect: Wear all required PPE, including respiratory protection.
Contain: Prevent the spill from entering drains or waterways.[5]
Clean-up: Carefully sweep up the solid material, avoiding dust generation. Absorb any solutions with an inert, non-combustible material (e.g., diatomite, universal binders).[4]
Collect: Place the spilled material and cleanup supplies into a suitable, labeled container for chemical waste disposal.[5]
Decontaminate: Clean the spill surface thoroughly. Some sources recommend scrubbing with alcohol.[4]
Waste Disposal:
Dispose of Terpin waste and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4]
Do not dispose of Terpin down the drain or in regular trash. Empty containers may retain product residue and should be treated as hazardous waste.
First Aid Measures
In case of exposure, follow these immediate steps:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Get medical attention if irritation develops.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Experimental Protocol Example: Preparation of a Terpin Hydrate (B1144303) Solution
This protocol details the steps for preparing a standard laboratory solution of Terpin Hydrate, a common procedure in pharmaceutical and research settings.
Objective: To prepare a 1.7 mg/mL solution of Terpin Hydrate in a chloroform (B151607)/alcohol mixture for analytical testing.
Materials:
Terpin Hydrate, crystalline powder
USP-grade Alcohol (Ethanol)
Chloroform
100 mL volumetric flask
Analytical balance
Spatula and weighing paper
Pipettes
Methodology:
Prepare Workspace: Ensure all work is performed in a chemical fume hood. Assemble all necessary PPE and equipment.
Weigh Terpin Hydrate: Using an analytical balance, accurately weigh approximately 170 mg of Terpin Hydrate onto weighing paper.
Record Weight: Document the exact weight of the Terpin Hydrate.
Transfer: Carefully transfer the weighed powder into a 100 mL volumetric flask.
Initial Dissolution: Add 5 mL of alcohol to the volumetric flask. Swirl the flask gently to dissolve the Terpin Hydrate.
Dilute to Volume: Once the solid is fully dissolved, dilute the solution with chloroform to the 100 mL mark on the volumetric flask.
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
Labeling and Storage: Clearly label the flask with the contents ("Terpin Hydrate Solution, 1.7 mg/mL"), the date of preparation, and your initials. Store as per the guidelines in Section 3.
Visualized Workflow for Safe Handling of Terpin
The following diagram illustrates the logical workflow for handling Terpin in a laboratory environment, from initial preparation to final disposal.